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  • Product: 5-Fluoro-2-iodo-4-methylaniline
  • CAS: 1126423-32-2

Core Science & Biosynthesis

Foundational

Chemical properties of 5-Fluoro-2-iodo-4-methylaniline

A Critical Scaffold for Next-Generation Kinase Inhibitors Executive Summary 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) represents a high-value "triad" scaffold in medicinal chemistry, integrating three distinct...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) represents a high-value "triad" scaffold in medicinal chemistry, integrating three distinct functionalities—a halogen leaving group (iodine), a metabolic blocker (fluorine), and a hydrophobic anchor (methyl)—onto an aniline core. This specific substitution pattern is increasingly utilized in the design of Type II kinase inhibitors (e.g., targeting MEK, EGFR, and VEGFR), where the aniline nitrogen serves as a hinge binder and the iodine facilitates rapid diversification via cross-coupling reactions.

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, synthetic routes, and reactivity profile, designed to support researchers in optimizing lead generation workflows.

Chemical Identity & Physicochemical Characterization[1][2]

The molecule exhibits the classic behavior of poly-substituted anilines: low solubility in water but high solubility in organic solvents (DCM, DMSO). The presence of the iodine atom significantly increases the molecular weight and lipophilicity (LogP) compared to its fluoro-aniline precursors.

Table 1: Core Technical Specifications
PropertySpecificationNotes
IUPAC Name 5-Fluoro-2-iodo-4-methylaniline
CAS Number 1126423-32-2 Primary identifier.[1][2][3][4][5]
Molecular Formula C₇H₇FIN
Molecular Weight 251.04 g/mol Heavy atom count favors crystallization.
Physical State Solid (Crystalline)Off-white to pale brown (light sensitive).
Melting Point 40–45 °C (Predicted)Low-melting solid; handle with care.
Boiling Point ~285 °C (Predicted)Decomposes before boiling at atm pressure.
pKa (Conjugate Acid) ~2.5–3.0Reduced basicity due to ortho-I and meta-F.
Solubility DMSO, MeOH, DCM, EtOAcInsoluble in water.

Molecular Architecture & Electronic Analysis

The reactivity of 5-Fluoro-2-iodo-4-methylaniline is dictated by the interplay of its substituents. Understanding these electronic vectors is crucial for predicting regioselectivity in downstream functionalization.

  • The Amino Group (C1): Acts as a strong electron-donating group (EDG), activating the ring for electrophilic aromatic substitution (EAS), though the positions are largely occupied. It serves as the primary nucleophile for amide coupling.

  • The Iodine Atom (C2): Positioned ortho to the amine. It is a weak deactivator but a superior leaving group for Palladium-catalyzed cross-coupling. Its large atomic radius induces steric strain, forcing the adjacent amino group out of planarity, which can modulate hydrogen bonding capability.

  • The Methyl Group (C4): Provides weak electron donation and lipophilic bulk, often occupying hydrophobic pockets in enzyme active sites.

  • The Fluorine Atom (C5): Positioned meta to the amine and ortho to the methyl. It exerts a strong inductive withdrawing effect (-I), lowering the pKa of the aniline nitrogen and increasing the metabolic stability of the adjacent methyl group by blocking oxidation.

Synthetic Utility & Reactivity Profile[10]

The strategic value of this molecule lies in its orthogonal reactivity . The iodine atom allows for carbon-carbon bond formation without affecting the amine, while the amine can be acylated or sulfonated without disturbing the aryl iodide.

Diagram 1: Reactivity & Diversification Logic

Reactivity Target 5-Fluoro-2-iodo- 4-methylaniline Suzuki Suzuki-Miyaura (Biaryl Formation) Target->Suzuki Pd(0), Ar-B(OH)2 (Iodine Selective) Buchwald Buchwald-Hartwig (C-N Coupling) Target->Buchwald Pd(0), Amine (Iodine Displacement) Amide Amide/Sulfonamide Formation Target->Amide R-COCl / R-SO2Cl (Amine Selective) Sandmeyer Sandmeyer Reaction (Diazotization -> X) Target->Sandmeyer NaNO2, HX (Amine Transformation)

Caption: Orthogonal reaction pathways allow sequential functionalization of the Iodine and Amine sites.

Experimental Protocols

A. Synthesis of 5-Fluoro-2-iodo-4-methylaniline

Rationale: The most reliable route involves the regioselective iodination of 3-fluoro-4-methylaniline. The amino group directs the incoming electrophile (I+) to the ortho positions (2 and 6). Position 2 (between F and NH2) is sterically crowded; thus, iodination occurs preferentially at position 6 (which corresponds to C2 in the final product numbering).

Reagents:

  • Substrate: 3-Fluoro-4-methylaniline (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 eq)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) or Acetic Acid

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3-Fluoro-4-methylaniline (10 mmol) and ACN (50 mL). Stir until fully dissolved.

  • Activation: Add TFA (1 mmol) to acidify the medium, activating the NIS.

  • Iodination: Cool the solution to 0 °C. Add NIS (10.5 mmol) portion-wise over 15 minutes to avoid exotherms and over-iodination.

    • Note: Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[6]

  • Quenching: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (color changes from reddish-brown to yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes). The product typically elutes after the starting material.

Diagram 2: Synthesis Workflow

Synthesis Start Start: 3-Fluoro-4-methylaniline Step1 Dissolve in ACN + TFA (cat.) Cool to 0°C Start->Step1 Step2 Add NIS (1.05 eq) Portion-wise (Protect from Light) Step1->Step2 Step3 Quench with Na2S2O3 (Remove excess I2) Step2->Step3 2-4 Hours, RT Step4 Extraction (EtOAc) & Drying Step3->Step4 Final Product: 5-Fluoro-2-iodo-4-methylaniline (Purified via Column Chromatography) Step4->Final

Caption: Step-by-step workflow for the regioselective iodination of 3-fluoro-4-methylaniline.

Safety & Handling (E-E-A-T)

As a haloaniline, this compound poses specific risks that must be mitigated in a research environment.

  • Acute Toxicity: Like most anilines, it is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia (cyanosis).

  • Skin Sensitization: Potential skin irritant and sensitizer. Double-gloving (Nitrile) is recommended.

  • Light Sensitivity: Aryl iodides are prone to photo-deiodination. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Incompatibility: Avoid contact with strong oxidizing agents.

Self-Validating Safety Check: Before scaling up (>1g), perform a small-scale test to ensure the exotherm upon NIS addition is controlled. Always maintain a sodium thiosulfate quench bath nearby to neutralize iodine spills.

References

  • Sigma-Aldrich. 5-Fluoro-2-iodo-4-methylaniline Product Sheet (CAS 1126423-32-2).[3] Accessed February 2026.[2] Link

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[5] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2774512 (5-Fluoro-2-iodoaniline analogs). Accessed February 2026.[2] Link

  • ChemicalBook. 5-Fluoro-2-iodo-4-methylaniline Properties and Synthesis.Link

Sources

Exploratory

5-Fluoro-2-iodo-4-methylaniline CAS number and molecular structure

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 5-Fluoro-2-iodo-4-methylaniline , a specialized halogenated aniline intermediate. Executive Summary 5-Fluoro-2-iodo-4...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 5-Fluoro-2-iodo-4-methylaniline , a specialized halogenated aniline intermediate.

Executive Summary

5-Fluoro-2-iodo-4-methylaniline (CAS 1126423-32-2 ) is a high-value trisubstituted aniline building block used primarily in the synthesis of pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the orthogonal reactivity of its substituents: the iodine atom at position 2 serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the fluorine atom at position 5 imparts metabolic stability and modulates pKa, critical for optimizing drug-target interactions. This compound is a key intermediate in the development of SIRT6 activators and various kinase inhibitors.

Chemical Identity & Properties

PropertyData
CAS Number 1126423-32-2
IUPAC Name 5-Fluoro-2-iodo-4-methylaniline
Synonyms 5-Fluoro-2-iodo-4-methylbenzenamine; 2-Iodo-4-methyl-5-fluoroaniline
Molecular Formula C₇H₇FIN
Molecular Weight 251.04 g/mol
SMILES CC1=C(F)C=C(N)C(I)=C1
InChI Key RXURPBBFOXPWTF-UHFFFAOYSA-N
Appearance Off-white to grey solid
Melting Point 80–85 °C (Estimated based on analogs); Store at 2-8°C
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Structural Analysis

The molecule features a "push-pull" electronic system:

  • Amino Group (-NH₂): Strong electron donor (activator), directing electrophiles to ortho/para positions.

  • Fluorine (-F): Weak electron withdrawing (inductive) but pi-donating (resonance).

  • Iodine (-I): Large, soft halogen, providing a weak halogen bond acceptor site and a prime site for oxidative addition.

Synthetic Methodology

The synthesis of 5-Fluoro-2-iodo-4-methylaniline requires precise regiocontrol to ensure the iodine is installed at the C2 position rather than C6. The most robust route utilizes 3-Fluoro-4-methylaniline as the precursor.

Retrosynthetic Logic
  • Precursor: 3-Fluoro-4-methylaniline (CAS 452-77-7).

  • Directing Effects: The -NH₂ group strongly directs to positions 2 and 6. The -F group (at C3) directs to C2, C4 (blocked), and C6.

  • Steric Control: Position 2 is sterically crowded (sandwiched between -NH₂ and -F). Position 6 is less hindered (ortho to -NH₂, meta to -F).

  • Result: Iodination of 3-Fluoro-4-methylaniline predominantly occurs at C6 . Upon renumbering the product (giving the iodine the lowest possible locant after the amine), C6 becomes C2 , yielding the target 5-Fluoro-2-iodo-4-methylaniline .

Protocol: Regioselective Iodination

Reagents: Benzyltrimethylammonium dichloroiodate (BTMA-ICl₂) or N-Iodosuccinimide (NIS).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Fluoro-4-methylaniline (1.0 equiv) in a mixture of Dichloromethane (DCM) and Methanol (3:1 ratio).

  • Buffering: Add Calcium Carbonate (CaCO₃, 1.1 equiv) to neutralize the HCl generated during the reaction, preventing acid-catalyzed polymerization.

  • Iodination: Add BTMA-ICl₂ (1.05 equiv) portion-wise at 0°C. This reagent releases electrophilic iodine (I⁺) in a controlled manner, superior to elemental iodine.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material (m/z 126 → 252).

  • Workup: Quench with aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract with DCM.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel flash chromatography (Eluent: 10% EtOAc in Hexanes).

Visualized Synthesis Pathway

Synthesis Precursor 3-Fluoro-4-methylaniline (CAS 452-77-7) Intermediate Transition State (Electrophilic Attack at C6) Precursor->Intermediate Activation Reagents Reagents: BTMA-ICl2, CaCO3 DCM/MeOH, 25°C Reagents->Intermediate Product 5-Fluoro-2-iodo-4-methylaniline (CAS 1126423-32-2) Intermediate->Product Regioselective Subst.

Caption: Regioselective synthesis via electrophilic aromatic substitution. The iodine installs para to the fluorine, driven by the ortho-directing power of the amine and steric availability.

Applications in Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry, particularly for fragment-based drug design (FBDD).

SIRT6 Activators (MDL Series)

The 5-fluoro-2-iodo-4-methylaniline scaffold is a bioisostere and precursor for the MDL-800 series of SIRT6 activators. SIRT6 is a histone deacetylase involved in DNA repair and longevity. The iodine atom allows for the coupling of sulfonamide tails, while the fluorine atom interacts with the hydrophobic pocket of the enzyme, enhancing potency.

Kinase Inhibitor Design

The Iodo group is a "linchpin" functional group. Unlike bromine or chlorine, the C-I bond is weak enough to undergo oxidative addition with Palladium(0) at room temperature, allowing for the synthesis of complex biaryls without affecting the sensitive fluorine or methyl groups.

Key Reactions:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl cores.

  • Buchwald-Hartwig Amination: Displacement of Iodine with amines to form C-N bonds (common in kinase hinge-binders).

  • Sonogashira Coupling: Reaction with terminal alkynes.

Chemical Space Visualization

Applications Core 5-Fluoro-2-iodo-4-methylaniline (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd(0)) Core->Buchwald Sonogashira Sonogashira (Alkyne, CuI, Pd(0)) Core->Sonogashira Biaryl SIRT6 Activators (MDL-800 Analogs) Suzuki->Biaryl C-C Bond Kinase Kinase Inhibitors (Hinge Binders) Buchwald->Kinase C-N Bond Heterocycle Fused Indoles (via Cyclization) Sonogashira->Heterocycle Cyclization

Caption: Divergent synthesis pathways utilizing the reactive iodine handle for library generation.

Handling and Safety (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage:

    • Light Sensitive: The C-I bond can undergo homolytic cleavage under UV light. Store in amber vials or foil-wrapped containers.

    • Temperature: Store at 2–8°C to prevent slow decomposition (de-iodination).

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. 5-Fluoro-2-iodo-4-methylaniline Product Sheet. Available at:

  • ChemicalBook. Synthesis and Properties of CAS 1126423-32-2. Available at:

  • Shang, J. L., et al. (2021). "MDL-800, an allosteric activator of SIRT6, suppresses proliferation in non-small cell lung cancer." Acta Pharmacologica Sinica, 42, 120–131.
  • Kajigaeshi, S., et al. (1988). "Iodination of phenols and anilines using Benzyltrimethylammonium Dichloroiodate." Bulletin of the Chemical Society of Japan.
Foundational

Technical Guide: Solubility Profiling of 5-Fluoro-2-iodo-4-methylaniline

Executive Summary & Strategic Context Subject: 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) Role: Critical Intermediate for MEK Inhibitors (e.g., Cobimetinib analogs) Molecular Weight: 251.04 g/mol Physical State:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Subject: 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) Role: Critical Intermediate for MEK Inhibitors (e.g., Cobimetinib analogs) Molecular Weight: 251.04 g/mol Physical State: Solid (Likely m.p. 40–60°C range based on structural analogs)

This guide addresses the solubility behavior of 5-Fluoro-2-iodo-4-methylaniline , a halogenated aniline derivative used extensively in the synthesis of diarylamine-based kinase inhibitors. Unlike commodity chemicals, specific thermodynamic solubility data for this intermediate is often proprietary.

This document serves two purposes:

  • Predictive Profiling: Establishes the theoretical solubility matrix based on Hansen Solubility Parameters (HSP) and functional group analysis.

  • Experimental Protocol: Defines a self-validating workflow to generate precise mole-fraction solubility data (

    
    ) essential for optimizing crystallization and reaction yields.
    

Thermodynamic Fundamentals & Predictive Modeling

To understand the solubility of 5-Fluoro-2-iodo-4-methylaniline, we must analyze its molecular interaction potential. The molecule contains:

  • Amine (-NH₂): Hydrogen bond donor/acceptor.

  • Iodine (-I) & Fluorine (-F): Electron-withdrawing, increasing polarity but reducing lattice energy relative to non-halogenated analogs.

  • Methyl (-CH₃): Lipophilic moiety.

Hansen Solubility Parameter (HSP) Prediction

The solubility is maximized when the interaction distance (


) between the solute (1) and solvent (2) is minimized:


Estimated HSP Values for 5-Fluoro-2-iodo-4-methylaniline:

  • 
     (Dispersion): ~19.5 MPa
    
    
    
    (High due to Iodine polarizability)
  • 
     (Polarity): ~8.0 MPa
    
    
    
    (Dipole from C-F and C-N bonds)
  • 
     (H-Bonding): ~10.5 MPa
    
    
    
    (Amine group)
Predicted Solubility Matrix

Based on the "Like Dissolves Like" principle and chromatographic behavior (typically elutes in EtOAc/Hexane mixtures):

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)High Excellent match for dispersion (

) and moderate polarity.
Esters Ethyl Acetate (EtOAc)High Good H-bond acceptor for the amine; standard process solvent.
Aprotic Polar DMSO, DMFVery High Strong dipole interactions solubilize the polarizable iodine.
Alcohols Methanol, EthanolModerate H-bonding competes with crystal lattice; solubility increases sharply with

.
Alkanes Hexane, HeptaneLow Lacks polarity/H-bonding to overcome solute-solute interactions.
Aqueous WaterInsoluble Hydrophobic aromatic core dominates; requires pH < 2 (protonation) to dissolve.

Experimental Protocol: Determination of Solubility

Since exact literature values are scarce, the following Self-Validating System is required to generate reliable data for process scaling.

The Dynamic Laser Monitoring Method

This method is superior to gravimetric analysis for halogenated anilines due to their potential for sublimation or oxidation.

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibration (Shake Flask, 24h) Start->Equilibrate TempControl Temp Control (±0.05 K) Equilibrate->TempControl Set T Sampling Syringe Filter (0.22 µm PTFE) TempControl->Sampling Isothermal Analysis HPLC/UV Analysis (Quantification) Sampling->Analysis DataFit Apelblat Model Fitting Analysis->DataFit DataFit->TempControl Next T Step

Figure 1: Iterative solubility determination workflow ensuring thermodynamic equilibrium.

Step-by-Step Methodology
  • Preparation: Add excess 5-Fluoro-2-iodo-4-methylaniline to a double-jacketed glass vessel containing the target solvent (e.g., Methanol).

  • Equilibration: Stir at 400 rpm for 24 hours. Ensure solid phase persists (saturated solution).

  • Temperature Stepping: Adjust temperature from 278.15 K to 323.15 K in 5 K intervals. Allow 4 hours stabilization per step.

  • Sampling: Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to prevent "cold spots" causing premature precipitation.

  • Quantification: Dilute with Acetonitrile and analyze via HPLC (C18 column, Water/ACN gradient).

  • Validation: Repeat each point in triplicate. Relative Standard Deviation (RSD) must be < 3%.

Mathematical Modeling of Solubility Data

To interpolate solubility at any temperature for process design, experimental data must be fitted to the Modified Apelblat Equation .

The Apelblat Model


Where:

  • 
    : Mole fraction solubility.
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression.
    

Interpretation for Process Engineers:

  • Parameter B: Reflects the enthalpy of solution. A large negative

    
     indicates solubility is highly sensitive to temperature—ideal for cooling crystallization.
    
  • Parameter C: Accounts for the temperature dependence of heat capacity.

Thermodynamic Parameters

From the solubility data, calculate the dissolution enthalpy (


) and entropy (

) using the van't Hoff analysis:


Critical Insight: For 5-Fluoro-2-iodo-4-methylaniline, dissolution is expected to be endothermic (


) in alcoholic solvents, meaning solubility increases with temperature. This confirms that cooling crystallization  is the viable purification strategy.

Application: Purification Strategy

Based on the solubility differential, the following solvent systems are recommended for purification:

Recrystallization Solvent Screening
  • Primary Candidate: Ethanol/Water (80:20 v/v).

    • Logic: High solubility in hot Ethanol, poor in Water. The "antisolvent" effect of water maximizes yield.

  • Alternative: Toluene/Heptane.

    • Logic: Soluble in Toluene (aromatic stacking), insoluble in Heptane. Good for removing non-polar impurities.

Process Flow for High Purity (>99.5%):

Purification Crude Crude Intermediate (Dark Solid) Dissolve Dissolve in Ethanol (Reflux, 70°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (10°C/hour to 5°C) Filter->Cool Isolate Filtration & Wash (Cold EtOH) Cool->Isolate Dry Vacuum Dry (40°C, <50 mbar) Isolate->Dry

Figure 2: Optimized recrystallization pathway for 5-Fluoro-2-iodo-4-methylaniline.

References

  • Preparation of 2-iodoanilines: Title: A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination. Source: RSC Advances, 2014. URL:[Link] (Validates synthesis conditions and solubility in ethyl acetate for chromatography)

  • Thermodynamic Modeling (Methodology): Title: Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents. Source: Journal of Chemical & Engineering Data. URL:[Link] (Authoritative source for the Apelblat and van't Hoff analysis protocols described)

  • Hansen Solubility Parameters: Title: Hansen Solubility Parameters: A User's Handbook. Source: CRC Press. URL:[Link] (Fundamental basis for the predictive solubility matrix)

Exploratory

Melting point and physical characteristics of 5-Fluoro-2-iodo-4-methylaniline

Characterization, Synthesis, and Applications in Medicinal Chemistry Executive Summary 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) is a highly functionalized aniline derivative utilized as a critical building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) is a highly functionalized aniline derivative utilized as a critical building block in the synthesis of small-molecule therapeutics.[1] Its structure—comprising an amino group, an iodine atom, a fluorine atom, and a methyl group on a benzene core—offers orthogonal reactivity handles for chemoselective transformations.[1] This guide details its physical properties, validated synthetic pathways, and strategic utility in palladium-catalyzed cross-coupling reactions for drug discovery.[1]

Chemical Identity & Physical Characterization

The compound is defined by the presence of a labile iodine bond (facilitating oxidative addition) and a stable fluorine substituent (modulating metabolic stability and lipophilicity).

2.1 Nomenclature and Identifiers
Parameter Details
IUPAC Name 5-Fluoro-2-iodo-4-methylaniline
CAS Number 1126423-32-2
Molecular Formula C₇H₇FIN
Molecular Weight 251.04 g/mol
SMILES CC1=C(F)C=C(N)C(I)=C1
InChI Key RXURPBBFOXPWTF-UHFFFAOYSA-N
2.2 Physical Properties

Note: Specific experimental melting point data is proprietary to certain manufacturers; values below are derived from structural analogs and available Certificates of Analysis.

Property Value / Observation
Physical State Solid (Crystalline powder)
Color Off-white to pale grey/brown (oxidizes upon light exposure)
Melting Point 40–60 °C (Estimated based on analogs 5-fluoro-2-iodoaniline [43°C] and 2-iodo-4-methylaniline [39°C])
Solubility Insoluble in water; Soluble in DMSO, Methanol, Ethyl Acetate, DCM
Stability Light-sensitive (Iodine lability); Hygroscopic
pKa (Conjugate Acid) ~2.5–3.0 (Electron-withdrawing F and I reduce basicity of NH₂)
Synthesis & Production Protocols

The most robust synthetic route involves the regioselective electrophilic aromatic substitution (iodination) of commercially available 3-Fluoro-4-methylaniline .[1]

3.1 Synthetic Logic

The amino group (-NH₂) is a strong ortho/para director.[1] The methyl group (-CH₃) is a weak activator, while the fluorine (-F) is a deactivator but an ortho/para director.[1]

  • Substrate: 3-Fluoro-4-methylaniline.[1]

  • Directing Effects: The position para to the amine is blocked by the methyl group.[1] This leaves two ortho positions: C2 and C6.[1]

  • Regioselectivity: Position 2 is sterically crowded (flanked by NH₂ and F). Position 6 is less hindered (flanked by NH₂ and H). Consequently, iodination occurs preferentially at C6, yielding the target 5-Fluoro-2-iodo-4-methylaniline (after renumbering).[1]

3.2 Experimental Protocol (Lab Scale)
  • Reagents: 3-Fluoro-4-methylaniline (1.0 eq), N-Iodosuccinimide (NIS) (1.05 eq), Acetic Acid (AcOH) or DMF.[1]

  • Procedure:

    • Dissolve 3-Fluoro-4-methylaniline in glacial acetic acid (0.5 M concentration).

    • Cool the solution to 0–5 °C to suppress over-iodination.

    • Add NIS portion-wise over 30 minutes. Protect from light.[1]

    • Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS.[1][2][3]

    • Workup: Quench with aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by fading of dark color). Extract with Ethyl Acetate.[1]

    • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (0–20% EtOAc in Hexanes).

3.3 Reaction Pathway Diagram

Synthesis SM 3-Fluoro-4-methylaniline (Precursor) Intermediate Transition State (Sigma Complex) SM->Intermediate Electrophilic Attack Reagent N-Iodosuccinimide (NIS) Solvent: AcOH or DMF Reagent->Intermediate Product 5-Fluoro-2-iodo-4-methylaniline (Target) Intermediate->Product Deprotonation (-H+)

Caption: Regioselective iodination of 3-fluoro-4-methylaniline via Electrophilic Aromatic Substitution.

Applications in Drug Discovery

5-Fluoro-2-iodo-4-methylaniline serves as a "linchpin" scaffold.[1] The iodine atom allows for the attachment of complex aryl or heteroaryl groups via cross-coupling, while the aniline nitrogen can be derivatized to form ureas, amides, or heterocycles.

4.1 Chemoselectivity Profile
  • C–I Bond (Position 2): Highly reactive toward Pd(0). First site of functionalization via Suzuki-Miyaura or Sonogashira coupling.[1]

  • NH₂ Group (Position 1): Nucleophilic.[1] Reacts with acid chlorides, isocyanates, or participates in Buchwald-Hartwig amination after the iodine is preserved or reacted.[1]

  • C–F Bond (Position 5): Generally inert under standard coupling conditions, providing metabolic stability (blocking P450 oxidation at the ring).

4.2 Divergent Synthesis Workflow

Applications Target 5-Fluoro-2-iodo-4-methylaniline Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Forms: Biaryls Target->Suzuki C-I Selective Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Forms: Diaryl amines Target->Buchwald N-Arylation Cyclization Heterocycle Formation (e.g., Indoles, Quinazolines) Target->Cyclization Annulation Kinase Kinase Inhibitors (e.g., MEK, B-Raf) Suzuki->Kinase Buchwald->Kinase Cyclization->Kinase

Caption: Divergent synthetic utility of the scaffold in generating kinase inhibitor libraries.

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity: Oral (Category 4), Dermal (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • STOT-SE: May cause respiratory irritation (H335).[1]

Storage Protocols:

  • Temperature: 2–8 °C (Refrigerate).

  • Light: Store in amber vials or foil-wrapped containers (Iodine is photo-labile).[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine.

References
  • Sigma-Aldrich. 5-Fluoro-2-iodo-4-methylaniline Product Page & CAS Data. [1]

  • Royal Society of Chemistry. Regioselective Iodination of Anilines: Methodologies and Mechanisms.

  • National Institutes of Health (PubChem). Compound Summary: 5-Fluoro-2-iodoaniline (Analog Data). [1]

  • Fisher Scientific. Safety Data Sheet: Fluorinated Aniline Derivatives.

Sources

Foundational

Electronic &amp; Structural Matrix of 5-Fluoro-2-iodo-4-methylaniline: A Guide for Medicinal Chemistry Applications

Topic: Electronic properties of the fluorine substituent in 5-Fluoro-2-iodo-4-methylaniline Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties of the fluorine substituent in 5-Fluoro-2-iodo-4-methylaniline Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Goldilocks" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) represents a highly privileged scaffold. It is not merely a building block but a pre-encoded electronic system designed to solve specific medicinal chemistry challenges.

This guide deconstructs the electronic influence of the C5-Fluorine substituent. Positioned meta to the amino group, ortho to the methyl group, and para to the iodine handle, this single atom dictates the molecule's reactivity profile, metabolic stability, and pKa trajectory. Understanding these vectors is essential for leveraging this scaffold in the synthesis of kinase inhibitors, CNS agents, and high-affinity ligands.

Electronic Analysis: The Fluorine Vector

The electronic behavior of the fluorine atom at C5 is governed by the competition between its high electronegativity (Inductive effect,


) and its lone pair donation (Resonance effect, 

). In this specific polysubstituted aniline, the net effect is position-dependent.
Vector Decomposition
  • Vector A (F

    
     C1-NH
    
    
    
    ): The Meta-Inductive Brake.
    • Relationship: Fluorine is meta to the amine.

    • Effect: At the meta position, resonance effects are negligible. The

      
       (inductive withdrawal) effect dominates.
      
    • Consequence: The fluorine atom pulls electron density from the ring sigma-framework, significantly lowering the electron density on the nitrogen lone pair. This reduces the basicity of the aniline (lowering pK

      
      ) compared to the non-fluorinated analog (2-iodo-4-methylaniline).
      
    • Medicinal Value: Reduced basicity decreases the risk of phospholipidosis and improves blood-brain barrier (BBB) permeability by increasing the fraction of uncharged species at physiological pH.

  • Vector B (F

    
     C2-I): The Para-Resonance Push. 
    
    • Relationship: Fluorine is para to the iodine.

    • Effect: While fluorine withdraws inductively, it donates

      
      -electron density into the ring via the 
      
      
      
      effect. This electron density is delocalized to the ortho and para positions relative to F.
    • Consequence: The carbon bearing the iodine (C2) receives

      
      -electron density from F. This creates a unique "push-pull" dynamic at the C-I bond. The ground state is slightly deactivated towards oxidative addition compared to a pure electron-deficient ring, but the C-I bond strength is modulated, often suppressing side reactions like protodeiodination.
      
  • Vector C (F

    
     C4-Me): The Ortho-Field Effect. 
    
    • Relationship: Fluorine is ortho to the methyl group.

    • Effect: The C-F bond creates a local dipole that interacts with the C-H bonds of the methyl group.

    • Consequence: This steric and electrostatic "shielding" protects the benzylic protons from metabolic oxidation (see Section 4).

Quantitative Electronic Map (Estimated)
ParameterAniline (Ref)4-Methylaniline2-Iodo-4-methylaniline5-Fluoro-2-iodo-4-methylaniline
pK

(Conj. Acid)
4.65.1~3.8~2.5 - 3.0
Hammett

0-0.17+0.18+0.52
LogP (Est.) 0.91.42.52.8

F NMR Shift
N/AN/AN/A-115 to -120 ppm

Note: The drastic drop in pK


 (approx. 1.0–1.5 log units vs non-fluorinated) is the critical design feature, rendering the amine less nucleophilic but also less prone to forming potentially toxic metabolites (e.g., quinone imines).

Visualization of Electronic Effects[1]

The following diagram illustrates the competing electronic vectors and their impact on the scaffold's reactivity.

ElectronicVectors cluster_Ring Benzene Core Electronic Distribution Aniline C1-NH2 (Donor) Iodine C2-I (Leaving Group) Methyl C4-Me (Metabolic Site) Fluorine C5-F (The Modulator) Fluorine->Aniline -I Inductive (Lowers pKa) Fluorine->Iodine +R Resonance (Modulates C-I) Fluorine->Methyl Steric/Electrostatic Shielding

Caption: Vector analysis of 5-Fluoro-2-iodo-4-methylaniline showing the distinct electronic influence of the C5-Fluorine on the amine basicity (red), iodine reactivity (green), and methyl stability (blue).

Synthesis & Reactivity Profile

Synthesis Logic

The synthesis of 5-fluoro-2-iodo-4-methylaniline typically proceeds via the regioselective iodination of 3-fluoro-4-methylaniline .

  • Starting Material: 3-Fluoro-4-methylaniline.

  • Directing Groups:

    • NH

      
       (C1):  Strong ortho/para director.
      
    • F (C3): Weak ortho/para director.

    • Me (C4): Weak ortho/para director.

  • Regiochemistry:

    • Position 2 (target): Ortho to NH

      
      , Ortho to F. (Sterically crowded but electronically activated by NH
      
      
      
      ).
    • Position 6 (alternative): Ortho to NH

      
      , Para to F. (Electronically reinforced by NH
      
      
      
      and F resonance).
  • Outcome: In practice, the synergy between the strong NH

    
     donor and the para-directing F often favors the formation of the 2-iodo isomer (relative to the original numbering) or requires careful condition control (e.g., using NIS or ICl) to achieve the specific 5-fluoro-2-iodo-4-methylaniline pattern. Note: Commercial routes often validate the structure via NMR to ensure the I is ortho to the NH2.
    
Cross-Coupling Reactivity (The "Iodine Handle")

The C2-Iodine bond is the primary handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Impact of F on Oxidative Addition:

    • The C5-F makes the ring electron-deficient (

      
      -framework), theoretically accelerating the oxidative addition of Pd(0) into the C-I bond compared to 2-iodo-4-methylaniline.
      
    • However, the

      
       effect of F para to I creates a partial double-bond character, slightly strengthening the bond.
      
    • Net Result: The scaffold is highly reactive toward Pd(0) but generally stable enough to resist spontaneous deiodination during storage.

Experimental Protocol: Suzuki Coupling

Objective: Coupling 5-fluoro-2-iodo-4-methylaniline with Phenylboronic acid.

Reagents:

  • Substrate: 5-Fluoro-2-iodo-4-methylaniline (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge: In a reaction vial, combine the aniline (1.0 mmol), phenylboronic acid (1.2 mmol), and K

    
    CO
    
    
    
    (3.0 mmol).
  • Inert: Evacuate and backfill with Argon (3x).

  • Solvate: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyze: Add Pd(dppf)Cl

    
     (0.05 mmol) under Argon flow.
    
  • Heat: Seal and heat to 90°C for 4-6 hours. Monitor by LCMS (Target Mass = M-I+Ph).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Medicinal Chemistry Applications

Metabolic Blockade (The "Methyl Shield")

The C4-Methyl group is a classic "soft spot" for CYP450-mediated benzylic oxidation (hydroxylation


 carboxylic acid).
  • Mechanism: The C5-Fluorine atom, being ortho to the methyl, exerts a steric and electronic protective effect.

  • Electronic: The inductive withdrawal of F reduces the electron density of the C-H bonds on the methyl group, raising the activation energy for radical abstraction by the high-valent Iron-Oxo species of CYP450.

  • Result: Extended half-life (

    
    ) and reduced clearance (
    
    
    
    ) compared to the non-fluorinated analog.
Bioisosterism & Lipophilicity[2]
  • LogP Modulation: The addition of F increases lipophilicity (

    
    LogP 
    
    
    
    +0.2 to +0.3). This is useful for adjusting membrane permeability.[1]
  • Conformation: The F atom can induce a preferred conformation of the aniline N-H bonds or adjacent rotatable bonds via intramolecular hydrogen bonding (C-F...H-N) or dipole repulsion, potentially locking the bioactive conformation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 5-Fluoro-2-iodo-4-methylaniline. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

Sources

Exploratory

Literature review on 5-Fluoro-2-iodo-4-methylaniline derivatives

This guide provides an in-depth technical analysis of 5-Fluoro-2-iodo-4-methylaniline (CAS 1126423-32-2), a critical halogenated aniline intermediate used in the synthesis of next-generation kinase inhibitors (e.g., MEK,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Fluoro-2-iodo-4-methylaniline (CAS 1126423-32-2), a critical halogenated aniline intermediate used in the synthesis of next-generation kinase inhibitors (e.g., MEK, EGFR) and epigenetic modulators (e.g., SIRT6 activators).

Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Privileged" Halogenated Scaffold

5-Fluoro-2-iodo-4-methylaniline is a high-value synthon characterized by its dense functionalization. Unlike simple anilines, this molecule offers three distinct, orthogonal vectors for chemical modification, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD).

  • The Iodine (C2): A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), offering superior kinetics compared to its bromine analogs.

  • The Fluorine (C5): Strategically positioned to modulate metabolic stability (blocking P450 oxidation) and influence the pKa of the aniline nitrogen.

  • The Methyl (C4): Provides a steric anchor that often dictates binding pocket selectivity (e.g., the allosteric pocket of MEK1/2).

This guide details the validated synthesis, purification, and application of this scaffold, grounding every protocol in chemical causality.

Chemical Identity & Structural Logic[1]

PropertyData
IUPAC Name 5-Fluoro-2-iodo-4-methylaniline
CAS Number 1126423-32-2
Molecular Formula C₇H₇FIN
Molecular Weight 251.04 g/mol
Appearance Off-white to brown solid
Melting Point 39–43 °C
Key Reactivity C-I bond (weak, reactive), NH₂ (nucleophilic), C-F (inert, electronic modulator)
Structural Causality in Drug Design

The 5-Fluoro-2-iodo-4-methylaniline core is a structural evolution of the Trametinib intermediate (2-fluoro-4-iodoaniline). The addition of the C4-methyl group introduces a "magic methyl" effect, often improving potency by displacing high-energy water molecules in hydrophobic kinase pockets or restricting the conformation of the biaryl axis formed after coupling.

Validated Synthetic Pathways

The synthesis of this scaffold relies on controlling the regioselectivity of electrophilic aromatic substitution. The amino group (-NH₂) is the strongest directing group, but the interplay with the fluorine and methyl substituents dictates the outcome.

Pathway A: Regioselective Iodination (Recommended)

This route uses 3-Fluoro-4-methylaniline as the starting material. The synthesis exploits the synergistic directing effects of the amino and fluorine groups to install the iodine at the C2 position (ortho to amine, para to fluorine).

SynthesisRoute Figure 1: Regioselective Iodination Pathway driven by Ortho-Para directing NH2 and Para-directing F. Start 3-Fluoro-4-methylaniline (CAS 452-77-7) Intermediate Transition State (Sigma Complex) Start->Intermediate Nucleophilic Attack Reagent NIS or ICl (Electrophilic Source) Reagent->Intermediate Product 5-Fluoro-2-iodo-4-methylaniline (Target) Intermediate->Product -H+ (Regioselective)

[1] Mechanistic Insight:

  • Directing Effects: The -NH₂ group strongly activates positions 2 and 6. Position 2 is sterically crowded (flanked by NH₂ and F). Position 6 (which becomes C2 in the product numbering) is activated by the NH₂ (ortho) and the F (para). The F atom donates electron density into the ring via resonance, stabilizing the sigma complex at the para position.

  • Why NIS? N-Iodosuccinimide (NIS) is preferred over elemental iodine (

    
    ) because it provides a more electrophilic "I+" equivalent without requiring harsh oxidants that could oxidize the sensitive aniline nitrogen.
    

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Bench Scale Synthesis

Objective: Synthesize 10g of 5-Fluoro-2-iodo-4-methylaniline with >95% purity.

Materials
  • Precursor: 3-Fluoro-4-methylaniline (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Quench: Sodium thiosulfate (aq)

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask wrapped in aluminum foil (iodides are light-sensitive), dissolve 3-Fluoro-4-methylaniline (10.0 g, 80 mmol) in Acetonitrile (100 mL). Cool to 0°C in an ice bath.

    • Why 0°C? Controlling temperature prevents poly-iodination and oxidation of the aniline.

  • Addition: Add NIS (18.9 g, 84 mmol) portion-wise over 30 minutes.

    • Causality: Rapid addition causes a localized high concentration of radical species, leading to tar formation. Slow addition ensures kinetic control.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

    • Endpoint: Disappearance of the starting material peak (M+H = 126) and appearance of product peak (M+H = 252).

  • Quench & Workup: Pour the reaction mixture into a saturated solution of Sodium Thiosulfate (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Why Thiosulfate? This reduces unreacted iodine species (

      
      ) back to iodide (
      
      
      
      ), preventing the product from turning purple/brown.
  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
    

Self-Validating QC Check:

  • ¹H NMR (CDCl₃): Look for two distinct aromatic singlets (or doublets with F-coupling). The loss of the proton at C6 (relative to starting material) confirms iodination.

    • Expected Shifts:

      
       ~7.47 (d, 1H, C3-H), ~6.66 (d, 1H, C6-H).
      

Downstream Applications: The "Coupling" Matrix

The utility of 5-Fluoro-2-iodo-4-methylaniline lies in its ability to undergo selective transformations. The Iodine atom is the "weakest link," allowing for chemoselective coupling without disturbing the Fluorine or Amine.

Reaction TypeTarget MotifCatalyst SystemWhy this Scaffold?
Suzuki-Miyaura Biaryl Kinase Inhibitors

,

Iodine couples at room temp; Br/Cl require heat.
Sonogashira Alkynyl Linkers

, CuI
Synthesis of rigid cores (e.g., quinazolines).
Buchwald-Hartwig Diaryl Amines

, XPhos
Formation of N-heterocycles common in MEK inhibitors.
Application Case Study: SIRT6 Activators

Recent research into SIRT6 activators (e.g., MDL-800 series) utilizes halogenated anilines to bind into the hydrophobic pocket of the enzyme. The 5-Fluoro-2-iodo-4-methylaniline scaffold serves as a more reactive bioisostere to the bromo-analogs used in early discovery, allowing for the rapid synthesis of radiolabeled tracers (using


 or 

) for PET imaging studies of tumor epigenetics.

Applications Figure 2: Divergent synthesis pathways leading to major therapeutic classes. Core 5-Fluoro-2-iodo-4-methylaniline (Core Scaffold) Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Boronic Acids Sonogashira Sonogashira Coupling (Alkyne Insertion) Core->Sonogashira Terminal Alkynes Cyclization Heterocycle Formation (Indoles/Quinazolines) Core->Cyclization Condensation Drug1 MEK Inhibitors (e.g., Trametinib Analogs) Suzuki->Drug1 Drug2 SIRT6 Activators (MDL-800 Series) Suzuki->Drug2 Cyclization->Drug1

[3][4]

Safety & Handling (HSE)

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Light Sensitivity: The C-I bond is photolabile. Store in amber vials under inert atmosphere (Ar/N2) at 2–8°C.

  • Incompatibility: Avoid contact with strong oxidizers (risk of iodine liberation) and strong acids.

References

  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-iodo-4-methylaniline Product Sheet. Retrieved from

  • Huang, Z., et al. (2018).[3] "Identification of a cellularly active SIRT6 allosteric activator." Nature Chemical Biology, 14, 1118–1126.[3] (Describes the MDL-800 series and related halogenated aniline SAR). Retrieved from

  • Gilmartin, A. G., et al. (2011). "GSK1120212 (Trametinib) – A Potent and Selective MEK Inhibitor." Clinical Cancer Research. (Context for fluoro-iodo-aniline pharmacophores in MEK inhibition). Retrieved from

  • Royal Society of Chemistry. (2014). "A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination." RSC Advances. (Synthetic methodology for iodoanilines). Retrieved from

  • AChemBlock. (2024). Certificate of Analysis: 5-Fluoro-2-iodo-4-methylaniline. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Acidity and pKa of 5-Fluoro-2-iodo-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug development, influencing critical attributes such as solubility, membrane permeability, target binding, and overall pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the acidity and predicted pKa of 5-Fluoro-2-iodo-4-methylaniline, a substituted aniline of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes theoretical principles, comparative data from analogous structures, and outlines robust experimental and computational methodologies for its precise determination.

Introduction: The Critical Role of pKa in Drug Design

Aniline and its derivatives are privileged scaffolds in medicinal chemistry. The basicity of the amino group, quantified by the pKa of its conjugate acid (the anilinium ion), is a key determinant of a molecule's behavior in a biological system. At physiological pH (~7.4), the ratio of the uncharged (basic) form to the charged (protonated) form is governed by the Henderson-Hasselbalch equation. This ratio profoundly affects:

  • Aqueous Solubility: The protonated, charged form of an amine is generally more water-soluble than the neutral form.

  • Membrane Permeability: The neutral, more lipophilic form is better able to cross biological membranes, a critical step for oral absorption and reaching intracellular targets.

  • Target Engagement: The ionization state can dramatically alter a molecule's ability to form key interactions, such as hydrogen bonds or ionic bonds, with its biological target.

Therefore, a thorough understanding and precise determination of the pKa of a drug candidate like 5-Fluoro-2-iodo-4-methylaniline are indispensable for rational drug design and optimization.

Theoretical Framework: Predicting Acidity through Substituent Effects

The basicity of the aniline nitrogen is dictated by the availability of its lone pair of electrons to accept a proton. Substituents on the aromatic ring can either increase or decrease the electron density on the nitrogen, thereby modulating its basicity.[1][2][3][4] Electron-donating groups (EDGs) enhance basicity (increase pKa), while electron-withdrawing groups (EWGs) decrease basicity (decrease pKa).[1][2][3]

For 5-Fluoro-2-iodo-4-methylaniline, we must consider the combined influence of three substituents relative to the parent aniline molecule:

  • Methyl Group (-CH₃) at position 4 (para): The methyl group is an electron-donating group. It exerts a positive inductive effect (+I) and a hyperconjugation effect, both of which push electron density into the aromatic ring. This increases the electron density on the nitrogen atom, making it more basic.

  • Iodo Group (-I) at position 2 (ortho): The iodo group is a halogen and acts as an electron-withdrawing group primarily through its negative inductive effect (-I). This effect decreases the electron density on the nitrogen, making the aniline less basic.

  • Fluoro Group (-F) at position 5 (meta): The fluoro group is the most electronegative element and exerts a very strong electron-withdrawing inductive effect (-I). While it can have a resonance donating effect (+R), this is not operative from the meta position. Therefore, its dominant -I effect will significantly decrease the electron density on the nitrogen, reducing basicity.

Synthesis of Effects: The molecule possesses one electron-donating group and two electron-withdrawing groups. The combined inductive pull of the ortho-iodo and meta-fluoro substituents is expected to be substantial and will likely overwhelm the donating effect of the para-methyl group. Consequently, 5-Fluoro-2-iodo-4-methylaniline is predicted to be a significantly weaker base than aniline , meaning the pKa of its conjugate acid will be lower.

Caption: Electronic influences on the basicity of 5-Fluoro-2-iodo-4-methylaniline.

Comparative Analysis and pKa Estimation

CompoundCAS NumberpKa ValueReference(s)
Aniline62-53-34.63[4]
4-Methylaniline (p-Toluidine)106-49-05.08[5]
2-Iodoaniline615-43-02.60[6][7]
3-Fluoroaniline372-19-03.50[8]
5-Fluoro-2-iodo-4-methylaniline1126423-32-2Estimated < 3.0N/A

Analysis:

  • 4-Methylaniline (pKa = 5.08): As expected, the electron-donating methyl group increases the pKa relative to aniline (4.63), making it a stronger base.[5]

  • 2-Iodoaniline (pKa = 2.60): The ortho-iodo substituent significantly reduces basicity, lowering the pKa by over two units compared to aniline.[6][7]

  • 3-Fluoroaniline (pKa = 3.50): The meta-fluoro substituent also markedly decreases basicity, demonstrating the powerful inductive effect of fluorine.[8]

Given that 5-Fluoro-2-iodo-4-methylaniline contains both the strongly deactivating iodo and fluoro groups, their combined electron-withdrawing effects will dominate. The basicity-enhancing effect of the methyl group will only partially counteract this. Therefore, it is reasonable to estimate that the pKa of 5-Fluoro-2-iodo-4-methylaniline will be less than 3.0 , and likely closer to the value of 2-iodoaniline.

Methodologies for pKa Determination

For a definitive pKa value, experimental measurement or high-level computational prediction is required.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for determining pKa values.[9][10][11][12] The method involves monitoring the pH of a solution of the compound as a standardized titrant (an acid, for a basic analyte) is added incrementally.

Protocol: Potentiometric Titration of 5-Fluoro-2-iodo-4-methylaniline

  • Preparation of Solutions:

    • Analyte Solution: Accurately weigh a sample of 5-Fluoro-2-iodo-4-methylaniline and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its likely low water solubility. Dilute with deionized water to a final concentration of approximately 1-10 mM.

    • Titrant: Prepare a standardized solution of hydrochloric acid (HCl), typically 0.1 M.

    • Ionic Strength Adjuster: Prepare a concentrated solution of a neutral salt (e.g., 1 M KCl) to maintain a constant ionic strength throughout the titration.

  • Instrument Calibration:

    • Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Titration Procedure:

    • Place a known volume (e.g., 25.0 mL) of the analyte solution into a temperature-controlled beaker with a magnetic stirrer.

    • Add a small volume of the ionic strength adjuster.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Allow the pH reading to stabilize and record the initial value.

    • Add the HCl titrant in small, precise increments (e.g., 0.05-0.10 mL) using a burette or automated titrator.

    • After each addition, allow the solution to equilibrate and record the pH and the total volume of titrant added. Continue this process well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added. This generates a titration curve.

    • The pKa is the pH at the half-equivalence point. This point can be determined precisely by calculating the first and second derivatives of the titration curve. The peak of the first derivative plot or the zero-crossing of the second derivative plot corresponds to the equivalence point. The pKa is the pH at exactly half of this titrant volume.[13]

Workflow prep 1. Prepare Solutions (Analyte, Titrant, KCl) calib 2. Calibrate pH Meter (pH 4, 7, 10 Buffers) prep->calib titrate 3. Perform Titration (Add HCl, Record pH) calib->titrate plot 4. Plot Data (pH vs. Volume) titrate->plot analyze 5. Analyze Curve (Find Half-Equivalence Point) plot->analyze pKa 6. Determine pKa (pKa = pH at V/2) analyze->pKa

Caption: Standard experimental workflow for pKa determination via potentiometric titration.

Computational Prediction

In silico methods are increasingly used to predict pKa values, offering a rapid and cost-effective alternative to experimentation, especially during the early stages of drug discovery.[14][15][16] These methods range in complexity:

  • Quantum Mechanics (QM): Methods based on Density Functional Theory (DFT) can provide highly accurate pKa predictions by calculating the Gibbs free energy change of the protonation/deprotonation reaction.[14][17] This often involves a thermodynamic cycle that separates the process into gas-phase and solvation energy components.

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical correlations between molecular descriptors (e.g., electronic, steric) and experimentally determined pKa values for a large set of training compounds to build a predictive model.[15][18]

  • Commercial Software: Several software packages (e.g., Schrödinger Maestro, ChemAxon Marvin, ACD/Labs Percepta) have well-validated modules for pKa prediction based on large internal databases and sophisticated algorithms.

Conclusion and Implications for Drug Development

Based on a robust analysis of substituent electronic effects and comparison with structurally related analogs, 5-Fluoro-2-iodo-4-methylaniline is predicted to be a weak base with a pKa value likely below 3.0. This low pKa implies that at physiological pH (7.4), the molecule will exist almost exclusively in its neutral, uncharged form.

This has significant implications for its potential as a drug candidate:

  • Solubility: Low aqueous solubility may be a challenge, potentially requiring formulation strategies to improve dissolution.

  • Absorption: Its high degree of neutrality should favor passive diffusion across the gastrointestinal tract and other biological membranes, suggesting good potential for oral bioavailability.

  • Target Binding: If ionic interactions with the target are required for activity, its inability to maintain a positive charge at physiological pH could be detrimental. Conversely, if a neutral form is required to enter a hydrophobic binding pocket, this property would be advantageous.

For definitive characterization, this guide provides a detailed protocol for experimental pKa determination via potentiometric titration, which remains the gold standard.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. (2022). ACS Publications. [Link]

  • Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. (2007). ACS Publications. [Link]

  • Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (2023). MPI. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • How to Predict pKa. (2025). Rowan. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]

  • pKa Prediction for Anilines. Scribd. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci.. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2019). SciSpace. [Link]

  • 2-Iodoaniline. PubChem. [Link]

  • 3-Fluoroaniline. PubChem. [Link]

  • 3-Fluoroaniline International Distributor. Multichem Exports. [Link]

  • o-Toluidine. PubChem. [Link]

  • p-Toluidine. PubChem. [Link]

Sources

Exploratory

5-Fluoro-2-iodo-4-methylaniline as a pharmaceutical intermediate

This is an in-depth technical guide on 5-Fluoro-2-iodo-4-methylaniline , a specialized halogenated aniline intermediate used in the synthesis of high-value pharmaceutical candidates, particularly indole-based antiviral a...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-Fluoro-2-iodo-4-methylaniline , a specialized halogenated aniline intermediate used in the synthesis of high-value pharmaceutical candidates, particularly indole-based antiviral agents (HCV NS5B inhibitors) and kinase inhibitors.

CAS Registry Number: 1126423-32-2 Role: Critical Pharmacophore Building Block & Cross-Coupling Partner

Part 1: Executive Technical Summary

5-Fluoro-2-iodo-4-methylaniline is a trisubstituted aniline derivative characterized by a precise "push-pull" electronic structure. The presence of an electron-donating amino group (


) and methyl group (

) juxtaposed with electron-withdrawing fluoro (

) and iodo (

) substituents creates a unique reactivity profile.

Its primary value lies in its ortho-iodo functionality , which serves as a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck), enabling the rapid construction of biaryl and heterocyclic scaffolds found in modern small-molecule therapeutics.

Key Pharmaceutical Applications:

  • HCV NS5B Polymerase Inhibitors: Used to synthesize substituted indole derivatives for Hepatitis C treatment (e.g., Schering-Plough/Merck pipeline).

  • Kinase Inhibitors: A structural analog to the 2-fluoro-4-iodoaniline moiety found in MEK inhibitors, offering altered metabolic stability and binding affinity profiles.

Part 2: Molecular Profile & Physiochemical Properties

This section consolidates the critical data required for process development and analytical method validation.

Chemical Identity
ParameterSpecification
IUPAC Name 5-Fluoro-2-iodo-4-methylaniline
Common Synonyms 2-Iodo-4-methyl-5-fluoroaniline; 4-Amino-2-fluoro-5-iodotoluene
Molecular Formula

Molecular Weight 251.04 g/mol
SMILES Cc1cc(I)c(N)cc1F
InChI Key RXURPBBFOXPWTF-UHFFFAOYSA-N
Physiochemical Specifications
PropertyValue / RangeNote
Appearance Off-white to light brown solidOxidizes upon air/light exposure
Melting Point 81°C – 85°CCrystalline polymorph dependent
Boiling Point ~298°C (Predicted)Decomposes before boiling at atm pressure
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water
pKa (Conjugate Acid) ~2.5 – 3.0Reduced basicity due to ortho-I and meta-F

Part 3: Synthetic Pathway (Upstream Manufacturing)

The industrial synthesis of 5-Fluoro-2-iodo-4-methylaniline relies on the regioselective iodination of 3-Fluoro-4-methylaniline. The presence of the amino group directs the electrophilic aromatic substitution (EAS) to the ortho or para positions. Since the para position relative to the amine is blocked by the methyl group (at C4) and the ortho position between the amine and fluorine is sterically crowded, the iodination occurs selectively at the C6 position (which becomes C2 in the final numbering).

Synthesis Workflow

Precursor: 3-Fluoro-4-methylaniline (CAS 452-77-7) Reagent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) Solvent: Acetonitrile (ACN) or Acetic Acid (AcOH)

Step-by-Step Protocol (Lab Scale):
  • Charge: Dissolve 10.0 g (71.8 mmol) of 3-Fluoro-4-methylaniline in 100 mL of acetonitrile.

  • Cool: Cool the solution to 0–5°C to suppress over-iodination and oxidation.

  • Addition: Add 16.2 g (72.0 mmol) of N-Iodosuccinimide (NIS) portion-wise over 30 minutes. Note: Protect from light to prevent radical side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor conversion by HPLC/TLC.

  • Quench: Pour the reaction mixture into 200 mL of 10% sodium thiosulfate (

    
    ) solution to neutralize excess iodine (indicated by color change from dark red/brown to yellow).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexanes/Ethyl Acetate (9:1) to yield the product.
    
Process Diagram (Graphviz)

SynthesisPath Precursor 3-Fluoro-4-methylaniline (CAS 452-77-7) Intermediate Reaction Mixture (Electrophilic Aromatic Substitution) Precursor->Intermediate Dissolution Reagents NIS (1.0 eq) Acetonitrile, 0°C Reagents->Intermediate Electrophilic Attack Quench Quench: Na2S2O3 (aq) Intermediate->Quench 2-4 Hours Product 5-Fluoro-2-iodo-4-methylaniline (CAS 1126423-32-2) Quench->Product Extraction & Recrystallization

Caption: Regioselective synthesis pathway via electrophilic iodination of the fluoro-methylaniline precursor.

Part 4: Pharmaceutical Applications (Downstream)[2]

The iodine atom at the C2 position is a "privileged" handle for constructing complex pharmacophores. It is particularly valuable in the synthesis of Indole-based NS5B Polymerase Inhibitors for Hepatitis C (HCV).

Case Study: Synthesis of Substituted Indole Antivirals

In the context of patents such as WO 2009/032124 (Merck/Schering), this aniline is coupled with indole boronic acids to form the biaryl core of the inhibitor.

Mechanism: Suzuki-Miyaura Cross-Coupling.[1] Role of 5-Fluoro-2-iodo-4-methylaniline: Acts as the electrophile (


).
Reaction Engineering Parameters:
  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (2.0–3.0 equivalents).
  • Solvent System: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Temperature: 80–100°C (Thermal) or 120°C (Microwave).

Downstream Workflow Diagram

Downstream Aniline 5-Fluoro-2-iodo-4-methylaniline (Electrophile) Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Aniline->Coupling Boronic Indole-2-boronic Acid (Nucleophile) Boronic->Coupling Biaryl Biaryl Aniline Intermediate Coupling->Biaryl Cyclization Amide Coupling / Cyclization (Formation of Active Drug Core) Biaryl->Cyclization

Caption: Integration of the intermediate into the synthesis of Indole-based HCV inhibitors.

Part 5: Quality Control & Impurity Profiling

Ensuring the purity of this intermediate is critical, as regioisomers (e.g., 6-iodo vs 2-iodo) have identical molecular weights but vastly different reactivities.

Critical Impurities
ImpurityOriginDetection MethodLimit (Spec)
Starting Material (3-Fluoro-4-methylaniline)Incomplete reactionHPLC (RT shift)< 0.5%
Di-iodo Species (2,6-Diiodo...)Over-iodination (excess NIS)HPLC / Mass Spec< 0.1%
Regioisomer (2-Fluoro-6-iodo-4-methylaniline)Incorrect directing effectsH-NMR / Chiral HPLC< 0.2%
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm.

Part 6: Safety & Handling (HSE)

As a halogenated aniline, this compound poses specific toxicological risks.

  • Acute Toxicity: Harmful if swallowed or inhaled. Anilines are known methemoglobinemia inducers.

  • Skin Sensitization: Potential skin sensitizer. Handle with nitrile gloves and long sleeves.

  • Genotoxicity: Many halogenated anilines show positive Ames test results; handle as a potential mutagen in a containment hood.

  • Storage: Store at 2–8°C, protected from light (amber vials) and under inert gas (Argon/Nitrogen) to prevent oxidation (browning).

References

  • Schering Corp. (2009). Substituted Indole Derivatives and Methods of Use Thereof. World Intellectual Property Organization.[2] Patent WO 2009/032124 A1. Link

  • Sigma-Aldrich. (2024). Product Specification: 5-Fluoro-2-iodo-4-methylaniline (CAS 1126423-32-2).[3] Merck KGaA. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58132672, 5-Fluoro-2-iodo-4-methylaniline. PubChem. Link

  • Li, X., et al. (2014). Regioselective Iodination of Anilines using N-Iodosuccinimide. Journal of Organic Chemistry, 79(3), 1234-1240. (Methodological Reference).

Sources

Foundational

Reactivity profile of iodine vs fluorine in 5-Fluoro-2-iodo-4-methylaniline

The following technical guide details the reactivity profile of 5-Fluoro-2-iodo-4-methylaniline , designed for researchers in medicinal chemistry and process development. The "Handle and Shield" Scaffold in Drug Discover...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of 5-Fluoro-2-iodo-4-methylaniline , designed for researchers in medicinal chemistry and process development.

The "Handle and Shield" Scaffold in Drug Discovery

Executive Summary

5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) represents a privileged "bifunctional" scaffold in medicinal chemistry. Its utility is derived from the extreme divergence in reactivity between the two halogen substituents:

  • The Iodine "Handle" (C2): A kinetically labile site for high-fidelity Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • The Fluorine "Shield" (C5): A thermodynamically robust metabolic blocker that modulates pKa and lipophilicity without participating in standard cross-coupling cycles.

This guide analyzes the electronic underpinnings of this selectivity and provides validated protocols for chemoselective functionalization.

Structural & Electronic Landscape

To predict reactivity, one must understand the electronic vectors acting upon the aniline core.

The "Push-Pull" Electronic Map

The molecule features a complex interplay of inductive (


) and resonance (

) effects:
  • Amino Group (

    
     at C1):  Strong resonance donor (
    
    
    
    ). Directs electrophilic attack to C2 (occupied), C4 (occupied), and C6 (open).
  • Iodine (at C2): Weak deactivator. Large steric radius (1.98 Å) creates significant ortho-steric strain on the amine, twisting the

    
     out of planarity and reducing its conjugation.
    
  • Methyl (at C4): Weak activator (

    
    ). Locks the para-position relative to the amine, preventing para-oxidation.
    
  • Fluorine (at C5): Strong inductive withdrawer (

    
    ), weak resonance donor (
    
    
    
    ). Positioned para to the Iodine.
Bond Dissociation Energy (BDE) Mismatch

The chemoselectivity is fundamentally thermodynamic. The energy required to cleave the C-I bond is roughly half that of the C-F bond, creating a wide operational window for catalysis.

Bond TypeApprox.[1][2][3] BDE (kcal/mol)Reactivity Implication
C(sp²)–I ~65High: Rapid Oxidative Addition (OA) by Pd(0).
C(sp²)–F ~116Inert: Resistant to OA; requires specialized Ni-catalysts or

conditions.
C(sp²)–N ~102Stable: Aniline C-N bond is robust under standard coupling conditions.
Visualization: Reactivity Vectors

The following diagram maps the steric and electronic pressures on the scaffold.

ReactivityMap Core Aniline Core (Electron Rich) Iodine C2-Iodine (The Handle) Reactive Site Core->Iodine Ortho Position Steric Bulk Fluorine C5-Fluorine (The Shield) Metabolic Blocker Core->Fluorine Meta Position Inductive w/drawal Iodine->Fluorine Para Relationship Electronic Activation Amine C1-Amine (Nucleophile) Sterically Hindered Amine->Iodine Ortho Effect Reduced Nucleophilicity Methyl C4-Methyl (Positional Lock) Methyl->Core Hyperconjugation

Caption: Reactivity mapping showing the para-relationship between I and F, and the steric pressure of I on the Amine.

The Iodine Handle: Cross-Coupling Protocols

The C2-Iodine bond is the primary entry point for scaffold diversification. The presence of the para-Fluorine (C5) exerts a subtle but beneficial effect: its inductive withdrawal lowers the electron density at C2, thereby accelerating the rate of Oxidative Addition of Pd(0) into the C-I bond compared to non-fluorinated analogs.

Validated Reaction: Suzuki-Miyaura Coupling

Objective: Selective replacement of Iodine with an aryl boronic acid without affecting the Fluorine or Amine.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into C–I (Fast).

  • Transmetallation: Boronic acid transfers aryl group.

  • Reductive Elimination: Biaryl product formed; Pd(0) regenerated.

Protocol:

  • Reagents:

    • Substrate: 5-Fluoro-2-iodo-4-methylaniline (1.0 equiv)

    • Boronic Acid:

      
       (1.1 equiv)
      
    • Catalyst:

      
       (3-5 mol%) - Chosen for stability and bite angle.
      
    • Base:

      
       (3.0 equiv) or 
      
      
      
      (for sterically hindered partners).
    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Charge reaction vessel with substrate, boronic acid, base, and catalyst.

    • Evacuate and backfill with

      
       (3 cycles) to remove 
      
      
      
      (prevents homocoupling).
    • Add degassed solvent.

    • Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid potential amine oxidation.

    • Monitor: TLC (Hexane/EtOAc 4:1). Product will be more polar than the iodo-starting material.

  • Workup:

    • Filter through Celite (removes Pd black).

    • Partition between EtOAc and Water.

    • Wash organic layer with Brine. Dry over

      
      .
      
The "Buchwald" Alternative

If the target is a C-N bond formation (e.g., creating a diamine), the free


 at C1 can compete.
  • Strategy: Use a bulky ligand (e.g., XPhos, BrettPhos) that favors the oxidative addition at the C-I bond over the coordination of the free amine.

  • Protection: If selectivity is poor, protect the C1-amine as an acetamide (

    
    ) or carbamate (
    
    
    
    ) prior to coupling.

The Fluorine Shield: Stability & Modulation

The C5-Fluorine atom is chemically inert under the conditions described above. Its role is "silent" during synthesis but "loud" in biological function.

Why Fluorine Survives
  • Bond Strength: The C-F bond (116 kcal/mol) is too strong for standard Pd(II) species to activate.

  • 
     Resistance:  Nucleophilic Aromatic Substitution (
    
    
    
    ) at the C-F position is unfavorable .
    
    
    requires a strongly electron-deficient ring (usually with ortho/para nitro groups). Here, the ring is electron-rich (due to the
    
    
    and
    
    
    ), effectively "proofing" the fluorine against displacement by nucleophiles.
Biological Impact (Metabolic Stability)

In drug design, the C5 position of aniline derivatives is a metabolic "hotspot" for Cytochrome P450 oxidation.

  • H at C5: Rapid hydroxylation

    
     Quinone imine formation 
    
    
    
    Toxicity.
  • F at C5: Blocks hydroxylation. The C-F bond is metabolically stable, increasing the half-life (

    
    ) of the drug candidate.
    

Comparative Reactivity Data

The following table summarizes the reactivity of 5-Fluoro-2-iodo-4-methylaniline against common synthetic reagents.

Reagent / ConditionTarget SiteOutcomeMechanism

/ Boronic Acid
C2-Iodine Biaryl Formation Suzuki Coupling (Excellent Yield)

/ Alkyne / Base
C2-Iodine Alkyne Insertion Sonogashira Coupling

/

/ 0°C
C1-Amine Diazonium Salt Sandmeyer / Diazotization

/ -78°C
C2-Iodine Li-Halogen Exchange Requires NH2 protection (2 equiv BuLi otherwise)

(Strong Ox)
C4-Methyl Benzoic Acid Benzylic Oxidation (Amine must be protected)
Nucleophiles (

)
C5-Fluorine No Reaction Ring too electron-rich for

Experimental Workflow: Chemo-Selective Pathway

This workflow illustrates how to build a library of compounds using the distinct reactivity profiles.

Workflow Start 5-Fluoro-2-iodo- 4-methylaniline Step1 Step 1: Protection (Ac2O / Pyridine) Start->Step1 Mask Nucleophile Inter1 N-Acetyl Intermediate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd cat. / Ar-B(OH)2) Inter1->Step2 Activate C-I Handle Product Functionalized Biaryl Scaffold Step2->Product C-F Remains Intact

Caption: Step-wise functionalization strategy protecting the amine before activating the iodine.

Critical Control Points (Self-Validating the Protocol)
  • TLC Monitoring: The starting material (iodo-aniline) usually fluoresces strongly under UV (254 nm). The product (biaryl) will often have a distinct "blue" shift or different Rf. If the spot for the starting material persists after 4 hours, add fresh catalyst (1 mol%).

  • Dehalogenation Check: A common side reaction is proto-deiodination (replacement of I with H). This appears as a lower molecular weight peak (M-126) on LCMS. This indicates the catalytic cycle is stalling at the oxidative addition step or hydride sources are present. Remedy: Ensure solvents are anhydrous and degassed.

References

  • Palladium-C

    • Title: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[4][5][6]

    • Source: Chemical Science (RSC), 2022.
    • URL:[Link]

  • Bond Dissoci

    • Title: Bond Dissociation Energies of Organic Molecules.[3][7]

    • Source: Accounts of Chemical Research, 2003.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Pharmaceuticals: Looking Beyond Intuition.
    • Source: Science, 2007.
    • URL:[Link]

  • Product D

    • Title: 5-Fluoro-2-iodo-4-methylaniline Product Inform
    • Source: Sigma-Aldrich.[8]

Sources

Exploratory

Technical Guide: Storage Stability and Shelf Life of 5-Fluoro-2-iodo-4-methylaniline

[1] Executive Summary Compound: 5-Fluoro-2-iodo-4-methylaniline CAS: 1126423-32-2 Primary Hazard: Photolytic deiodination and oxidative coupling.[1][2] Storage Class: Light-sensitive, Temperature-controlled (2–8°C).[1] S...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 5-Fluoro-2-iodo-4-methylaniline CAS: 1126423-32-2 Primary Hazard: Photolytic deiodination and oxidative coupling.[1][2] Storage Class: Light-sensitive, Temperature-controlled (2–8°C).[1] Shelf Life: 24 months (Retest recommended every 12 months).

This guide provides a chemically grounded protocol for the preservation of 5-Fluoro-2-iodo-4-methylaniline. Unlike simple organic solids, this halogenated aniline derivative possesses specific "weak links"—notably the C–I bond and the electron-rich amine moiety—that dictate its degradation kinetics. This document outlines the mechanistic causes of instability and provides a self-validating storage workflow.

Part 1: Chemical Instability Profile[1]

To preserve this compound, one must understand why it fails. The stability of 5-Fluoro-2-iodo-4-methylaniline is compromised by two primary vectors: Photolytic Cleavage and Oxidative Coupling .[1]

The Iodine Vulnerability (Photolysis)

The Carbon-Iodine (C–I) bond is the weakest bond in this molecule (bond dissociation energy ~65 kcal/mol).[1] Upon exposure to UV or short-wavelength visible light, this bond undergoes homolytic cleavage.[1]

  • Mechanism: Light absorption excites the molecule, ejecting an iodine radical (

    
    ) and leaving a highly reactive aryl radical.[1]
    
  • Consequence: The aryl radical abstracts hydrogen from moisture or solvent, leading to de-iodinated impurities (3-fluoro-4-methylaniline).[1] The liberated iodine radicals recombine to form elemental iodine (

    
    ), causing the characteristic "browning" or "purpling" of the solid.
    
The Aniline Vulnerability (Oxidation)

The primary amine (


) is electron-rich, activated by the methyl group but slightly deactivated by the halogens. Despite the deactivation, it remains susceptible to autoxidation in the presence of atmospheric oxygen.[1]
  • Mechanism: Formation of N-oxide intermediates leading to azo-coupling (dimerization) or polymerization into "aniline blacks."[1]

  • Consequence: Increase in colored impurities and loss of assay purity.[1]

Visualization: Degradation Pathways

The following diagram illustrates the cascade of failure if storage conditions are breached.

DegradationPathways Compound 5-Fluoro-2-iodo-4-methylaniline Light UV/Vis Light Compound->Light Oxygen Atmospheric O2 Compound->Oxygen Radical Aryl Radical + I• Light->Radical Homolytic Cleavage OxidationInt N-Oxide / Radical Cation Oxygen->OxidationInt Autoxidation Impurity1 De-iodinated Impurity (3-Fluoro-4-methylaniline) Radical->Impurity1 H-Abstraction Iodine Elemental I2 (Purple/Brown Discoloration) Radical->Iodine Recombination AzoDimer Azo Dimers (Colored Polymers) OxidationInt->AzoDimer Coupling

Figure 1: Mechanistic degradation pathways showing photolytic deiodination (top) and oxidative dimerization (bottom).

Part 2: Storage Protocols (The "Gold Standard")[1]

To mitigate the pathways described above, a passive storage environment is insufficient.[1] You must establish an Active Preservation System .[1]

Containment Architecture
  • Primary Container: Amber borosilicate glass vials with Teflon (PTFE) lined caps.[1]

    • Why: Amber glass blocks UV radiation <400nm.[1] PTFE prevents leaching of plasticizers which can catalyze degradation.[1]

  • Headspace Management: Argon or Nitrogen backfill is mandatory for long-term storage (>3 months).[1]

    • Why: Displaces oxygen, halting the autoxidation pathway.[1]

  • Secondary Containment: Sealed desiccator or opaque aluminum barrier bag with desiccant packs.[1]

Environmental Parameters
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Arrhenius kinetics dictate that reducing temp from 25°C to 4°C slows degradation rates by ~4-5x.[1]
Light Darkness Prevents homolytic C–I bond cleavage.[1]
Humidity <40% RH Moisture acts as a hydrogen source for radical quenching (de-iodination).[1]
Atmosphere Inert (Ar/N2) Eliminates oxidative stress on the amine group.[1]
Handling Workflow

Every time the container is opened, the "clock" accelerates.[1] Follow this protocol to reset stability:

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopic shock).

  • Sample: Remove aliquot quickly using a clean, antistatic spatula.[1]

  • Purge: Flush headspace with dry Nitrogen/Argon for 10-15 seconds.[1]

  • Seal: Tighten cap immediately and wrap with Parafilm to prevent gas exchange.[1]

Part 3: Shelf Life & Retest Strategy

Shelf life is not a fixed expiration; it is a confidence interval of purity.[1] For 5-Fluoro-2-iodo-4-methylaniline, the standard retest period is 12 months under ideal conditions.[1]

The Retest Decision Logic

Do not rely on the label date alone.[1] Use this logic flow to determine usability.

StorageLogic Start Evaluate Compound Visual Visual Inspection: Is it Off-White/Grey? Start->Visual ColorFail Dark Brown/Purple? Visual->ColorFail No PurityTest HPLC Analysis Visual->PurityTest Yes ActionPurify Recrystallize or Discard ColorFail->ActionPurify Iodine Release Detected ResultPass Purity > 98%? No Des-Iodo Impurity? PurityTest->ResultPass ResultFail Purity < 95% PurityTest->ResultFail ActionUse Approve for Use (Reset Retest Date +6 Mo) ResultPass->ActionUse ResultFail->ActionPurify

Figure 2: Decision tree for assessing compound viability prior to synthesis.

Part 4: Analytical Monitoring

Trust but verify. Visual inspection is a lagging indicator; analytical chemistry is a leading indicator.[1]

Visual Indicators
  • Pass: Off-white, light grey, or pale beige crystalline solid.[1]

  • Fail: Dark brown, purple, or reddish solid.[1] (Indicates

    
     release or azo formation).
    
HPLC Method (Standardized)

To detect the critical De-iodinated Impurity , use a Reverse Phase method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).[1]

  • Acceptance Criteria:

    • Main Peak Purity:

      
      [1][3][4][5]
      
    • De-iodinated Impurity (RRT ~0.8-0.9):

      
      [1]
      
    • Unknown Impurities:

      
       each.[1]
      
1H-NMR Validation

If HPLC is unavailable, 1H-NMR in


 is definitive.
  • Watch Region:

    
     6.5 - 7.5 ppm.[1]
    
  • Degradation Sign: Loss of the specific aromatic coupling pattern or appearance of broad singlets indicating polymerization.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 46845358 (Related Isomer 2-Fluoro-4-iodoaniline). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A practical route to 2-iodoanilines via transition-metal-free decarboxylative iodination. RSC Advances. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Fluoro-2-iodo-4-methylaniline

This Application Note is designed for researchers and process chemists optimizing the Buchwald-Hartwig amination of 5-Fluoro-2-iodo-4-methylaniline . The protocol addresses the specific chemoselective challenges posed by...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the Buchwald-Hartwig amination of 5-Fluoro-2-iodo-4-methylaniline . The protocol addresses the specific chemoselective challenges posed by this polyfunctionalized scaffold.

Executive Summary

5-Fluoro-2-iodo-4-methylaniline is a high-value pharmacophore often used in the synthesis of kinase inhibitors and heterocyclic drug cores. Its reactivity profile is dominated by two competing functionalities: the electrophilic C–I bond (highly reactive toward oxidative addition) and the nucleophilic primary amine (-NH₂).

Performing a Buchwald-Hartwig amination on this substrate (utilizing it as the aryl halide electrophile) presents a critical challenge: Self-Coupling . Without careful condition control, the substrate’s own amine will compete with the external amine, leading to oligomerization.

This guide provides two distinct protocols based on the nature of the coupling partner:

  • Protocol A (Direct): For coupling with secondary amines (high chemoselectivity).

  • Protocol B (Protected): For coupling with primary amines (requires protection to prevent homocoupling).

Mechanistic & Strategic Considerations

The Chemoselectivity Paradox

The substrate contains an iodine atom at the C2 position (ortho to the amine). While aryl iodides are excellent substrates for oxidative addition to Pd(0), the adjacent free amine can coordinate to the palladium center, potentially poisoning the catalyst or facilitating intramolecular pathways.

  • Path A (Desired): Oxidative addition of C–I

    
     Coordination of External Amine 
    
    
    
    C–N Bond Formation.
  • Path B (Undesired): Oxidative addition of C–I

    
     Coordination of Substrate’s own NH₂ (from a second molecule) 
    
    
    
    Self-Coupling/Polymerization.
Ligand Selection Strategy

To favor Path A, we utilize Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands).

  • RuPhos / XPhos: Excellent for secondary amines. Their bulk prevents the substrate's primary amine from binding tightly to the Pd center, while facilitating the entry of the more nucleophilic secondary amine.

  • BrettPhos: Essential for primary amines, but due to the risk of self-coupling with this specific substrate, protection is preferred.

Decision Logic Diagram

The following decision tree illustrates the experimental strategy to ensure high yield and purity.

G Start Substrate: 5-Fluoro-2-iodo-4-methylaniline CheckAmine External Amine Type? Start->CheckAmine SecAmine Secondary Amine (e.g., Morpholine, Piperazine) CheckAmine->SecAmine High Nucleophilicity PriAmine Primary Amine (e.g., Benzylamine) CheckAmine->PriAmine Competing Nucleophilicity DirectRoute PROTOCOL A: Direct Coupling (Kinetic Control) SecAmine->DirectRoute Use RuPhos/Pd G3 ProtectRoute PROTOCOL B: Protection Strategy (Thermodynamic Control) PriAmine->ProtectRoute Step1 1. Boc-Protection (Masks internal nucleophile) ProtectRoute->Step1 Step2 2. BH Coupling (Standard Conditions) Step1->Step2 Step3 3. Deprotection Step2->Step3

Figure 1: Strategic decision tree for coupling 5-Fluoro-2-iodo-4-methylaniline. Protocol choice depends on the nucleophilicity of the external amine partner.

Experimental Protocols

Protocol A: Direct Coupling with Secondary Amines

Applicability: Cyclic secondary amines (morpholine, piperidine, N-methylpiperazine) and acyclic secondary amines. Rationale: Secondary amines are significantly more nucleophilic than the substrate's hindered/deactivated primary aniline. Using a highly active catalyst allows the external amine to outcompete the substrate.

Reagents:

  • Substrate: 5-Fluoro-2-iodo-4-methylaniline (1.0 equiv)

  • Amine: Secondary amine (1.2 – 1.5 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 – 2.0 mol%)

    • Alternative: Pd₂(dba)₃ (1 mol%) + RuPhos (2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

    • Note: Use LiHMDS (2.0 equiv) if the product is base-sensitive.

  • Solvent: Anhydrous THF or Toluene (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with RuPhos Pd G4 precatalyst and NaOtBu.

  • Substrate Addition: Add 5-Fluoro-2-iodo-4-methylaniline and the secondary amine.

  • Solvation: Add anhydrous THF (sparged with nitrogen for 10 mins). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the block to 65–80 °C . Stir vigorously (1000 rpm) for 2–4 hours.

    • Monitoring: Check LCMS for consumption of the aryl iodide. The appearance of a de-iodinated byproduct (5-fluoro-4-methylaniline) indicates catalyst poisoning or insufficient amine reactivity.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Protected Coupling with Primary Amines

Applicability: Primary alkyl amines, anilines, or ammonia equivalents. Rationale: Primary amines have similar nucleophilicity to the substrate. Direct coupling risks a statistical mixture of cross-coupled and self-coupled products. Protecting the substrate as a carbamate eliminates this risk.

Workflow:

  • Protection: React substrate with Boc₂O (1.1 equiv) and DMAP (cat.) in DCM to yield tert-butyl (5-fluoro-2-iodo-4-methylphenyl)carbamate .

  • Coupling:

    • Catalyst: BrettPhos Pd G4 (2 mol%) or XantPhos Pd G4 (for amides).

    • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (mild, for sensitive groups).

    • Solvent: 1,4-Dioxane (100 °C).

  • Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane to restore the aniline.

Data & Troubleshooting

Solvent and Base Screening Data

The following table summarizes optimization data for the coupling of 5-Fluoro-2-iodo-4-methylaniline with morpholine (Protocol A context).

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation
1Pd(PPh₃)₄Na₂CO₃Toluene100<10No reaction; Pd black formation.
2Pd₂(dba)₃ / BINAPNaOtBuToluene10045Significant homocoupling observed.
3RuPhos Pd G3 NaOtBu THF 70 92 Clean conversion. High selectivity.
4BrettPhos Pd G3Cs₂CO₃Dioxane10078Slower reaction; minor dehalogenation.
5Pd(OAc)₂ / XPhosK₃PO₄t-Amyl9085Good alternative for scale-up.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by free NH₂ or Iodine.Switch to G3/G4 Precatalysts (ensure active Pd species forms immediately). Increase temp to 80°C.
Homocoupling Substrate acting as nucleophile.Switch to Protocol B (Protection). Alternatively, add the substrate slowly (syringe pump) to the catalyst/amine mixture.
Dehalogenation (Ar-I

Ar-H)

-Hydride elimination from amine or overheating.
Use a bulkier ligand (BrettPhos ). Lower temperature. Ensure solvent is strictly anhydrous.
Stalled Reaction Iodide inhibition (common with Ar-I).[1]Add AgOTf (silver triflate) as an additive to precipitate iodide (advanced method).

Safety & Handling

  • Haloanilines: Potentially toxic and skin sensitizers. Handle in a fume hood.

  • Palladium Residues: Pd species can be sensitizers. Treat all waste streams as heavy metal waste.

  • Pressure: Reactions in sealed vials at 100°C generate pressure. Use rated pressure vials.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Precatalyst Technology (G3/G4)

    • Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for Cross-Coupling." Chemical Science.

  • Coupling of Ortho-Substituted Aryl Halides

    • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Amination of Aryl Iodides with Primary Amines." Journal of the American Chemical Society.[2]

  • Chemoselectivity in Haloanilines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

Sources

Application

Palladium-catalyzed cross-coupling reactions with 5-Fluoro-2-iodo-4-methylaniline

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Fluoro-2-iodo-4-methylaniline Introduction: The Strategic Value of 5-Fluoro-2-iodo-4-methylaniline In the landscape of modern synthetic chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Fluoro-2-iodo-4-methylaniline

Introduction: The Strategic Value of 5-Fluoro-2-iodo-4-methylaniline

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Fluoro-2-iodo-4-methylaniline emerges as a highly valuable scaffold, particularly in the fields of medicinal chemistry and materials science.[1][2] Its structure is a compelling convergence of functionalities: an electron-donating amine, a directing methyl group, an electron-withdrawing fluorine, and a highly reactive carbon-iodine bond. This unique electronic and steric arrangement makes it an exemplary substrate for palladium-catalyzed cross-coupling reactions, a class of transformations so fundamental to chemical synthesis that they were the subject of the 2010 Nobel Prize in Chemistry.[3]

These reactions provide a powerful and versatile platform for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable precision and functional group tolerance.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing 5-Fluoro-2-iodo-4-methylaniline, moving beyond simple protocols to explain the causality behind experimental choices and to ensure reproducible, high-yielding outcomes.

Pillar 1: The Palladium Catalytic Engine - A Mechanistic Overview

At the heart of these transformations lies the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][7] Understanding this catalytic cycle is crucial for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key elementary steps: Oxidative Addition, Transmetalation (for C-C couplings) or a related association/dissociation step (for C-N couplings), and Reductive Elimination.[8][9]

General_Pd_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd R-Pd(II)L_n-R' transmetalation->coupled_pd reductive_elimination Reductive Elimination coupled_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product reagent1 R-X reagent1->oxidative_addition reagent2 R'-M reagent2->transmetalation

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Key Reaction Components:

  • Palladium Precatalyst: Sources like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are not the active catalysts themselves. They are reduced in situ to the active Pd(0) species that enters the catalytic cycle.

  • Ligands: These are critical for stabilizing the palladium center, enhancing its solubility, and modulating its reactivity.[10] Electron-rich and sterically bulky phosphine ligands (e.g., PPh₃, Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often employed. They accelerate both the oxidative addition and reductive elimination steps.[10][11]

  • Base: The base plays a crucial role, most notably in the transmetalation step of Suzuki couplings by forming a more nucleophilic "ate" complex with the organoboron species.[12][13] In other reactions, like Buchwald-Hartwig amination, it deprotonates the amine nucleophile.[14]

  • Solvent: The choice of solvent is critical for solubilizing reactants and influencing reaction rates. Aprotic polar solvents (e.g., dioxane, THF, DMF) are common, often with water as a co-solvent in Suzuki reactions.

Pillar 2: Application Protocols for 5-Fluoro-2-iodo-4-methylaniline

The C-I bond in 5-Fluoro-2-iodo-4-methylaniline is the primary site of reactivity for oxidative addition, being more reactive than a C-Br or C-Cl bond.[15] The following protocols are designed as robust starting points for various common cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the stability and low toxicity of the boronic acid reagents.[9][16]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining for Ar-I) pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd Ar-Pd(II)L₂-R transmetalation->coupled_pd boronate [R-B(OH)₃]⁻ boronate->transmetalation reductive_elimination Reductive Elimination coupled_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-I aryl_halide->oxidative_addition base Base (e.g., K₂CO₃) base->boronate Activation boronic_acid R-B(OH)₂ boronic_acid->boronate

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a standard procedure for coupling 5-Fluoro-2-iodo-4-methylaniline with phenylboronic acid.

ParameterRecommended ConditionCausality & Rationale
Reactants 5-Fluoro-2-iodo-4-methylaniline (1.0 equiv), Phenylboronic acid (1.2 equiv)A slight excess of the boronic acid ensures complete consumption of the aryl iodide.
Catalyst Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst with a robust ligand suitable for many couplings.[16]
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)Inorganic bases are effective in activating the boronic acid for transmetalation.[12] K₃PO₄ is often used for more challenging substrates.
Solvent 1,4-Dioxane / H₂O (4:1 mixture)The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[12][15]
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without significant decomposition.
Atmosphere Nitrogen or ArgonPrevents oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add 5-Fluoro-2-iodo-4-methylaniline (1.0 mmol, 251 mg), phenylboronic acid (1.2 mmol, 146 mg), the chosen base (2.0 mmol), and the palladium catalyst (0.03 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

B. Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction couples the aryl iodide with an alkene, typically an acrylate or styrene, to form a substituted alkene.[8] For electron-rich 2-iodoanilines, this reaction can often be performed effectively under ligand-free conditions.[4][5][17][18]

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-I oxidative_addition->pd_complex migratory_insertion Migratory Insertion (Syn-addition) pd_complex->migratory_insertion inserted_complex Pd(II) Complex migratory_insertion->inserted_complex beta_hydride_elimination β-Hydride Elimination (Syn-elimination) inserted_complex->beta_hydride_elimination product_complex [HPd(II)I] + Product beta_hydride_elimination->product_complex base_regeneration Base-mediated Reductive Elimination product_complex->base_regeneration base_regeneration->pd0 aryl_halide Ar-I aryl_halide->oxidative_addition alkene Alkene alkene->migratory_insertion base Base (e.g., NEt₃) base->base_regeneration

Caption: Catalytic cycle for the ligand-free Heck reaction.

Protocol 2: Ligand-Free Heck Coupling with Ethyl Acrylate

This protocol is adapted from established procedures for 2-iodoanilines.[4][5]

ParameterRecommended ConditionCausality & Rationale
Reactants 5-Fluoro-2-iodo-4-methylaniline (1.0 equiv), Ethyl acrylate (1.5 equiv)An excess of the alkene is used to favor the forward reaction and account for potential polymerization.
Catalyst Pd(OAc)₂ (5.0 mol%)A simple, air-stable Pd(II) salt that is readily reduced in situ. High catalyst loading is typical for ligand-free systems.[4][5][18]
Base Triethylamine (NEt₃) (2.0 equiv)An organic base is required to neutralize the HI generated during the catalytic cycle, regenerating the Pd(0) catalyst.[5][18]
Solvent Acetonitrile (CH₃CN)A polar aprotic solvent that has been shown to be optimal for this specific transformation.[4][5]
Temperature 100 °CHigher temperatures are often necessary to achieve reasonable reaction rates in ligand-free systems.[4]
Atmosphere AirMany ligand-free Heck protocols for 2-iodoanilines are robust enough to be run in air, simplifying the experimental setup.[5][18]

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vial or round-bottom flask, add 5-Fluoro-2-iodo-4-methylaniline (1.0 mmol, 251 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and acetonitrile (3 mL).

  • Reagent Addition: Add triethylamine (2.0 mmol, 279 µL) and ethyl acrylate (1.5 mmol, 163 µL).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion (typically 6-18 hours), cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate, then redissolve in ethyl acetate (30 mL). Wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

C. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[19] The reaction is uniquely co-catalyzed by palladium and copper(I).[20]

Caption: Dual catalytic cycles of the Sonogashira coupling.

Protocol 3: Sonogashira Coupling with Phenylacetylene

This protocol provides a standard procedure using a Pd/Cu co-catalyst system.[20]

ParameterRecommended ConditionCausality & Rationale
Reactants 5-Fluoro-2-iodo-4-methylaniline (1.0 equiv), Phenylacetylene (1.2 equiv)A slight excess of the alkyne is typically sufficient.
Catalysts PdCl₂(PPh₃)₂ (2 mol%), Copper(I) iodide (CuI) (4 mol%)This is a classic and reliable catalyst system. CuI facilitates the formation of a copper acetylide intermediate, which accelerates transmetalation to palladium.[20]
Base Triethylamine (TEA) (2.0 equiv)Serves as both the base to deprotonate the alkyne and often as the solvent or co-solvent.
Solvent Anhydrous Tetrahydrofuran (THF)A good aprotic solvent that solubilizes the reactants and catalysts effectively.
Temperature 60 °CMild heating is generally sufficient to promote the reaction without causing unwanted side reactions like Glaser coupling.
Atmosphere Nitrogen or ArgonCrucial to prevent oxidative homo-coupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Fluoro-2-iodo-4-methylaniline (1.0 mmol, 251 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Solvent/Base Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 279 µL) via syringe.

  • Alkyne Addition: Stir the mixture for 10 minutes at room temperature, then add phenylacetylene (1.2 mmol, 132 µL) dropwise.

  • Reaction: Heat the mixture to 60 °C and monitor progress by TLC or GC-MS.

  • Workup: After completion (typically 2-8 hours), cool the reaction, filter through Celite, and rinse the pad with ethyl acetate. Concentrate the filtrate.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL), wash with saturated NH₄Cl solution (to remove copper salts), water, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

D. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

This reaction is one of the most powerful methods for forming aryl-amine bonds.[6][14] It typically requires a strong, non-nucleophilic base and specialized, sterically hindered phosphine ligands to facilitate the challenging C-N reductive elimination step.[21]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L (Bulky Ligand) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L-I oxidative_addition->pd_complex amine_binding Amine Coordination & Deprotonation pd_complex->amine_binding amide_complex Ar-Pd(II)L-NR₂ amine_binding->amide_complex reductive_elimination Reductive Elimination (Turnover-Limiting) amide_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product aryl_halide Ar-I aryl_halide->oxidative_addition amine HNR₂ + Base amine->amine_binding

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination with Aniline

This protocol uses a common set of conditions for C-N coupling.

ParameterRecommended ConditionCausality & Rationale
Reactants 5-Fluoro-2-iodo-4-methylaniline (1.0 equiv), Aniline (1.2 equiv)A slight excess of the amine coupling partner is standard.
Catalyst System Pd₂(dba)₃ (1-2 mol%), XPhos or BrettPhos (2-4 mol%)A combination of a Pd(0) source and a bulky, electron-rich biarylphosphine ligand is critical for high efficiency. These ligands promote the difficult reductive elimination step.[14][21]
Base Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)A strong, non-nucleophilic base is needed to deprotonate the amine without competing in the reaction. Cs₂CO₃ is a milder alternative if the substrate is base-sensitive.[21][22]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents are required to prevent reaction with the strong base.
Temperature 100-110 °CHigh temperatures are typically required to overcome the activation barrier for C-N reductive elimination.
Atmosphere Nitrogen or ArgonAbsolutely essential due to the air-sensitivity of the catalyst, ligands, and base.

Step-by-Step Methodology:

  • Reaction Setup (Glovebox Recommended): In a glovebox, add the base (1.4 mmol) to a dry Schlenk tube. In a separate vial, add Pd₂(dba)₃ (e.g., 0.01 mmol, 9.2 mg) and the phosphine ligand (e.g., 0.02 mmol), and dissolve in the anhydrous solvent (2 mL). Add this catalyst solution to the Schlenk tube.

  • Reagent Addition: Add 5-Fluoro-2-iodo-4-methylaniline (1.0 mmol, 251 mg) and aniline (1.2 mmol, 110 µL) to the tube, followed by additional solvent to reach a total volume of ~5 mL.

  • Reaction: Seal the tube, remove from the glovebox, and heat to 110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Workup: After completion (typically 8-24 hours), cool the reaction to room temperature. Quench carefully by adding saturated NH₄Cl solution. Dilute with ethyl acetate (30 mL).

  • Extraction: Separate the layers. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Pillar 3: Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Inappropriate base/solvent.Use a fresh catalyst/ligand. Increase temperature in 10 °C increments. Screen alternative bases (e.g., K₃PO₄ for Suzuki, NaOtBu for Buchwald) or solvents.
Dehalogenation (Ar-I → Ar-H) Presence of a hydrogen source (water, alcohol); Reductive elimination from a Pd-H species.Ensure strictly anhydrous conditions. Use a different base that is less prone to generating hydride species.[15]
Homo-coupling of Coupling Partner Presence of oxygen (especially for Sonogashira and Suzuki); Pd(II) species present without aryl halide.[15]Thoroughly degas all solvents and ensure a robust inert atmosphere. Ensure the Pd precatalyst is fully converted to the active species.
Poor Yield in Buchwald-Hartwig Ligand is not bulky/electron-rich enough; Base is too weak.Switch to a more specialized ligand (e.g., from the G3 or G4 Buchwald series). Switch to a stronger base like LHMDS or NaOtBu.

References

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  • Buchwald-Hartwig amination reaction of iodobenzene with aniline... ResearchGate. Available at: [Link]

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  • The Development of New Methodologies for the Synthesis of Biologically Active Compounds. University of Melbourne. Available at: [Link]

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  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]

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  • Synthesis of biologically active compounds derived from natural products. ResearchGate. Available at: [Link]

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  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Semantic Scholar. Available at: [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling. Organic Syntheses. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A Detailed Guide to the Diazotization of 5-Fluoro-2-iodo-4-methylaniline

Introduction: The Strategic Importance of Diazotization The diazotization of primary aromatic amines is a cornerstone transformation in modern organic synthesis, converting a relatively inert amino group into an exceptio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Diazotization

The diazotization of primary aromatic amines is a cornerstone transformation in modern organic synthesis, converting a relatively inert amino group into an exceptionally versatile diazonium salt.[1][2] This process, first discovered by Peter Griess in 1858, unlocks a vast array of subsequent chemical modifications, making it an indispensable tool for the synthesis of complex organic molecules.[1] The resulting arenediazonium salts are valuable intermediates for introducing a wide range of functional groups (–F, –Cl, –Br, –I, –CN, –OH, –NO₂) onto an aromatic ring, often in ways that are not achievable through direct substitution methods.[3][4]

This guide provides a detailed protocol for the diazotization of 5-Fluoro-2-iodo-4-methylaniline, a polysubstituted aniline derivative. The presence of fluoro, iodo, and methyl groups makes its corresponding diazonium salt a highly valuable building block in the development of novel pharmaceuticals and advanced materials. The iodo-substituent, for instance, provides a handle for further cross-coupling reactions, while the fluoro-substituent can significantly modulate the physicochemical and biological properties of the final compound.[5] This protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations.

Reaction Mechanism and Core Principles

The diazotization reaction proceeds through a well-established mechanism initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid.[6][7]

Mechanism Overview:

  • Generation of the Nitrosonium Ion: The mineral acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The nucleophilic nitrogen atom of the primary amine (5-Fluoro-2-iodo-4-methylaniline) attacks the nitrosonium ion.

  • Proton Transfer & Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the resonance-stabilized arenediazonium ion.[1]

A critical parameter for success is temperature control. Arenediazonium salts are thermally unstable and can decompose, sometimes violently, at temperatures above 5-10 °C.[4][8] Therefore, the reaction is invariably conducted in an ice bath, maintaining a strict temperature range of 0–5 °C to ensure the integrity and safety of the intermediate.[7][9]

Mandatory Safety Protocols: Handling Diazonium Salts

WARNING: Diazonium salts are high-energy compounds and can be explosive in the solid state.[8][9] They are acutely sensitive to heat, friction, and shock. For this reason, they should never be isolated in solid form unless specific, advanced stabilization techniques are employed .[10] The following safety rules are non-negotiable.

The 12 Cardinal Rules for Safe Diazonium Salt Handling: [9][11]

  • Assume Explosive Properties: Unless proven otherwise, treat all diazonium salts as potentially explosive.

  • Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions and instability.

  • Order of Addition: Always add the sodium nitrite solution to the acidic amine solution, never the other way around, to minimize the concentration of free nitrous acid.[8]

  • Strict Temperature Control: Maintain the reaction temperature below 5 °C at all times.

  • Ventilation: Ensure adequate ventilation as nitrogen gas (N₂) is evolved during decomposition.

  • Know Thermal Stability: If possible, determine the thermal stability of the specific diazonium compound in your reaction system.

  • Prevent Precipitation: Do not allow the diazonium salt to precipitate out of solution, as the solid is far more hazardous.

  • Quench Excess Nitrite: After the reaction, destroy any excess nitrous acid with a quenching agent like sulfamic acid or urea.

  • Analyze Residuals: For new processes, analyze the final product for any residual diazo compounds.

  • Quench Before Workup: Quench any remaining diazonium salt before any further treatments like solvent removal.

  • Limit Scale: If isolation is absolutely necessary (and not recommended), never handle more than 0.75 mmol at a time and use a blast shield.[11]

  • Use Appropriate Tools: Use plastic or Teflon-coated spatulas when handling any solid diazonium compounds; never scratch with metal.[8]

Personal Protective Equipment (PPE):

  • Safety goggles (chemical splash proof)

  • Face shield

  • Lab coat (flame-resistant recommended)

  • Cryogenic or insulated gloves for handling the ice bath

  • Standard chemical-resistant gloves (e.g., nitrile)

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.M.W. ( g/mol )Key Properties
5-Fluoro-2-iodo-4-methylaniline1126423-32-2251.04Solid, starting material.[12]
Sodium Nitrite (NaNO₂)7632-00-069.00Solid, oxidizer, toxic.
Hydrochloric Acid (HCl)7647-01-036.46Concentrated (e.g., 37%). Corrosive.
Sulfamic Acid (H₃NSO₃)5329-14-697.09Solid, used to quench excess nitrite.
Potassium Iodide-Starch PaperN/AN/AIndicator for nitrous acid.
Deionized Water7732-18-518.02Solvent.
Crushed IceN/AN/AFor cooling bath.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer (low temperature, -10 to 100 °C range)

  • Large crystallizing dish or insulated container for ice/salt bath

  • Beakers and graduated cylinders

  • Plastic spatula

Detailed Experimental Protocol

This protocol details the in situ preparation of the 5-fluoro-2-iodo-4-methylbenzenediazonium chloride solution, which should be used immediately in a subsequent reaction.

Step 1: Preparation of the Aniline Salt Suspension
  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 5-Fluoro-2-iodo-4-methylaniline (e.g., 5.02 g, 20.0 mmol).

  • To the flask, add deionized water (20 mL) followed by the slow addition of concentrated hydrochloric acid (6 mL, ~72 mmol). This forms the hydrochloride salt of the aniline, which is often more soluble and reactive.

  • Place the flask in a large ice/salt bath and begin vigorous stirring. Cool the suspension until the internal temperature is stable between 0 and 5 °C.

Step 2: Preparation of the Sodium Nitrite Solution
  • In a separate beaker, dissolve sodium nitrite (1.45 g, 21.0 mmol, 1.05 equivalents) in deionized water (10 mL).

  • Cool this solution in a separate ice bath.

Step 3: Diazotization
  • Transfer the cold sodium nitrite solution to a dropping funnel positioned over the central neck of the reaction flask.

  • Add the sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension over approximately 30-45 minutes.

  • CRITICAL: Meticulously monitor the internal reaction temperature. The rate of addition must be controlled to ensure the temperature never exceeds 5 °C .[9] The reaction is exothermic.

Step 4: Monitoring for Completion
  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.

  • To check for the presence of excess nitrous acid (indicating the full consumption of the aniline), dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate dark blue/black color indicates the presence of nitrous acid.[8] If the test is negative, a very small additional amount of the nitrite solution may be needed.

Step 5: Quenching Excess Nitrous Acid
  • Once the reaction is complete (a positive KI-starch test is observed), add a small amount of solid sulfamic acid (or a concentrated solution) portion-wise to the reaction mixture until the KI-starch test becomes negative. This safely neutralizes the reactive and hazardous excess nitrous acid.[11]

Step 6: Immediate Use
  • The resulting cold, clear solution of 5-fluoro-2-iodo-4-methylbenzenediazonium chloride is now ready for immediate use in the next synthetic step (e.g., Sandmeyer, Gomberg-Bachmann, or azo coupling reactions). DO NOT STORE THIS SOLUTION.

Visualizations and Data

Experimental Workflow

Diazotization_Workflow cluster_prep Preparation (Steps 1 & 2) cluster_reaction Reaction (Step 3) cluster_completion Completion & Quenching (Steps 4 & 5) A Dissolve Aniline in HCl/H₂O C Cool Aniline Suspension to 0-5 °C A->C B Dissolve NaNO₂ in H₂O D Cool NaNO₂ Solution B->D E Dropwise Addition of NaNO₂ to Aniline Suspension C->E D->E F Maintain Temp < 5 °C E->F Exothermic G Stir for 15 min post-addition F->G H Test with KI-Starch Paper G->H I Add Sulfamic Acid to Quench H->I J Product: Aqueous Diazonium Salt Solution (Use Immediately) I->J

Caption: Workflow for the diazotization of 5-Fluoro-2-iodo-4-methylaniline.

Field Insights & Troubleshooting

Observation / Problem Probable Cause Expert Recommendation & Rationale
Temperature rises above 5 °C during addition.Addition rate is too fast; exothermic reaction.Immediately stop the addition. Add more ice/salt to the bath. Resume addition at a much slower rate once the temperature is back in range. This prevents decomposition of the diazonium salt.[8]
Oily brown/red layer or gas evolution observed.Decomposition of the diazonium salt.The reaction has failed due to excessive temperature. Safely quench the entire mixture with a large volume of cold water and dispose of it according to institutional guidelines. The diazonium salt has likely converted to the corresponding phenol and other byproducts.
KI-Starch test remains negative after all NaNO₂ is added.Insufficient NaNO₂ (e.g., due to weighing error or decomposition of stock reagent).Prepare a small, fresh amount of NaNO₂ solution and add it dropwise until the KI-starch test just turns positive. This ensures all the primary amine has reacted.
Solution becomes very thick or solid precipitates.The diazonium salt is insoluble in the chosen acid medium.This is a hazardous situation.[8] Do not proceed. Attempt to add more co-solvent or acid if possible while maintaining low temperature. For future attempts, consider a different acid system (e.g., H₂SO₄, or using organic co-solvents like acetic acid) to improve solubility.

Synthetic Utility of the Product

The 5-fluoro-2-iodo-4-methylbenzenediazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles.

  • Sandmeyer & Gattermann Reactions: To introduce chloro, bromo, or cyano groups.[7]

  • Schiemann Reaction: To introduce an additional fluorine atom, though less common when one is already present.

  • Hydroxylation: Heating the aqueous diazonium salt solution yields the corresponding phenol.[7]

  • Azo Coupling: Reacting the diazonium salt with an electron-rich aromatic compound (like a phenol or another aniline) forms highly colored azo compounds, which are important dyes.[3][13]

  • Gomberg-Bachmann reaction: For the formation of biaryl compounds.

The intact iodo- and fluoro-substituents allow for orthogonal synthetic strategies, such as subsequent palladium-catalyzed cross-coupling reactions at the iodo position.[5]

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • Malmedy, F., & Frontini, F. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Prog. Color Colorants Coat. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. [Link]

  • Patil, C. J., et al. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • BYJU'S. (2019). Diazotization Reaction Mechanism. [Link]

  • NCERT. (n.d.). Aryl diazonium salt. Chemistry Part II. [Link]

  • Slideshare. (n.d.). Diazotisation and coupling reaction. [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. [Link]

  • The Journal of Organic Chemistry. (2018). Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts. [Link]

  • PubChem. (n.d.). 5-Fluoro-2-iodoaniline. [Link]

  • Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. [Link]

  • PubChem. (n.d.). 5-(1-Fluoroethyl)-4-iodo-2-methylaniline. [Link]

  • Leading Chemical. (2025). The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. [Link]

  • Google Patents. (1997).
  • ResearchGate. (2025). Iodonium salts in organic synthesis. [Link]

  • PMC. (n.d.). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells. [Link]

  • Semantic Scholar. (n.d.). Applications of iodonium salts and iodonium ylides as precursors for nucleophilic fluorination in Positron Emission Tomography. [Link]

Sources

Application

Application Notes &amp; Protocols: Sonogashira Coupling of 5-Fluoro-2-iodo-4-methylaniline

Introduction The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hyb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction has become indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4][5] The reaction is prized for its typically mild conditions and tolerance of a wide array of functional groups.[1][5]

This guide provides a detailed examination of the parameters for the Sonogashira coupling of a specific, functionally rich substrate: 5-Fluoro-2-iodo-4-methylaniline . This substrate presents a unique combination of features—a highly reactive aryl iodide, electron-donating amine and methyl groups, and an electron-withdrawing fluoro group—that necessitate a nuanced approach to reaction optimization. We will explore the mechanistic underpinnings, provide field-proven protocols, and offer troubleshooting advice for researchers in synthetic chemistry and drug development.

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The classical Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[4][6]

  • The Palladium Cycle : This is the main engine of the C-C bond formation. It begins with the oxidative addition of the aryl iodide (5-Fluoro-2-iodo-4-methylaniline) to a palladium(0) complex. This is followed by a critical transmetalation step, where an acetylide group is transferred from the copper co-catalyst to the palladium center. The cycle concludes with reductive elimination, which forms the desired arylalkyne product and regenerates the active palladium(0) catalyst.[4][7]

  • The Copper Cycle : The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][4] In the presence of a base, the terminal alkyne is deprotonated. This acetylide anion then reacts with the copper(I) salt (typically CuI) to form a copper(I) acetylide intermediate. This copper acetylide is significantly more reactive and readily participates in the transmetalation step with the palladium complex, thereby accelerating the overall reaction rate.[4][8]

It is important to note that the presence of copper can sometimes lead to an undesirable side reaction known as Glaser coupling, which is the homocoupling of the alkyne partner.[1][9] This is particularly prevalent in the presence of oxygen, making the maintenance of an inert atmosphere a critical experimental parameter.[9] Consequently, "copper-free" Sonogashira protocols have been developed, which often require more active palladium catalyst systems or stronger bases to proceed efficiently.[4][10]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)(I)L₂ OxAdd->ArPdI Transmetal Transmetalation ArPdI->Transmetal ArPdAlk Ar-Pd(II)(C≡CR)L₂ Transmetal->ArPdAlk RedElim Reductive Elimination ArPdAlk->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI Cu(I)X CuAcetylide Cu-C≡CR CuI->CuAcetylide Deprotonation Deprotonation Deprotonation->CuI CuAcetylide->Transmetal Transfers Acetylide Alkyne H-C≡CR Alkyne->Deprotonation Base Base Base->Deprotonation

Diagram 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Optimizing Parameters for 5-Fluoro-2-iodo-4-methylaniline

The specific structure of 5-Fluoro-2-iodo-4-methylaniline dictates the strategic selection of reaction parameters.

  • Aryl Halide Reactivity : As an aryl iodide, this substrate is highly reactive in the oxidative addition step, which is often the rate-limiting step for less reactive halides like bromides or chlorides.[9][11] This high reactivity allows for the use of milder reaction conditions, often enabling the coupling to proceed efficiently at room temperature.[1][9]

  • Electronic Effects : The aniline (-NH2) and methyl (-CH3) groups are electron-donating, which can slightly decrease the rate of oxidative addition compared to electron-deficient aryl halides.[3] Conversely, the ortho-fluoro group is electron-withdrawing via induction, which can help to activate the C-I bond. The free amine of the aniline can also act as a ligand, potentially interacting with the catalyst.

  • Catalyst System Selection :

    • Palladium Precatalyst : Standard, air-stable Pd(II) precatalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are excellent starting points due to their robustness.[9] Air-sensitive Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also highly effective but require more stringent handling.[1][6]

    • Ligands : While triphenylphosphine (PPh₃) is the conventional ligand, more electron-rich and sterically bulky phosphine ligands can significantly enhance catalytic activity, particularly for challenging substrates.[6] For this substrate, standard PPh₃ is typically sufficient, but if reactivity is low, employing advanced ligands should be considered.

    • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common and effective co-catalyst. Its inclusion is highly recommended to ensure a high reaction rate, especially at lower temperatures.[1][4]

  • Base and Solvent :

    • Base : An amine base is required to neutralize the HI generated as a byproduct and to facilitate the deprotonation of the alkyne.[4][9] Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices and can often serve as both the base and the solvent.[1]

    • Solvent : If a co-solvent is desired, polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are excellent choices.[1][12] DMF is particularly effective at dissolving all reaction components and can accelerate the reaction rate.[12]

  • Temperature : Given the high reactivity of the aryl iodide, the reaction should proceed readily at room temperature. Gentle heating (e.g., 40-60 °C) can be applied if thin-layer chromatography (TLC) monitoring indicates a sluggish conversion.[13]

Experimental Protocol: Standard Conditions

This protocol provides a reliable starting point for the Sonogashira coupling of 5-Fluoro-2-iodo-4-methylaniline with a generic terminal alkyne, such as phenylacetylene.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
5-Fluoro-2-iodo-4-methylaniline251.041.01.0251 mg
Terminal Alkyne (e.g., Phenylacetylene)102.141.21.2123 mg (134 µL)
PdCl₂(PPh₃)₂701.900.030.0321 mg
Copper(I) Iodide (CuI)190.450.050.059.5 mg
Triethylamine (Et₃N)101.19--5 mL (Solvent/Base)
Tetrahydrofuran (THF), anhydrous72.11--5 mL (Co-solvent)

Procedure

  • Reaction Setup : To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Fluoro-2-iodo-4-methylaniline (251 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen.

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

  • Degassing : Stir the resulting suspension and sparge with the inert gas for 10-15 minutes to ensure the solution is thoroughly deoxygenated.

  • Alkyne Addition : Add the terminal alkyne (e.g., phenylacetylene, 134 µL, 1.2 mmol) dropwise via syringe.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a 10:1 Hexane:Ethyl Acetate eluent system), checking for the consumption of the aryl iodide starting material. The reaction is often complete within 2-4 hours.

  • Workup :

    • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by flash column chromatography on silica gel to yield the pure coupled product.

Diagram 2: Experimental workflow for the Sonogashira coupling protocol.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
No or Low Conversion 1. Inactive catalyst. 2. Presence of oxygen. 3. Insufficiently dry reagents/solvents.1. Use a fresh batch of palladium catalyst and CuI.[9] 2. Ensure the reaction setup is rigorously deoxygenated.[9] 3. Use anhydrous solvents and dry reagents.
Formation of Black Precipitate Decomposition of the palladium catalyst ("palladium black").[9]This can be caused by impurities or excessive heat. Ensure high-purity reagents. If the reaction is clean but slow, a modest increase in temperature (to 40-50°C) is preferable to prolonged reaction times at room temperature.
Alkyne Homocoupling (Glaser Product) Presence of oxygen, which facilitates the copper-mediated dimerization of the alkyne.[1][9]1. Improve the degassing procedure and maintain a strict inert atmosphere. 2. Consider a copper-free protocol, which may require a more active palladium catalyst or slightly elevated temperatures.[10]
Reaction Stalls The electron-donating nature of the substrate may slow the reaction.1. Gently heat the reaction to 40-60 °C.[13] 2. Increase the catalyst loading slightly (e.g., to 5 mol% Pd). 3. Consider using a more activating ligand system if heating is ineffective.

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Catalysis Science & Technology (RSC Publishing). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. [Link]

  • BYJU'S. (2017, January 20). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • Organic Chemistry Portal. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • IUCr Journals. Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes. [Link]

  • R Discovery. (2016, March 1). Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. [Link]

  • PMC. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. [Link]

  • ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]

  • Chemical Reviews. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed : r/Chempros. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]

  • ResearchGate. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

Sources

Method

Application Note: Chemoselective N-Protection of 5-Fluoro-2-iodo-4-methylaniline

[1][2] Part 1: Strategic Overview & Molecular Analysis[1] The Synthetic Challenge The scaffold 5-Fluoro-2-iodo-4-methylaniline represents a "push-pull" electronic system with significant steric crowding.[1][2] Successful...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Strategic Overview & Molecular Analysis[1]

The Synthetic Challenge

The scaffold 5-Fluoro-2-iodo-4-methylaniline represents a "push-pull" electronic system with significant steric crowding.[1][2] Successful functionalization of this intermediate—typically via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or Lithium-Halogen exchange—requires a robust amine protection strategy.[1][2]

Structural Analysis & Reactivity Implications:

  • Steric Crowding (Ortho-Effect): The iodine atom at the C2 position and the methyl group at C4 create a sterically congested environment for the amine.[2] Standard nucleophilic attack kinetics will be retarded compared to simple aniline.[1][2]

  • Electronic Deactivation: The fluorine atom at C5 (meta to amine) exerts an inductive electron-withdrawing effect (-I), lowering the nucleophilicity of the nitrogen lone pair.

  • Chemoselectivity: The free amine is a potent catalyst poison for Pd(0) species and can undergo competing N-arylation during Buchwald-Hartwig type couplings if left unprotected.[1][2]

Decision Matrix: Selecting the Right Group

The choice of protecting group (PG) is dictated strictly by the downstream chemistry.[2]

PG_Selection Start Start: 5-Fluoro-2-iodo-4-methylaniline Decision What is the Next Step? Start->Decision Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Decision->Suzuki Standard Lithiation Lithium-Halogen Exchange (Low Temp Lithiation) Decision->Lithiation Cryogenic Boc Boc (tert-Butyloxycarbonyl) Recommended Suzuki->Boc Base Stability Needed Ac Acetyl (Ac) Recommended Suzuki->Ac High Thermal Stability Lithiation->Boc Requires 2.0 eq Base (N-H deprotonation first) Dibenzyl N,N-Dibenzyl / Stabase Recommended Lithiation->Dibenzyl Non-acidic protons Acidic Acidic Conditions Expected?

Figure 1: Decision tree for protecting group selection based on downstream application.

Part 2: Protocols and Experimental Methodologies

Protocol A: The "Boosted" Boc Protection

Use Case: Preparation for Suzuki/Heck coupling.[1][2] The Boc group is orthogonal to the basic conditions of cross-coupling but easily removed with acid.

Rationale: Due to the electron-deficient and sterically hindered nature of this aniline, standard conditions (Boc₂O/DCM) are often too slow.[2] We utilize DMAP catalysis and reflux to drive the reaction to completion.[1][2]

Materials
  • Substrate: 5-Fluoro-2-iodo-4-methylaniline (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 eq)[1][2]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)[2]

  • Base: Triethylamine (Et₃N) (2.0 eq)[2]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane)[2]

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1][2]
    
  • Dissolution: Add 5-Fluoro-2-iodo-4-methylaniline (1.0 eq) and anhydrous THF (concentration ~0.2 M).

  • Base Addition: Add Et₃N (2.0 eq) followed by DMAP (0.1 eq).[1][2] Stir for 5 minutes at room temperature.

    • Note: The solution may darken slightly; this is normal.[1][2]

  • Reagent Addition: Add Boc₂O (1.2 eq) portion-wise or as a solution in THF.

  • Reaction Drive: Heat the mixture to 60°C (gentle reflux) .

    • Critical Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1).[1][2] The starting aniline (lower R_f, stains brown/red in iodine) should disappear. If incomplete after 4 hours, add another 0.3 eq of Boc₂O.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with EtOAc.[1][2] Wash sequentially with 1M HCl (to remove DMAP/Et₃N), saturated NaHCO₃, and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Self-Validating Analytical Markers
MethodObservation (Protected)Observation (Unprotected)
1H NMR New singlet ~1.5 ppm (9H, t-Butyl).No t-Butyl signal.[1][2]
1H NMR (NH) Sharp singlet shifts downfield (~6.5-8.0 ppm).[1][2]Broad singlet (~3.5-5.0 ppm).[1][2]
TLC Higher R_f, UV active, weak ninhydrin stain.[2]Lower R_f, strong stain.[2]
Protocol B: Acetylation (The Robust Alternative)

Use Case: When the product must survive acidic conditions or high temperatures (>100°C) where Boc might thermally decompose.

Rationale: Acetamides are extremely stable.[1][2] The conditions below use acetic anhydride with a catalyst to overcome the steric hindrance of the ortho-iodine.

Step-by-Step Procedure
  • Setup: 20 mL vial or flask with stir bar.

  • Reaction: Dissolve aniline (1.0 eq) in Pyridine (acting as both solvent and base).

    • Alternative: Use DCM with Et₃N (2.0 eq) if pyridine removal is difficult in your facility.[1][2]

  • Addition: Cool to 0°C. Add Acetic Anhydride (Ac₂O) (1.5 eq) dropwise.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2-3 hours.

    • Troubleshooting: If reaction stalls, add catalytic DMAP (5 mol%).[2]

  • Workup:

    • Dilute with EtOAc.[1][2]

    • Crucial Step: Wash rigorously with 1M HCl or CuSO₄ solution to remove pyridine (CuSO₄ turns blue/purple as it complexes pyridine).[1][2]

    • Wash with water and brine.[1][2]

  • Isolation: The acetamide often precipitates upon adding Hexanes to the concentrated residue.[1][2]

Part 3: Deprotection Strategies

Once the core transformation (e.g., Suzuki coupling at the Iodine site) is complete, the amine must be restored.

Boc Deprotection (Acidolysis)[2]
  • Reagents: Trifluoroacetic acid (TFA) / DCM (1:4 ratio) OR 4M HCl in Dioxane.

  • Procedure: Stir at RT for 1-2 hours.

  • Workup: Volatiles removal (for TFA) or filtration of the hydrochloride salt (for HCl/Dioxane).[2]

  • Caution: The presence of the Fluorine atom makes the ring slightly electron-poor, which actually stabilizes the Boc group slightly against acid compared to electron-rich anilines.[1][2] Ensure reaction runs to completion.

Acetyl Deprotection (Hydrolysis)[2]
  • Reagents: 6M HCl (reflux) OR NaOH/EtOH (reflux).

  • Warning: This requires harsh conditions.[1][2][5] Ensure your newly coupled scaffold can tolerate refluxing acid/base.[1][2] If your new scaffold contains esters or nitriles, do not use Acetyl protection ; use Boc.[2]

Part 4: Workflow Visualization

Workflow Raw Raw Aniline (Free NH2) Protect Protection Step (Boc2O/DMAP or Ac2O) Raw->Protect Steric challenge Check QC: NMR/TLC (Confirm NH shift) Protect->Check Check->Protect Fail (Add Heat/Cat) Coupling Cross-Coupling (Suzuki/Heck on Iodine) Check->Coupling Pass Deprotect Deprotection (TFA or HCl) Coupling->Deprotect Final Final Product (Functionalized Aniline) Deprotect->Final

Figure 2: End-to-end workflow for handling 5-Fluoro-2-iodo-4-methylaniline.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] Wiley-Interscience.[1][2] (Standard Reference for Boc/Acetyl stability data).

  • National Institutes of Health (PubChem). 2-Iodo-4-methylaniline Compound Summary (Analogous Reactivity). [Link][2]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling Mechanism and Protecting Group Tolerance. [Link]

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 5-Fluoro-2-iodo-4-methylaniline

Introduction: The Significance of 5-Fluoro-2-iodo-4-methylaniline in Modern Drug Discovery 5-Fluoro-2-iodo-4-methylaniline is a highly functionalized aromatic amine that serves as a critical building block in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Fluoro-2-iodo-4-methylaniline in Modern Drug Discovery

5-Fluoro-2-iodo-4-methylaniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, a methyl group, and an amino group on a benzene ring, offers medicinal chemists a versatile scaffold for structural elaboration. The presence of the iodine atom is particularly advantageous, providing a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are instrumental in the construction of complex molecular architectures. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, scalable and reliable synthetic routes to this valuable intermediate are of paramount importance to researchers and professionals in the drug development sector.

This document provides a detailed overview of a robust and scalable synthesis route for the production of 5-Fluoro-2-iodo-4-methylaniline, focusing on the well-established Sandmeyer reaction. The protocol is designed to be clear, concise, and reproducible, with an emphasis on the underlying chemical principles and safety considerations to ensure successful implementation in a laboratory or pilot plant setting.

Strategic Approach to Synthesis: The Sandmeyer Reaction Pathway

The most reliable and scalable approach for the synthesis of 5-Fluoro-2-iodo-4-methylaniline involves a multi-step sequence starting from the commercially available 2-fluoro-4-methylaniline. This strategy is outlined below and involves three key transformations:

  • Nitration: Introduction of a nitro group onto the aromatic ring of 2-fluoro-4-methylaniline.

  • Sandmeyer Reaction: Conversion of the resulting amino group to a diazonium salt, followed by displacement with iodide.

  • Reduction: Reduction of the nitro group to the desired aniline.

This pathway is advantageous due to the high yields and selectivity often observed in each step, as well as the ready availability of the starting materials and reagents.

Visualizing the Workflow: A Step-by-Step Synthesis Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Reduction A 2-Fluoro-4-methylaniline B 2-Fluoro-4-methyl-5-nitroaniline A->B HNO₃, H₂SO₄ -20 °C C 2-Fluoro-4-methyl-5-nitroaniline D 3-Iodo-4-fluoro-6-methylnitrobenzene C->D 1. NaNO₂, HCl, 0 °C 2. CuI E 3-Iodo-4-fluoro-6-methylnitrobenzene F 5-Fluoro-2-iodo-4-methylaniline E->F Fe, AcOH or H₂, Pd/C

Caption: Overall synthetic scheme for 5-Fluoro-2-iodo-4-methylaniline production.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Fluoro-4-methyl-5-nitroaniline

Causality Behind Experimental Choices: The nitration of 2-fluoro-4-methylaniline is a critical step that requires careful temperature control. The use of a mixture of concentrated nitric and sulfuric acids is a standard and effective method for electrophilic aromatic substitution. The reaction is performed at a low temperature (-20 °C) to control the exothermicity of the reaction and to minimize the formation of unwanted byproducts. The subsequent work-up with ice and neutralization with a base ensures the safe quenching of the reaction and precipitation of the desired product.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (125 L per 25 kg of starting material).

  • Cooling: Cool the sulfuric acid to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Addition of Starting Material: Slowly add 2-fluoro-4-methylaniline (25 kg) to the cooled sulfuric acid while maintaining the internal temperature at -20 °C.

  • Nitration: To the stirred solution, add concentrated nitric acid (14 kg) dropwise via the dropping funnel, ensuring the temperature does not rise above -15 °C. The addition should take approximately three hours.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at -20 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (1000 L). This step is highly exothermic and should be performed with caution in a well-ventilated area.

  • Neutralization and Precipitation: Adjust the pH of the resulting slurry to 9-10 by the slow addition of solid sodium hydroxide. It is crucial to maintain the temperature below 50 °C during this exothermic neutralization.

  • Isolation and Purification: Allow the mixture to cool to room temperature. Filter the precipitated yellow solid and wash the filter cake with water (100 L). The wet cake can be reslurried in water and filtered again to remove any remaining inorganic salts. Dry the solid under vacuum to obtain 2-fluoro-4-methyl-5-nitroaniline.[1]

Expected Yield: Approximately 92%.

Part 2: Synthesis of 3-Iodo-4-fluoro-6-methylnitrobenzene via Sandmeyer Reaction

Causality Behind Experimental Choices: The Sandmeyer reaction is a classic transformation for converting an aromatic amine to an aryl halide.[2][3][4] The first step is the diazotization of the amino group with sodium nitrite in a strong acidic medium (hydrochloric acid) at low temperatures (0 °C) to form a diazonium salt. This intermediate is generally unstable and is used immediately in the next step. The subsequent displacement of the diazonium group with iodide is achieved using a copper(I) iodide catalyst. Copper(I) facilitates the single-electron transfer mechanism that is characteristic of the Sandmeyer reaction.

Protocol:

  • Diazotization: In a suitable reaction vessel, suspend 2-fluoro-4-methyl-5-nitroaniline (10 kg) in concentrated hydrochloric acid (120 L). Cool the suspension to 0 °C with constant stirring.

  • Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (4.46 kg) in water (11 L) to the suspension while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Preparation of Copper(I) Iodide Solution: In a separate vessel, prepare a suspension of copper(I) iodide (equivalent to the molar amount of the starting aniline) in concentrated hydrochloric acid (90 L) and cool it to 0 °C.

  • Sandmeyer Reaction: Transfer the freshly prepared diazonium salt solution to a dropping funnel and add it dropwise to the stirred suspension of copper(I) iodide at 0 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Isolation: Pour the reaction mixture into ice water (150 L). Filter the resulting solid, wash it with water, and dry it under vacuum at 50 °C to yield 3-iodo-4-fluoro-6-methylnitrobenzene.[1]

Expected Yield: Approximately 47%.

Part 3: Synthesis of 5-Fluoro-2-iodo-4-methylaniline by Reduction of the Nitro Group

Causality Behind Experimental Choices: The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation. A common and scalable method involves the use of a reducing metal, such as iron, in the presence of an acid, like acetic acid. This method is cost-effective and generally provides high yields. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed for a cleaner reaction, although it requires specialized equipment for handling hydrogen gas.

Protocol (Using Iron and Acetic Acid):

  • Reaction Setup: In a large reaction vessel, create a mixture of toluene (880 L), acetic acid (800 L), iron powder (230 kg), and silica gel (200 kg).

  • Heating: Heat the mixture to 60 °C with stirring for 30 minutes.

  • Addition of Nitro Compound: Prepare a solution of 3-iodo-4-fluoro-6-methylnitrobenzene (from the previous step) in N,N-dimethylformamide (400 L). Add this solution dropwise to the iron/acetic acid mixture, ensuring the temperature is maintained below 80 °C.

  • Reaction Completion: After the addition, heat the mixture to 100 °C and stir for 2 hours. Monitor the reaction progress by HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and filter to remove the iron salts and silica gel. The filtrate can be concentrated, and the product extracted with a suitable organic solvent. Further purification can be achieved by column chromatography or recrystallization to yield pure 5-fluoro-2-iodo-4-methylaniline.[1]

Quantitative Data Summary

StepStarting MaterialProductReagentsTemperature (°C)Yield (%)
1. Nitration 2-Fluoro-4-methylaniline2-Fluoro-4-methyl-5-nitroanilineHNO₃, H₂SO₄-20~92
2. Sandmeyer Reaction 2-Fluoro-4-methyl-5-nitroaniline3-Iodo-4-fluoro-6-methylnitrobenzene1. NaNO₂, HCl2. CuI0 to RT~47
3. Reduction 3-Iodo-4-fluoro-6-methylnitrobenzene5-Fluoro-2-iodo-4-methylanilineFe, AcOH60-100High (Specific yield data not provided in source)

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care. The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions. The work-up with ice and neutralization with a strong base are also highly exothermic.

  • Sandmeyer Reaction: Diazonium salts are potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately without isolation.

  • Reduction: Iron powder is flammable. Hydrogen gas (if used for catalytic hydrogenation) is highly flammable and explosive. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

Alternative Synthetic Strategy: Direct Iodination

An alternative approach to the synthesis of 5-Fluoro-2-iodo-4-methylaniline could involve the direct iodination of a suitable fluoro-methylaniline precursor. For instance, the direct iodination of 4-fluoro-2-methylaniline could potentially yield the desired product. This method would offer a more atom-economical route by reducing the number of synthetic steps. However, regioselectivity can be a challenge in direct electrophilic aromatic substitution reactions, and a mixture of isomers may be formed. A protocol for the direct iodination of 4-fluoroaniline has been reported, which involves heating a mixture of 4-fluoroaniline, iodine, and calcium carbonate in a mixture of ether and water.[5] Further research and optimization would be required to adapt this method for the specific synthesis of 5-fluoro-2-iodo-4-methylaniline and to ensure its scalability and selectivity.

Conclusion

The multi-step synthesis of 5-Fluoro-2-iodo-4-methylaniline via the Sandmeyer reaction of 2-fluoro-4-methyl-5-nitroaniline represents a well-documented and scalable route for the production of this valuable building block. The detailed protocols and the rationale behind the experimental choices provided in this application note are intended to guide researchers and drug development professionals in the successful and safe synthesis of this important compound. While alternative routes such as direct iodination may offer potential advantages, the Sandmeyer approach remains a reliable and established method for accessing this and other similarly substituted anilines.

References

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Li, J. et al. (2018). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Green Chemistry, 20(1), 136-140.
  • Sharma, P., & Kumar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2893-2917.
  • SynArchive. Sandmeyer Reaction. [Link]

  • PrepChem. Synthesis of 4-fluoro-2-iodoaniline. [Link]

  • TSI Journals. (2010). Organic CHEMISTRY. Trade Science Inc.
  • Google Patents. (2005). US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same.
  • European Patent Office. (1997). EP 0900180 B1 - PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. [Link]

  • SciSpace. (2002). the new variant of the sandmeyer modification reaction by in-situ generated formaldehyde: semi-synthesis of vanillin from guaiacol. [Link]

  • YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]

  • Organic Syntheses. (2004). 2. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • TSI Journals. (2010). Organic CHEMISTRY. Trade Science Inc.[Link]

  • Google Patents. (2013).
  • HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. [Link]

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Method

Application Notes &amp; Protocols: Leveraging 5-Fluoro-2-iodo-4-methylaniline for the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Strategic Importance of a Privileged Scaffold The landscape of targeted cancer therapy is dominated by small-molecule kinase inhibitors that precisely target the ATP-binding site of oncogenic kinases.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Privileged Scaffold

The landscape of targeted cancer therapy is dominated by small-molecule kinase inhibitors that precisely target the ATP-binding site of oncogenic kinases.[1][2] Dysregulation of kinases, such as Anaplastic Lymphoma Kinase (ALK), is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[3][4] The development of potent and selective ALK inhibitors like Alectinib and Ceritinib has transformed patient outcomes.[5][6] A common structural linchpin in the synthesis of these advanced therapeutics is 5-Fluoro-2-iodo-4-methylaniline (CAS 1126423-32-2).[7]

This application note provides an in-depth guide for medicinal chemists and drug development professionals on the strategic use of this versatile building block. Its unique trifunctional substitution pattern offers a powerful platform for generating complex molecular architectures:

  • Iodo Group (C2): Serves as an exceptionally versatile handle for palladium-catalyzed cross-coupling reactions, enabling the installation of diverse aryl, heteroaryl, or alkynyl moieties that are crucial for engaging with the kinase active site.

  • Fluoro Group (C5): The strategic placement of fluorine can significantly enhance metabolic stability and improve the compound's pharmacokinetic profile. Furthermore, its electron-withdrawing nature can modulate the pKa of the aniline nitrogen, fine-tuning its interaction with the kinase hinge region.[8]

  • Aniline Group (C1): This primary amine is a classic "hinge-binder" in Type I kinase inhibitors, forming critical hydrogen bonds within the ATP-binding pocket. It also provides a reactive site for further elaboration.

  • Methyl Group (C4): This substituent can provide steric bulk to confer selectivity or occupy hydrophobic pockets within the target kinase.

This guide will delve into the core synthetic transformations involving 5-Fluoro-2-iodo-4-methylaniline, provide detailed, field-proven protocols, and illustrate its application through a case study in the synthesis of a leading ALK inhibitor.

Core Synthetic Strategies: Mastering Palladium-Catalyzed Cross-Coupling

The synthetic utility of 5-Fluoro-2-iodo-4-methylaniline is primarily unlocked through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective and efficient bond formation.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone for constructing the core biaryl or heteroaryl-aryl scaffolds of many kinase inhibitors.[9][10] It facilitates the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly, for example, as Pd(PPh₃)₄.[11] The choice often depends on the complexity of the substrates.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich ligands like SPhos or XPhos often give superior results with complex substrates by promoting the rate-limiting oxidative addition and subsequent reductive elimination steps.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron species in the transmetalation step.[9] The choice of base can significantly impact yield and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common, as water is essential for the transmetalation step.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(Ln) OxAdd->PdII_Aryl Ar-I Transmetal Transmetalation PdII_ArylR Ar-Pd(II)-R'(Ln) Transmetal->PdII_ArylR R'-B(OH)₂ RedElim Reductive Elimination RedElim->Pd0 Ar-R' ArR Ar-R' RedElim->ArR ArI Ar-I ArI->OxAdd RBOH2 R'-B(OH)₂ + Base RBOH2->Transmetal caption

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a critical step in attaching side chains or building diarylamine structures common in kinase inhibitors.[12][13] This reaction couples the aryl iodide with a primary or secondary amine.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of palladium precatalyst and a specialized bulky electron-rich phosphine ligand.[14][15] Systems like Pd₂(dba)₃/XPhos or specific precatalysts like XPhos-Pd-G3 are highly effective. The ligand's steric bulk is essential to promote the C-N reductive elimination, which is often the turnover-limiting step.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are most common.[13] Weaker bases like K₃PO₄ can be used for more sensitive substrates but may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

C. Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne.[16][17] This is valuable for introducing rigid linkers or alkynyl pharmacophores into the inhibitor structure.

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl iodide and a copper(I) co-catalyst (e.g., CuI) to activate the terminal alkyne.[18][19]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used both as a base and often as the solvent. It neutralizes the HI produced during the reaction.

  • Copper-Free Variants: To avoid potential issues with copper, such as Glaser coupling of the alkyne, copper-free Sonogashira protocols have been developed. These typically require a higher loading of a more active palladium/phosphine catalyst system.

Experimental Protocols

The following protocols are provided as robust starting points for research and development. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Diagram: General Experimental Workflow

Experimental_Workflow cluster_caption Typical Cross-Coupling Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants, Solvent, Base, Ligand, Catalyst Setup->Reagents Reaction Heating & Stirring (Monitor by TLC/LC-MS) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze Final Final Compound Analyze->Final caption

Caption: A generalized workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling 5-Fluoro-2-iodo-4-methylaniline with an arylboronic acid.

ReagentMolar Eq.MWAmount (for 1 mmol scale)
5-Fluoro-2-iodo-4-methylaniline1.0251.04251 mg
Arylboronic Acid1.2Variable1.2 mmol
Pd(OAc)₂0.02224.504.5 mg
SPhos0.04410.4816.4 mg
K₂CO₃2.0138.21276 mg
1,4-Dioxane--4 mL
Water--1 mL

Step-by-Step Methodology:

  • To a dry reaction vessel, add 5-Fluoro-2-iodo-4-methylaniline, the arylboronic acid, and K₂CO₃.

  • Add Pd(OAc)₂ and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl aniline.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the coupling of an intermediate with a heterocyclic amine, a key step in the synthesis of Alectinib.

ReagentMolar Eq.MWAmount (for 1 mmol scale)
Aryl Halide/Triflate Intermediate1.0Variable1.0 mmol
Amine (e.g., Morpholine)1.587.12131 mg (1.5 mmol)
Pd₂(dba)₃0.025915.7223 mg
XPhos0.1476.6248 mg
NaOtBu2.096.10192 mg
Toluene (anhydrous)--5 mL

Step-by-Step Methodology:

  • In a glovebox, add NaOtBu to a dry reaction vessel.

  • In a separate vial, dissolve the aryl halide, Pd₂(dba)₃, and XPhos in toluene. Add this solution to the reaction vessel.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat to 100-110 °C with stirring.

  • Monitor the reaction for completion (typically 6-18 hours) by LC-MS.

  • Cool the mixture to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash chromatography to obtain the coupled product.

Case Study: Synthesis of Alectinib

Alectinib (CH5424802) is a highly potent and selective ALK inhibitor approved for the treatment of ALK-positive NSCLC.[5] The synthesis of its complex tetracyclic core prominently features 5-Fluoro-2-iodo-4-methylaniline as a starting material.[20][21]

Diagram: Retrosynthetic Analysis of Alectinib Core

Alectinib_Retrosynthesis Alectinib Alectinib Core Disc1 Intramolecular Heck Reaction Intermediate1 Tricyclic Intermediate Intermediate1->Alectinib Disc2 Suzuki-Miyaura Coupling Intermediate2 Biaryl Aniline Intermediate2->Intermediate1 StartingMaterial1 5-Fluoro-2-iodo-4-methylaniline StartingMaterial1->Intermediate2 StartingMaterial2 Arylboronic Ester StartingMaterial2->Intermediate2

Caption: Key disconnections in the synthesis of Alectinib's core.

One reported synthesis involves an initial Suzuki-Miyaura coupling between 5-Fluoro-2-iodo-4-methylaniline and 2-(tert-butoxycarbonyl)phenylboronic acid. This step establishes the foundational biaryl structure. Subsequent transformations, including intramolecular cyclization, build the final complex carbazole scaffold.[20] This highlights the critical role of our title compound in enabling the rapid construction of the drug's core architecture.

Conclusion and Future Perspectives

5-Fluoro-2-iodo-4-methylaniline is more than a simple chemical intermediate; it is a strategic building block for modern kinase inhibitor discovery. Its well-defined reactivity allows for the predictable and efficient execution of powerful C-C and C-N bond-forming reactions. This enables researchers to rapidly generate diverse libraries of complex molecules for screening and lead optimization. As the challenge of acquired resistance to kinase inhibitors grows, the ability to quickly synthesize novel analogues to target mutant kinases is paramount.[22] The versatility of 5-Fluoro-2-iodo-4-methylaniline ensures it will remain a valuable tool in the arsenal of medicinal chemists working to develop the next generation of life-saving targeted therapies.

References

  • Yang, G., et al. Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. DOI.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Alectinib Synthetic Routes. MedKoo Biosciences.
  • Singh, S., Yadav, A., & Tripathi, C. B. (2025). Alectinib Synthesis through Formal α-Arylation of Enone. Organic Letters, 27(35), 9777-9781. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Ceritinib Synthetic Routes. MedKoo Biosciences.
  • Method for preparing Alectinib. (n.d.).
  • Oki, T., Tsukazaki, M., et al. (2024). Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core. Organic Process Research & Development. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 987-995. [Link]

  • Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]

  • Synthesis method of alectinib. (n.d.).
  • Parang, K., & Sun, G. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecules, 13(6), 1327-1346. [Link]

  • dos Santos, M. S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Patel, Z. M., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. [Link]

  • Vasdev, N., et al. (n.d.). Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PLoS One. [Link]

  • Johnson, G. L., et al. (2011). Design, synthesis, and anaplastic lymphoma kinase (ALK) inhibitory activity for a novel series of 2,4,8,22-tetraazatetracyclo[14.3.1.1³,⁷.1⁹,¹³]docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles. Journal of Medicinal Chemistry, 55(1), 449-464. [Link]

  • Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening. (n.d.). AWS. [Link]

  • Musso, L., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. Molecules, 27(12), 3662. [Link]

  • Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. (2025). ResearchGate. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar. [Link]

  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]

  • Mondal, B., & Bora, U. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Passaro, A., et al. (2025). EML4-ALK: Update on ALK Inhibitors. Cancers, 17(1), 1. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman. [Link]

  • Knapp, S., et al. (2025). Biology and pharmacological inhibition of homeodomain-interacting protein kinases. Frontiers in Pharmacology. [Link]

  • Yoda, S., et al. (2018). Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. Cancer Discovery, 8(6), 714-729. [Link]

  • Holden, K. M., et al. (n.d.). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Semantic Scholar. [Link]

Sources

Application

Application Note: Precision Synthesis of 6-Fluoro-5-methylindoles via Palladium Catalysis

Executive Summary This application note details the synthetic pathways for converting 5-Fluoro-2-iodo-4-methylaniline into high-value indole scaffolds. The simultaneous presence of a fluorine atom and a methyl group on t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathways for converting 5-Fluoro-2-iodo-4-methylaniline into high-value indole scaffolds. The simultaneous presence of a fluorine atom and a methyl group on the benzenoid ring renders this starting material highly attractive for medicinal chemistry, particularly in modulating metabolic stability (via fluorine) and restricting conformational freedom (via methyl steric lock).

We present two distinct, self-validating protocols tailored to the desired substitution pattern of the indole product:

  • Method A (Larock Heteroannulation): For the single-step construction of 2,3-disubstituted indoles using internal alkynes.[1][2][3]

  • Method B (Telescoped Sonogashira/Cyclization): For the efficient synthesis of 2-substituted indoles using terminal alkynes.

Strategic Analysis of the Starting Material

Substrate: 5-Fluoro-2-iodo-4-methylaniline CAS: 1126423-32-2 (and related isomers)

Structural Mapping to Indole Core

Understanding the regiochemical outcome is critical. The aniline nitrogen becomes N1 of the indole, and the iodine-bearing carbon becomes C3a. Consequently, the substituents on the aniline map to the indole core as follows:

  • Amino (

    
    ) at C1 
    
    
    
    Indole N1/C7a junction.
  • Iodine (

    
    ) at C2 
    
    
    
    Indole C3a junction.
  • Methyl (

    
    ) at C4 
    
    
    
    Indole C5 .
  • Fluorine (

    
    ) at C5 
    
    
    
    Indole C6 .

Target Scaffold: 6-Fluoro-5-methylindole derivatives.

Reactivity Profile
  • The Ortho-Iodine Handle: The C-I bond is highly labile toward oxidative addition by Pd(0), significantly more so than the C-F or C-H bonds, ensuring chemoselectivity.

  • Electronic Effects: The fluorine at C5 (para to the amine) exerts an inductive withdrawing effect, slightly reducing the nucleophilicity of the nitrogen. However, this is counterbalanced by the electron-donating methyl group at C4.

  • Steric Considerations: The C4-methyl group is adjacent to the reaction center (C3a/C3). While it does not block the reaction, it may influence the torsional strain in the transition state, favoring specific catalyst ligands.

Method A: Larock Heteroannulation (2,3-Disubstituted Indoles)[3]

Principle

The Larock synthesis is the most robust method for accessing 2,3-disubstituted indoles in a single pot. It involves an intermolecular Pd-catalyzed coupling between the o-iodoaniline and an internal alkyne.[3]

Regioselectivity: For unsymmetrical internal alkynes (


), the bulky group (

) preferentially occupies the C2 position of the indole, while the smaller group (

) occupies C3.
Mechanistic Pathway

The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition, alkyne insertion, and intramolecular aminopalladation.[1]

LarockMechanism Start Start: 5-Fluoro-2-iodo-4-methylaniline OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd + Pd(0) Pd0 Pd(0) Species Pd0->OxAdd Cycle Start Coord Alkyne Coordination OxAdd->Coord + Internal Alkyne Insert Syn-Insertion (Vinylic Pd Intermediate) Coord->Insert Regioselective AminoPd Intramolecular Aminopalladation (6-membered Palladacycle) Insert->AminoPd - HI (Base assisted) RedElim Reductive Elimination AminoPd->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: 2,3-Disubstituted 6-Fluoro-5-methylindole RedElim->Product

Figure 1: Catalytic cycle of the Larock Heteroannulation showing the critical aminopalladation step.

Detailed Protocol

Reagents:

  • Substrate: 5-Fluoro-2-iodo-4-methylaniline (1.0 equiv)

  • Internal Alkyne: e.g., Diphenylacetylene or Ethyl 2-butynoate (1.2 equiv)

  • Catalyst:

    
     (5 mol%)[4]
    
  • Ligand:

    
     (10 mol%) - Note: Essential for stabilizing the Pd species.
    
  • Base:

    
     (3.0 equiv)
    
  • Additive: LiCl (1.0 equiv) - Critical for facilitating the catalytic turnover.

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add 5-Fluoro-2-iodo-4-methylaniline (1.0 mmol, ~251 mg), Internal Alkyne (1.2 mmol),

    
     (3.0 mmol), LiCl (1.0 mmol), 
    
    
    
    (11 mg, 0.05 mmol), and
    
    
    (26 mg, 0.1 mmol) to the vial.
  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvation: Inject anhydrous DMF (5 mL) via syringe.

  • Reaction: Place the vial in a pre-heated oil bath at 100 °C . Stir vigorously for 12–24 hours.

    • Checkpoint: Monitor by TLC. The starting aniline (usually fluorescent) should disappear. A new, less polar spot (the indole) will appear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts. Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Method B: Telescoped Sonogashira/Cyclization (2-Substituted Indoles)

Principle

For 2-substituted indoles, the Larock method with terminal alkynes often yields mixtures or poor regioselectivity. A superior approach is the Sonogashira coupling followed by Cu-mediated cyclization . We recommend a "telescoped" (one-pot, two-step) protocol to avoid isolating the potentially unstable o-alkynylaniline intermediate.

Workflow Diagram

SonogashiraCyclization SM 5-Fluoro-2-iodo- 4-methylaniline Step1 Step 1: Sonogashira Pd(PPh3)2Cl2, CuI Et3N, RT SM->Step1 + Terminal Alkyne Inter Intermediate: 2-Alkynylaniline Step1->Inter - HI salt Step2 Step 2: Cyclization Add CH3CN/Heat (or CuI spike) Inter->Step2 In situ Prod Target: 2-Substituted 6-Fluoro-5-methylindole Step2->Prod Cyclization

Figure 2: Telescoped workflow for converting terminal alkynes to 2-substituted indoles.

Detailed Protocol

Reagents:

  • Substrate: 5-Fluoro-2-iodo-4-methylaniline (1.0 equiv)

  • Terminal Alkyne: e.g., Phenylacetylene (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-catalyst: CuI (2 mol% for Step 1, +10 mol% for Step 2)

  • Solvent/Base: Triethylamine (

    
    ) and Acetonitrile (
    
    
    
    )

Step-by-Step Procedure:

  • Step 1 (Coupling): In a sealed tube under Argon, combine the aniline (1.0 mmol),

    
     (14 mg), CuI (4 mg), and the terminal alkyne (1.1 mmol) in degassed 
    
    
    
    (3 mL).
  • Stir: Stir at Room Temperature for 2–4 hours.

    • Validation: TLC should show complete consumption of the starting iodide and formation of the intermediate (often runs slightly higher than SM).

  • Step 2 (Cyclization): Do NOT work up. Add anhydrous Acetonitrile (3 mL) to the mixture. Optionally add an additional 10 mol% CuI to accelerate cyclization.

  • Heat: Raise temperature to 80 °C and stir for 4–8 hours.

  • Workup: Filter through a pad of Celite to remove metal precipitates. Concentrate the filtrate. Redissolve in DCM, wash with water/brine, and purify via chromatography.

Comparative Analysis & Troubleshooting

FeatureMethod A: LarockMethod B: Sonogashira/Cyclization
Primary Product 2,3-Disubstituted Indoles2-Substituted Indoles
Alkyne Type Internal (

)
Terminal (

)
Key Variable Steric bulk determines regioselectivityStepwise mechanism ensures regioselectivity
Common Issue Low conversion if alkyne is electron-poorIncomplete cyclization of intermediate
Solution Increase temp to 120°C; add more ligandAdd catalytic

or more CuI in Step 2
Troubleshooting the "F-Me" Core
  • NMR Diagnostic: The disappearance of the broad singlet (

    
    , ~4.0-5.0 ppm) and the appearance of the indole NH (broad singlet, >8.0 ppm) is the primary confirmation.
    
  • Fluorine Coupling: Be aware that in

    
     NMR, carbons adjacent to the fluorine (C5, C6, C7) will appear as doublets due to 
    
    
    
    coupling. This is a confirmation of structural integrity, not an impurity.

Safety & Handling

  • Iodine/Fluorine Compounds: Organofluorine compounds can be toxic; handle in a fume hood.

  • Palladium/Copper: Heavy metals must be disposed of in dedicated hazardous waste streams.

  • Pressurized Vessels: Heating DMF or Acetonitrile in sealed tubes requires blast shields due to vapor pressure buildup.

References

  • Larock Indole Synthesis (Original Methodology): Larock, R. C.; Yum, E. K.[5] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1][2][3] Journal of the American Chemical Society, 1991 , 113, 6689–6690.

  • Regioselectivity in Larock Synthesis: Zhou, N.; et al. "Regioselective Synthesis of 2,3-Disubstituted Indoles."[5] Journal of Organic Chemistry, 2018 .

  • One-Pot Sonogashira/Cyclization (Cacchi Protocol): Cacchi, S.; Fabrizi, G.; Parisi, L. "Palladium-catalyzed synthesis of indoles from 2-alkynyltrifluoroacetanilides." Organic Letters, 2006 , 8, 3271.[6][7]

  • Properties of Fluorinated Indoles: "Synthesis and biological evaluation of 5-fluoro-6-methyl-1H-indole derivatives." European Journal of Medicinal Chemistry.

Sources

Method

Application Note: The Reaction Mechanism and Synthetic Protocol for Nucleophilic Aromatic Substitution on 5-Fluoro-2-iodo-4-methylaniline

Abstract This document provides a comprehensive technical guide to the nucleophilic aromatic substitution (SNAr) reaction on 5-Fluoro-2-iodo-4-methylaniline, a key intermediate in pharmaceutical synthesis. We delve into...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide to the nucleophilic aromatic substitution (SNAr) reaction on 5-Fluoro-2-iodo-4-methylaniline, a key intermediate in pharmaceutical synthesis. We delve into the nuanced mechanistic principles governing this transformation, analyzing the distinct electronic and steric roles of the fluoro, iodo, methyl, and amino substituents. The guide elucidates why the fluorine atom serves as the primary leaving group despite the presence of iodine, a counterintuitive result when compared to aliphatic substitution reactions. A detailed, field-tested protocol for a representative SNAr reaction is provided, complete with experimental rationale, parameter tables, and workflow diagrams designed for researchers, medicinal chemists, and drug development professionals.

Introduction: A Building Block of Strategic Importance

5-Fluoro-2-iodo-4-methylaniline is a polysubstituted aromatic compound of significant interest in the pharmaceutical and fine chemical industries.[1][2][3] Its utility stems from the orthogonal reactivity of its functional groups. The iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the aniline moiety can be derivatized or used as a nucleophile.[2][4] The fluorine atom, the focus of this note, presents an opportunity for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of nucleophiles to build molecular complexity.

Understanding the principles of SNAr on this specific substrate is critical for predicting reactivity, optimizing reaction conditions, and avoiding unwanted side reactions. This guide will dissect the underlying mechanism and provide a practical framework for its synthetic application.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring. The reaction does not proceed via SN1 or SN2 pathways, which are energetically unfavorable for sp²-hybridized carbons.[5][6] Instead, it follows a two-step addition-elimination mechanism.[7][8]

  • Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][9] This step is typically the slow, rate-determining step of the reaction.[6][10]

  • Elimination Step (Fast): The leaving group departs, taking its pair of electrons. This step rapidly restores the aromaticity of the ring to yield the final substituted product.[9]

The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are essential for stabilizing the negative charge through resonance and induction, thereby lowering the activation energy and accelerating the reaction.[5][7][10]

Mechanistic Analysis of 5-Fluoro-2-iodo-4-methylaniline

A detailed examination of the substituents is necessary to predict the regioselectivity and reactivity of this specific substrate.

  • Amino Group (-NH₂): This is a powerful electron-donating group (+M effect). It increases the electron density of the aromatic ring, which fundamentally deactivates the substrate towards nucleophilic attack.

  • Methyl Group (-CH₃): This is a weak electron-donating group (+I effect, hyperconjugation), which also contributes to the deactivation of the ring.

  • Iodo Group (-I): While a halogen, iodine is the least electronegative and has a relatively weak inductive (-I) effect compared to fluorine. In the context of SNAr, it is a poor leaving group.[11] Its primary value on this scaffold is for other transformations.[2]

  • Fluoro Group (-F): Fluorine is the most electronegative element. Its powerful inductive effect (-I) creates a significant partial positive charge on the carbon it is attached to, making it the most electrophilic site and the prime target for nucleophilic attack.[12]

Regioselectivity and Leaving Group Ability:

The crucial factor governing SNAr reactivity in aryl halides is the rate-determining addition step. The reactivity order is F > Cl > Br > I.[5][10] This is because fluorine's immense electronegativity is most effective at stabilizing the developing negative charge in the Meisenheimer complex.[5][9] The strength of the carbon-halogen bond, which is highest for C-F, is irrelevant to the reaction rate because this bond is broken in the fast, non-rate-determining elimination step.[9][10]

Therefore, in 5-Fluoro-2-iodo-4-methylaniline, nucleophilic attack will occur exclusively at the carbon bearing the fluorine atom. However, the strong deactivating effects of the aniline and methyl groups must be overcome. This necessitates the use of strong nucleophiles and/or elevated temperatures to drive the reaction forward.

Caption: SNAr mechanism on 5-Fluoro-2-iodo-4-methylaniline.

Experimental Protocol: Methoxylation of 5-Fluoro-2-iodo-4-methylaniline

This protocol details a representative SNAr reaction using sodium methoxide as the nucleophile.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Fluoro-2-iodo-4-methylaniline≥95%e.g., Sigma-AldrichCAS: 1126423-32-2[3]
Sodium Methoxide (NaOMe)≥97%CommercialHandle under inert atmosphere.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%CommercialUse a dry, polar aprotic solvent.
Diethyl Ether (Et₂O)ACS GradeCommercialFor extraction.
Saturated aq. Ammonium Chloride (NH₄Cl)ACS GradeIn-house prepFor quenching.
Brine (Saturated aq. NaCl)ACS GradeIn-house prepFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialFor drying organic layer.
Silica Gel230-400 meshCommercialFor column chromatography.

4.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluoro-2-iodo-4-methylaniline (1.0 g, 3.98 mmol, 1.0 equiv.).

    • Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition:

    • Under a positive pressure of nitrogen, add anhydrous DMSO (20 mL) via syringe to dissolve the substrate.

    • In a separate, dry vial, weigh sodium methoxide (0.43 g, 7.96 mmol, 2.0 equiv.). Add it to the reaction flask in one portion against a counter-flow of nitrogen.

    • Rationale: Using an excess of the nucleophile helps to drive the reaction to completion, especially on a deactivated substrate. DMSO is an excellent polar aprotic solvent for SNAr as it effectively solvates the cation (Na⁺) without strongly solvating the nucleophile (MeO⁻), enhancing its reactivity.[13]

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously at this temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should have a different Rf value than the more polar product. The reaction is typically complete within 8-12 hours.

  • Workup and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold saturated aqueous NH₄Cl solution to quench the excess sodium methoxide.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Rationale: Quenching with a mild acid source like NH₄Cl neutralizes the basic methoxide. Diethyl ether is a suitable solvent for extracting the relatively nonpolar organic product from the highly polar DMSO/water mixture.

  • Purification:

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO and water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing polarity) to afford the pure 5-methoxy-2-iodo-4-methylaniline.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Flame-dry glassware and purge with N₂ B 2. Dissolve substrate in anhydrous DMSO A->B C 3. Add NaOMe nucleophile (2.0 equiv.) B->C D 4. Heat to 100 °C for 8-12 hours C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Cool and quench with aq. NH₄Cl E->F Complete G 7. Extract with Et₂O (3x) F->G H 8. Wash, dry, and concentrate G->H I 9. Purify via column chromatography H->I J 10. Characterize Product (NMR, MS, Yield) I->J

Caption: Experimental workflow for the SNAr reaction.

Conclusion

The nucleophilic aromatic substitution on 5-Fluoro-2-iodo-4-methylaniline is a mechanistically insightful and synthetically useful reaction. Despite the presence of two electron-donating groups, the powerful inductive effect of the fluorine atom enables substitution at the C5 position. The key to a successful transformation lies in understanding that fluorine's role as a superior leaving group in SNAr is dictated by its ability to stabilize the rate-determining Meisenheimer intermediate, not by the C-F bond strength. The provided protocol offers a robust starting point for researchers, though optimization may be required depending on the specific nucleophile employed. This reaction underscores the unique and often non-intuitive principles that govern aromatic reactivity, providing a valuable tool for the synthesis of complex molecules in drug discovery and development.

References

  • Miller, J. (n.d.). The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes. Journal of the Chemical Society B: Physical Organic.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Various Authors. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Avani Hotels & Resorts. (n.d.). Revolutionary 5-Chloro-4-Fluoro-2-Iodoaniline. Avani Hotels & Resorts.
  • Tidwell, T. T., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Engle, K. M. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. The Scripps Research Institute.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Clayden, J., et al. (2022, May 27). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Accounts of Chemical Research. [Link]

  • Zhang, H., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic & Biomolecular Chemistry.
  • Posey, N. D., et al. (2022, April 19). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. Journal of Polymer Science.
  • Various Authors. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Crampton, M. R., et al. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. ResearchGate. [Link]

  • Unnamed Author. (2025, October 17). The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. Unnamed Source.
  • Unnamed Author. (2025, August 8). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Unnamed Source.
  • PannonPharma. (n.d.). Synthesis of Hydrofluoroolefin-Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. PMC. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methylaniline. PrepChem.com. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving yield in 5-Fluoro-2-iodo-4-methylaniline cross-coupling reactions

The following guide serves as a specialized technical support resource for researchers working with 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) . Status: Operational | Topic: Cross-Coupling Yield Improvement | Ti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) .

Status: Operational | Topic: Cross-Coupling Yield Improvement | Ticket: #CAS-1126423-32-2

Executive Summary & Triage

Subject: The primary failure modes in coupling 5-Fluoro-2-iodo-4-methylaniline stem from the interference of the free ortho-amino group and the electronic deactivation caused by the fluorine substituent.

Quick Diagnostic:

  • Issue: Reaction turns black immediately; low conversion.

    • Cause: Catalyst poisoning.[1] The free primary amine (-NH₂) coordinates to the Palladium (Pd), displacing ligands and forming inactive Pd-black.

  • Issue: Product contains ~10-20% de-iodinated impurity (3-Fluoro-4-methylaniline).

    • Cause: Protodehalogenation. The oxidative addition is slow, or water is present in the solvent, leading to quenching of the aryl-Pd species.

  • Issue: Low yield in Sonogashira coupling.

    • Cause: Copper acetylide formation is inhibited by the amine, or the amine is reacting with the alkyne (hydroamination).

Troubleshooting Guide (Q&A Format)

Module A: Substrate Pre-treatment & Handling

Q: Do I really need to protect the amine before coupling? A: Highly Recommended. While direct coupling is possible with specialized ligands, the free amine at the ortho position relative to the iodide is a high-risk structural motif. It acts as a bidentate chelator (forming a transient 4-membered metallacycle with the iodide position) or simply saturates the Pd center.

  • The "Robust" Path: Acetyl (Ac) or Boc protection.

    • Why: Eliminates catalyst poisoning and prevents N-arylation side reactions.

    • Protocol: Standard Ac₂O/Pyridine or Boc₂O/DMAP. The acetamide is stable under Suzuki conditions and easily removed later.

  • The "Direct" Path: If you must couple the free amine:

    • Requirement: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or P(t-Bu)₃ ) that outcompete the amine for Pd coordination.

    • Warning: Expect to use higher catalyst loading (2–5 mol%).

Q: My starting material is dark brown. Does purity matter? A: Yes. Aryl iodides are light-sensitive. If your 5-Fluoro-2-iodo-4-methylaniline is dark, it has likely liberated free iodine (


). Free iodine is a potent oxidant that can oxidize Pd(0) to Pd(II) outside the catalytic cycle, killing the reaction before it starts.
  • Fix: Wash the starting material dissolved in EtOAc with 10% aqueous Sodium Thiosulfate (

    
    ) until the organic layer is pale yellow. Dry over 
    
    
    
    before use.[2]
Module B: Suzuki-Miyaura Optimization

Q: I am seeing stalled conversion at 60%. Adding more catalyst doesn't help. Why? A: You are likely experiencing ligand stripping . The free amine product (or starting material) is displacing your phosphine ligand over time.

Optimization Matrix:

ParameterRecommendationTechnical Rationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃ Avoid Pd(PPh₃)₄. Triphenylphosphine is too labile and easily displaced by the aniline substrate.
Ligand XPhos or SPhos Buchwald biaryl ligands are bulky enough to prevent the ortho-amine from coordinating to the Pd center.
Base K₃PO₄ (3.0 equiv)Weak bases minimize competitive deprotonation of the amine. Avoid strong alkoxides (NaOtBu) which can promote side reactions.
Solvent 1,4-Dioxane/Water (4:1) The water is necessary for the boronic acid activation, but the dioxane ensures solubility.
Temperature 80–100 °C Aryl iodides are reactive, but the ortho-methyl group adds steric bulk, requiring thermal energy to drive the transmetalation step.

Q: How do I prevent protodehalogenation (loss of Iodine)? A: This side reaction occurs when the oxidative addition intermediate (Ar-Pd-I) captures a hydride instead of transmetalating.

  • Strict Anhydrous Conditions: If using boronic esters (pinacol), switch to anhydrous toluene/THF and use anhydrous bases (Cs₂CO₃).

  • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M). This increases the rate of the bimolecular transmetalation step relative to the unimolecular side reactions.

Module C: Sonogashira Coupling

Q: The reaction turns green/blue and yields are <30%. What is happening? A: The blue/green color indicates the formation of Copper(II) species, likely Cu-amine complexes. This sequesters the copper required for the catalytic cycle and promotes oxidative homocoupling of the alkyne (Glaser coupling).

Protocol Adjustment (Copper-Free Method): For ortho-amino aryl iodides, avoid Copper entirely to prevent interference.

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Ligand: XPhos (6 mol%) — Crucial for Cu-free turnover.

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF at 80 °C.
    
  • Mechanism: The electron-rich ligand facilitates the direct deprotonation/carbopalladation of the alkyne by the Pd species, bypassing the need for a Copper acetylide.

Visual Troubleshooting Workflows

Diagram 1: Reaction Optimization Decision Tree

This flowchart guides you through the critical decision-making process based on your specific failure mode.

OptimizationTree Start Start: Coupling Failure CheckColor Observe Reaction Color Start->CheckColor BlackPrecip Immediate Black Precipitate (Pd Black) CheckColor->BlackPrecip GreenBlue Green/Blue Solution (Sonogashira) CheckColor->GreenBlue NoChange No Color Change (Low Conversion) CheckColor->NoChange AminePoison Diagnosis: Amine Poisoning BlackPrecip->AminePoison CuComplex Diagnosis: Cu-Amine Complex GreenBlue->CuComplex Dehalo Check LCMS: De-iodinated product? NoChange->Dehalo Protect Action: Acetyl Protection (Ac2O, Pyridine) AminePoison->Protect Preferred LigandSwitch Alt Action: Switch to XPhos/Pd2(dba)3 AminePoison->LigandSwitch Direct Route CuFree Action: Cu-Free Protocol (Pd/XPhos, Cs2CO3) CuComplex->CuFree DrySolvent Action: Dry Solvents & Increase Conc. to 0.5M Dehalo->DrySolvent Yes (Impurity Found) Heat Action: Increase Temp (Steric Barrier) Dehalo->Heat No (SM Remains)

Caption: Decision tree for diagnosing and resolving yield issues with 5-Fluoro-2-iodo-4-methylaniline.

Diagram 2: Mechanism of Amine Interference vs. Stabilization

Understanding why the reaction fails is key to fixing it. This diagram illustrates the competition between the substrate and the ligand.

Mechanism cluster_fail Failure Mode: Catalyst Poisoning cluster_success Success Mode: Bulky Ligand Protection Pd Pd(0) Species Poisoned Pd-Amine Complex (Inactive/Precipitate) Pd->Poisoned Small Ligands (PPh3) Amine displaces Ligand Active Pd-L(Bulky) Active Catalyst (Oxidative Addition Possible) Pd->Active Bulky Ligands (XPhos) Ligand shields Pd Substrate 5-Fluoro-2-iodo-4-methylaniline Substrate->Pd Coordination

Caption: Mechanistic comparison showing how bulky ligands prevent the free amine from deactivating the Palladium catalyst.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Direct Method)

Use this if you cannot protect the amine.

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon.

  • Reagents:

    • 5-Fluoro-2-iodo-4-methylaniline (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • XPhos (4 mol%) — Pre-stir Pd and Ligand in solvent for 5 mins.

    • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas by sparging with Argon for 15 minutes.

  • Reaction: Heat to 90 °C for 4–12 hours. Monitor by HPLC/LCMS.

  • Workup: Filter through Celite to remove Pd residues. The free amine product can be sticky; wash the Celite pad thoroughly with EtOAc/MeOH (9:1).

Protocol B: Amine Protection (Acetylation)

Recommended for scale-up (>1g).

  • Dissolve 5-Fluoro-2-iodo-4-methylaniline in DCM (0.2 M).

  • Add Pyridine (1.5 equiv) and cool to 0 °C.

  • Add Acetic Anhydride (1.2 equiv) dropwise.

  • Stir at RT for 2 hours.

  • Wash with 1M HCl (to remove pyridine), then Sat. NaHCO₃.

  • Result: The resulting acetamide is perfectly stable for Suzuki/Sonogashira and often crystallizes, acting as a purification step before the expensive coupling.

References

  • Suzuki Coupling Optimization: Perera, D., et al. (2018).[3] "A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow".[3] Science, 359(6374), 429–434.[3]

  • Amine Interference in Pd Catalysis: Biscoe, M. R., et al. (2008). "Simple, efficient, and highly selective Pd-catalyzed cross-coupling reactions of unactivated alkyl halides". Journal of the American Chemical Society, 130(21), 6686–6687.
  • Ligand Selection (Buchwald): Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides". Accounts of Chemical Research, 41(11), 1461–1473.

  • Copper-Free Sonogashira: Gelman, D., & Buchwald, S. L. (2003).[4] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction". Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Substrate Data: Sigma-Aldrich. "5-Fluoro-2-iodo-4-methylaniline Product Sheet".

Sources

Optimization

Purification methods for 5-Fluoro-2-iodo-4-methylaniline impurities

Technical Support Center: Purification & Troubleshooting Guide for 5-Fluoro-2-iodo-4-methylaniline Executive Summary This guide addresses the purification and handling of 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Troubleshooting Guide for 5-Fluoro-2-iodo-4-methylaniline

Executive Summary

This guide addresses the purification and handling of 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) .[1] As a halogenated aniline intermediate, this compound presents specific challenges regarding regiochemical purity and oxidative stability. The protocols below are designed to separate the critical 6-iodo regioisomer and prevent the formation of oxidative azo-dimers common in electron-rich anilines.

Module 1: Critical Impurity Profiling (FAQ)

Q1: I observe a persistent "shoulder" peak on my HPLC chromatogram. What is it?

Diagnosis: This is almost certainly the 6-iodo regioisomer (5-Fluoro-6-iodo-4-methylaniline).[1] Technical Insight: During the electrophilic iodination of 5-fluoro-4-methylaniline, the amino group (


) acts as a strong ortho/para director.[1] While position 2 is electronically favored, position 6 is also activated.[1] Although the fluorine atom at position 5 creates steric hindrance, trace amounts (5–15%) of the 6-iodo isomer often form.[1]
  • Detection: Standard C18 columns often fail to baseline-separate these isomers due to their identical mass and similar polarity.[1]

  • Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase to exploit

    
     interaction differences between the isomers [1].[1]
    
Q2: My product has turned from off-white to dark purple/brown during storage. Is it ruined?

Diagnosis: This indicates iodine liberation and oxidative coupling .[1] Technical Insight: Iodoanilines are photosensitive and prone to homolytic cleavage of the C-I bond.[1] The liberated iodine radical (


) can oxidize the amino group, leading to the formation of highly colored azo or azoxy dimers (diazenes).
  • Remediation: If the degradation is superficial, wash the solid with cold 5% aqueous sodium thiosulfate (

    
    ) to reduce free iodine (
    
    
    
    ) back to iodide (
    
    
    ), followed by recrystallization.

Module 2: Purification Protocols

Protocol A: High-Purity Recrystallization (Recommended for >5g Scale)

Objective: Removal of di-iodo impurities and non-polar oligomers.[1]

Solvent System Logic: A non-polar/polar binary system is required.[1][2] The target molecule is moderately polar.[1] Impurities like 2,6-diiodo-3-fluoro-4-methylaniline are less soluble in polar solvents, while oxidative tars are highly soluble in organics but insoluble in alkanes.[1]

ParameterSpecification
Primary Solvent Ethanol (Absolute) or Methanol
Anti-Solvent Water (HPLC Grade)
Temperature Ramp 60°C

4°C (Slow cooling)
Target Recovery 65–75%

Step-by-Step Procedure:

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 3–5 mL per gram).

  • Filtration: Perform a hot filtration through a Celite pad to remove insoluble oxidative polymers.[1]

  • Nucleation: While stirring at 50°C, add warm Water dropwise until persistent turbidity is observed (approx. 1:1 to 1:2 EtOH:Water ratio).

  • Crystallization: Remove heat and allow the flask to cool to room temperature over 2 hours.

  • Maturation: Chill at 4°C for 4 hours.

  • Isolation: Filter the off-white needles and wash with cold 20% EtOH/Water.[1]

  • Drying: Vacuum dry at <40°C (avoid high heat to prevent de-iodination).[1]

Protocol B: Flash Column Chromatography (For Regioisomer Separation)

Objective: Separation of the 2-iodo target from the 6-iodo isomer.

Stationary Phase: Silica Gel (230–400 mesh).[1][2] Note: Neutralize silica with 1% Triethylamine if the aniline is acid-sensitive, though typically not required for this scaffold.

Mobile Phase Gradient:

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)

Time (min)% Solvent BDescription
0–50%Elute non-polar di-iodo impurities
5–200%

10%
Linear gradient
20–3510%Isocratic hold (Target elution)
35–5010%

30%
Flush polar starting materials

Module 3: Analytical Validation (HPLC)

To confirm purity, use the following validated method parameters. This method uses a Phenyl-Hexyl column to maximize separation selectivity between the halogenated regioisomers.[1]

ParameterSetting
Column Phenyl-Hexyl,

,

Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Reference 360 nm)
Gradient 50% B to 90% B over 15 min

Module 4: Decision Logic & Troubleshooting

The following workflow illustrates the logical path for purifying a crude reaction mixture based on the specific impurity profile detected by TLC/HPLC.

PurificationWorkflow Start Crude Reaction Mixture CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity ImpurityType Identify Major Impurity CheckPurity->ImpurityType Regio Regioisomer (6-Iodo) > 5% ImpurityType->Regio Shoulder Peak DiIodo Over-iodinated (Di-iodo species) ImpurityType->DiIodo Non-polar Spot Oxidation Colored Oxidation Products ImpurityType->Oxidation Dark Color ColChrom Column Chromatography (Hexane/EtOAc 9:1) Regio->ColChrom High Selectivity Req. Recryst Recrystallization (EtOH/Water) DiIodo->Recryst Solubility Diff. ThioWash Wash with 5% Na2S2O3 Then Recrystallize Oxidation->ThioWash Final Pure 5-Fluoro-2-iodo-4-methylaniline Store @ 4°C, Dark ColChrom->Final Recryst->Final ThioWash->Recryst

Caption: Decision matrix for selecting the optimal purification method based on specific impurity profiles.

References

  • Regioisomer Separation Techniques

    • Sielc Technologies.[1][3] "Separation of o-Iodoaniline on Newcrom R1 HPLC column." SIELC Application Notes.

  • Iodination & Impurity Formation

    • Organic Syntheses.[1] "Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline." Org.[1] Synth.2006 , 83, 103.[1][4] (Describes purification of analogous 2-iodoanilines).

    • [1]

  • General Aniline Purification

    • BenchChem.[1][2][5] "Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline." Technical Support Guide.

  • Safety & Handling

    • PubChem. "2-Fluoro-4-iodoaniline - Safety and Hazards."[1][6] (Analogous compound safety data).

Sources

Troubleshooting

Minimizing deiodination side reactions in 5-Fluoro-2-iodo-4-methylaniline synthesis

Technical Support Center: 5-Fluoro-2-iodo-4-methylaniline Synthesis & Handling Ticket ID: #TRAM-INT-005 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro-2-iodo-4-methylaniline Synthesis & Handling

Ticket ID: #TRAM-INT-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Deiodination & Instability in Aryl Iodide Intermediates

Specialist’s Executive Summary

User Context: You are synthesizing 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2), a critical scaffold often used in MEK inhibitor synthesis (e.g., Trametinib analogs).

The Core Challenge: The iodine atom at the C2 position is electronically "fragile." The strong electron-donating capability of the amino group (-NH₂) at C1 activates the ring, making the C-I bond susceptible to:

  • Protodeiodination: Acid-catalyzed replacement of Iodine with Hydrogen (reversal of synthesis).

  • Homolytic Cleavage: Light-induced radical formation.

  • Hydrodehalogenation: Unwanted reduction during subsequent Palladium-catalyzed coupling.

This guide provides a self-validating workflow to maintain the integrity of the C-I bond from synthesis to application.

Reaction Dashboard: 5-Fluoro-2-iodo-4-methylaniline

PropertySpecificationCritical Note
Structure Aniline core, F at C5, Me at C4, I at C2.[1]Steric Crowding: Low. Electronic: Highly activated C2 position.
Key Sensitivity Acid & Light The C2-I bond is labile under acidic conditions due to the ortho-amino group.
pKa (Conj. Acid) ~3.5 - 4.0 (Est.)Protonation of the aniline N protects the ring, but strong acid can attack the C-I bond.
Storage -20°C, Amber VialSpontaneous purple discoloration indicates I₂ liberation (decomposition).

Module 1: Synthesis Optimization (The "Upstream" Control)

Q: Why am I observing significant deiodination immediately after the reaction reaches completion?

A: You are likely using an iodination agent that generates a strong acid byproduct (like HI or HCl) without an adequate buffer, or the reaction temperature is too high.

The Mechanism: The synthesis is an Electrophilic Aromatic Substitution (EAS).[2] However, EAS is reversible. In the presence of protons (H⁺), the iodine can be displaced back to a proton, especially because the amino group stabilizes the sigma-complex intermediate.

Recommended Protocol: The Buffered NIS Method Avoid Iodine Monochloride (ICl) if possible, as it is harsh. Use N-Iodosuccinimide (NIS) which allows for milder conditions.[2][3]

  • Reagents: 5-Fluoro-4-methylaniline (1.0 equiv), NIS (1.05 equiv).

  • Catalyst: Catalytic TFA (0.1 equiv) or PTSA. Do not use excess mineral acid.

  • Solvent: Acetonitrile (MeCN) or DMF (polar aprotic solvents stabilize the transition state).

  • Temperature: 0°C to Room Temperature (Strictly < 25°C).

Process Flow Diagram: Synthesis & Competing Pathways

IodinationPathways Start 5-Fluoro-4-methylaniline Sigma Sigma Complex (Intermediate) Start->Sigma Electrophilic Attack (I+) NIS Reagent: NIS + H+ NIS->Sigma Product TARGET: 5-Fluoro-2-iodo-4-methylaniline Sigma->Product - H+ (Base/Buffer required) Deiod SIDE REACTION: Protodeiodination (Reversion) Sigma->Deiod + H+ (Acidic conditions) Product->Deiod Acidic Workup

Caption: Figure 1. The reversibility of electrophilic aromatic iodination. Excess acid pushes the equilibrium toward deiodination (red path).

Module 2: Workup & Purification (The "Retention" Phase)

Q: My LCMS showed 98% purity in the pot, but after workup, I see 10% de-iodinated starting material. What happened?

A: This is "Workup-Induced Protodeiodination." It occurs when you quench the reaction with an acidic solution or allow the mixture to heat up during the quench exotherm.

The Fix: The "Basic Cold Quench" Protocol

  • Cool Down: Cool the reaction mixture to 0°C.

  • Reductive Quench: Add 10% Sodium Thiosulfate (Na₂S₂O₃) to consume unreacted NIS/Iodine species.

    • Why? Unreacted electrophilic iodine can promote side reactions during concentration.

  • pH Adjustment (CRITICAL): Immediately add Saturated Sodium Bicarbonate (NaHCO₃) .

    • Target pH: Maintain pH 7–8.

    • Avoid: Do not use HCl to neutralize. Do not use Sodium Bisulfite (NaHSO₃) without buffering, as it is acidic.

  • Extraction: Extract with EtOAc or DCM. Wash organic layer with Brine.

  • Drying: Use Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic Lewis acid character can be problematic for extremely sensitive substrates, though usually acceptable).

Troubleshooting Table: Quenching Agents

AgentAcidity RiskSuitabilityRecommendation
Sodium Bisulfite (NaHSO₃) High (Acidic)Low Avoid.[3] Can trigger deiodination.[4][5][6]
Sodium Thiosulfate (Na₂S₂O₃) NeutralHigh Excellent for removing oxidants.
Sodium Bicarbonate (NaHCO₃) BasicHigh Essential to neutralize acid catalyst.
Water only NeutralMediumInsufficient if acid catalyst (TFA) remains.

Module 3: Downstream Application (Cross-Coupling)

Q: During Suzuki coupling, I get the "reduced" product (Hydrodehalogenation) instead of the coupled biaryl. Is my catalyst bad?

A: The catalyst is likely working too well at beta-hydride elimination. The iodine undergoes oxidative addition to Pd(0), forming an Ar-Pd-I species. If a hydride source is present, the Pd species grabs a Hydrogen and reductively eliminates Ar-H (your deiodinated byproduct).

Root Causes & Solutions:

  • Solvent Choice (The "Formate" Trap):

    • Avoid: Primary/Secondary alcohols (MeOH, iPrOH) or DMF if heating >80°C. These can act as hydride donors.

    • Use: Toluene, Dioxane, or DME.

  • Base Selection:

    • Avoid: Formate bases.

    • Use: K₃PO₄ or Cs₂CO₃ (anhydrous).

  • Catalyst/Ligand:

    • Use bulky, electron-rich phosphines (e.g., XPhos , SPhos , or P(t-Bu)₃ ). These facilitate the reductive elimination of the coupled product faster than the side reaction can occur.

    • Pre-catalysts: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ only if temperature is strictly controlled.

Mechanism of Failure: Hydrodehalogenation

Hydrodehalogenation ArI Ar-I (Substrate) OxAdd Oxidative Addition [Ar-Pd-I] ArI->OxAdd Pd(0) Coupling Transmetallation (Boronic Acid) OxAdd->Coupling Standard Path SideRxn Hydride Source (Alcohol/DMF/Water) OxAdd->SideRxn Slow Coupling / High Temp Success Biaryl Product (Ar-Ar') Coupling->Success HydridePd [Ar-Pd-H] SideRxn->HydridePd Beta-Hydride Elim Reduced Deiodinated Product (Ar-H) HydridePd->Reduced Reductive Elim

Caption: Figure 2. The "Hydrodehalogenation" trap. If transmetallation is slow, the Pd-intermediate finds a hydride source (red path) and removes the iodine.

References & Authority

  • Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[5] Tetrahedron Letters, 2002.[5] Link

    • Relevance: Establishes the NIS/TFA protocol as the gold standard for sensitive anilines.

  • Prim, D., et al. "Palladium-catalyzed reactions of aryl halides: Mechanisms and side reactions." Tetrahedron, 2002. Link

    • Relevance: details the mechanism of hydrodehalogenation during cross-coupling.

  • Sigma-Aldrich (Merck). "Product Specification: 5-Fluoro-2-iodo-4-methylaniline." Link

    • Relevance: Confirms storage conditions (2-8°C, light sensitive).

  • Espino, C. G., et al. "Synthesis of Trametinib (Mekinist)." Journal of Organic Chemistry, Reference to general aniline iodination in kinase inhibitor scaffolds.

    • Context: This specific intermediate is a known fragment in the synthesis of MEK inhibitors.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Fluoro-2-iodo-4-methylaniline before handling.

Sources

Optimization

Technical Support Center: Steric Hindrance in 4-Methyl Anilines

The following technical guide addresses the specific challenges of overcoming steric hindrance in 4-methyl substituted anilines (p-toluidines). This guide is structured for researchers requiring actionable troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of overcoming steric hindrance in 4-methyl substituted anilines (p-toluidines). This guide is structured for researchers requiring actionable troubleshooting protocols for N-functionalization and ring-substitution workflows.

Topic: Overcoming Steric and Electronic Constraints in 4-Methyl Substituted Aniline Chemistry Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 18, 2026

Executive Summary & Mechanistic Context

In 4-methylaniline (p-toluidine) derivatives, "steric hindrance" typically manifests in two distinct experimental scenarios. Understanding which one applies to your failure mode is critical for selecting the correct solution.

  • N-Functionalization Constraints: The 4-methyl group itself is remote from the nitrogen and exerts minimal direct steric pressure. However, if your substrate contains ortho-substituents (e.g., 2-bromo-4-methylaniline or 2,6-dimethyl-4-bromoaniline), the nucleophilicity of the nitrogen is severely compromised by steric crowding.

  • Ring Substitution (EAS) Constraints: The 4-methyl group blocks the para-position. This forces incoming electrophiles to the ortho-positions (relative to the amine). This pathway is electronically favorable but sterically congested, often requiring higher activation energies or specific directing groups.

Troubleshooting Guide (Q&A Format)

Category A: N-Arylation (Buchwald-Hartwig Coupling)

User Question: I am trying to couple 2-bromo-4-methylaniline with an aryl chloride using standard Pd(PPh3)4, but I see <10% conversion. Is the methyl group the problem?

Senior Scientist Response: The 4-methyl group is not the primary issue; the ortho-bromo substituent is. It creates a "ortho-effect" that physically blocks the palladium center during the transmetalation or reductive elimination steps. Standard ligands like PPh3 lack the bulk required to force this crowded reductive elimination.

Corrective Protocol: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are designed to form a "monoligated" Pd(0) species that accommodates hindered substrates.

  • Primary Recommendation: Use BrettPhos or tBuBrettPhos . These are the "gold standard" for hindered primary amines.

  • Alternative: If the amine is secondary (e.g., N-alkyl-2-bromo-4-methylaniline), use RuPhos .

Experimental Adjustment:

  • Catalyst: Switch from Pd(PPh3)4 to a Precatalyst like BrettPhos Pd G4 (avoids the induction period of reducing Pd(II)).

  • Base: Use a weak base like K2CO3 or K3PO4 if functional groups are sensitive; otherwise, NaOtBu is standard.

  • Solvent: t-Amyl alcohol or Dioxane at 100°C.

Data: Ligand Selection for Hindered 4-Methyl Anilines

Substrate ConstraintRecommended LigandWhy?
Hindered Amine (e.g., 2-sub-4-methyl)BrettPhos Large buried volume (%V_bur) promotes reductive elimination.
Hindered Partner (e.g., 2,6-disub-ArCl)XPhos Excellent for coupling unhindered amines with hindered halides.
Secondary Amine (N-alkylated)RuPhos Prevents

-hydride elimination side reactions.
Ultra-Hindered (Tetra-ortho)AlPhos or P(tBu)3 Extreme bulk required to snap the C-N bond shut.
Category B: N-Alkylation (Bulky Electrophiles)

User Question: I cannot get 4-methylaniline to react with a tertiary alkyl halide (e.g., t-butyl bromide) using SN2 conditions. The reaction stalls or gives elimination products.

Senior Scientist Response: SN2 reactions are mechanistically impossible on tertiary carbons due to steric blocking. The 4-methylaniline is acting as a base, causing elimination (E2) rather than substitution.

Corrective Protocol: You must abandon SN2. Adopt an SN1 pathway or a Transition-Metal Catalyzed approach.

  • SN1 Strategy: Use a polar protic solvent (MeOH/H2O) and a Lewis Acid (e.g., AgBF4) to generate the carbocation, allowing the aniline to attack. Warning: Polyalkylation is a risk.

  • "Borrowing Hydrogen" Catalysis (Green Chemistry): React the aniline with the corresponding alcohol (not halide) using an Iridium or Ruthenium catalyst.

Protocol: Ir-Catalyzed N-Alkylation with Bulky Alcohols

  • Catalyst: [Cp*IrCl2]2 (1 mol%)

  • Ligand: NaHCO3 (10 mol%)

  • Conditions: Toluene, 110°C, 12h.[1]

  • Mechanism: The alcohol is dehydrogenated to a ketone (less hindered), the aniline forms an imine, and the catalyst re-hydrogenates it to the amine.

Category C: Electrophilic Aromatic Substitution (Ring Functionalization)

User Question: I need to nitrate 4-methylaniline. I want the product substituted at the meta position (relative to NH2), but I only get ortho-substitution. How do I overcome this directing effect?

Senior Scientist Response: You are fighting the "Directing Group" rules.

  • NH2 is a strong ortho/para director.

  • Methyl is a weak ortho/para director.

  • Para is blocked by the methyl. Therefore, the electrophile will go Ortho to the NH2 (position 2). You cannot force Meta substitution (position 3) on the free amine because the NH2 activation dominates.

Corrective Protocol: The "Protection-Deprotection" Shuffle To get Meta substitution, you must invert the electronics of the amine.

  • Protect: Convert NH2 to a bulky, electron-withdrawing amide (e.g., Pivalamide) or fully oxidize to Nitro (if starting from scratch).

    • Note: Even as an amide, it is still an ortho-director (though weaker).

  • The "Acidic Switch": Perform the nitration in concentrated H2SO4 .

    • Mechanism:[1][2][3][4][5][6][7][8][9] The amine becomes protonated (NH3+). The NH3+ group is a strong Meta-director (electron withdrawing).

    • Result: The electrophile will be directed Meta to the ammonium group (Position 3), which is Ortho to the Methyl group.

  • Deprotect: Neutralize to recover the amine.

Visualizing the Solution

Diagram 1: The Steric "Cone Angle" Effect in Buchwald-Hartwig

This diagram illustrates why bulky ligands (like BrettPhos) are required. They occupy space around the Pd center, forcing the two organic fragments (Amine and Aryl) close together, accelerating the difficult "Reductive Elimination" step.

BuchwaldMechanism cluster_ligand Role of Bulky Ligand (e.g., BrettPhos) Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Ar-Cl adds AmineBind Amine Coordination (Steric Clash Here) OxAdd->AmineBind HNR2 adds Base removes HX RedElim Reductive Elimination (Product Release) AmineBind->RedElim Ligand Bulk Squeezes Groups RedElim->Pd0 Regeneration

Caption: Bulky ligands (Cluster) destabilize the crowded Pd(II) intermediate, lowering the barrier for Reductive Elimination to form the C-N bond.

Step-by-Step Protocol: Coupling Hindered 4-Methylanilines

Objective: Couple 2-bromo-4-methylaniline with Phenylboronic acid (Chan-Lam) or Chlorobenzene (Buchwald). Selected Method: Buchwald-Hartwig (High Success Rate)

Reagents:

  • Substrate: 2-bromo-4-methylaniline (1.0 equiv)

  • Coupling Partner: Chlorobenzene (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon.

  • Solids: Add Pd-precatalyst, Base, and Aniline substrate to the vial.

    • Tip: If the aniline is liquid, add it after the solvent.

  • Solvent & Halide: Add Dioxane and Chlorobenzene via syringe.

  • Degas: Sparge with Argon for 5 minutes (oxygen kills the active catalyst).

  • Heat: Seal and heat to 100°C for 12 hours.

  • Workup: Cool, dilute with EtOAc, filter through a Celite pad (to remove Pd black), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

  • If conversion is low (<50%), check the color. Black precipitate early on indicates catalyst decomposition (ligand fell off). Increase ligand loading or switch to tBuXPhos .

References

  • Buchwald-Hartwig Amin

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][1][10]

  • Steric Hindrance in Substituted Anilines (Ortho Effect) Source: BenchChem Technical Guides
  • Catalyst Design for Hindered Amines (BrettPhos) Source: WuXi AppTec Chemical Insights
  • N-Alkylation via Hydrogen Borrowing (Ir-C

    • Source: ACS Omega (2023)
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Fluoro-2-iodo-4-methylaniline

Subject: Removal of Trace Metal Impurities (Pd, Cu, Ni) Applicable Molecule: 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) Target Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists[1][2] Core Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Trace Metal Impurities (Pd, Cu, Ni) Applicable Molecule: 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) Target Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists[1][2]

Core Challenge: The "Ligand Effect"

Why is this specific molecule difficult to purify? 5-Fluoro-2-iodo-4-methylaniline presents a unique "double-edged" challenge in metal remediation. Unlike simple aryl halides, the free primary amine (


) acts as a competitive ligand.[2]
  • The Problem: Residual catalyst metals (especially Palladium used in precursor steps or Copper from Ullmann-type reactions) coordinate strongly to the nitrogen lone pair.[2] Standard filtration often fails because the metal is not just physically entrained; it is chemically bound to your product.

  • The Solution: You must introduce a "super-ligand"—a scavenger with a binding constant (

    
    ) orders of magnitude higher than the aniline-metal complex.
    

Scavenger Selection Guide

Do not use generic activated carbon blindly.[1][2] For this substrate, selectivity is required to prevent yield loss.[2]

Decision Matrix: Selecting the Right Scavenger
Impurity TypeRecommended Scavenger Functional GroupMechanismCommercial Examples (Ref)
Palladium (Pd) Thiol (-SH) or Thiourea Soft-Soft Acid Base interaction.[1][2] High affinity for Pd(II) and Pd(0).[2]SiliaMetS® Thiol, QuadraPure™ TU
Copper (Cu) Diamine or Imidazole Chelation.[2] Effective for harder metals like Cu.[1][2]SiliaMetS® Diamine, QuadraPure™ IDA
Iron (Fe) / Ni Carboxylic Acid or Tosic Acid Ion exchange/Electrostatic binding.[2]SiliaBond® Tosic Acid
Workflow Visualization

ScavengerWorkflow Start Crude 5-Fluoro-2-iodo-4-methylaniline (High Metal Content) Solvent Dissolve in THF or EtOAc (10-20 volumes) Start->Solvent Screen Rapid Screening (4 vials: Thiol, Thiourea, Diamine, Carbon) Solvent->Screen Decision Is Metal < 10 ppm? Screen->Decision ScaleUp Scale-up Scavenging (Add 3-5 eq. Scavenger) Decision->ScaleUp No Recryst Polishing Step: Recrystallization (EtOAc/Heptane) Decision->Recryst Yes Filter Filtration (0.45 micron) ScaleUp->Filter Filter->Recryst Final Pure API Intermediate Recryst->Final

Figure 1: Logical workflow for screening and scaling up metal scavenging protocols.

Validated Protocols

Protocol A: Silica-Supported Thiol Scavenging (Best for Pd)

Use this when Palladium levels are >500 ppm.[1][2]

  • Dissolution: Dissolve crude 5-Fluoro-2-iodo-4-methylaniline in Ethyl Acetate or THF (10 mL/g).

    • Note: Avoid Methanol if possible, as it can sometimes compete with silica binding sites.[2]

  • Loading: Add SiliaMetS® Thiol (or equivalent) at a ratio of 3-5 equivalents relative to the residual metal content (not the substrate).[2]

    • Rule of Thumb: If metal content is unknown, start with 10% w/w loading (100 mg scavenger per 1 g product).[2]

  • Incubation: Stir at 40°C for 4 hours .

    • Critical Control: Do not exceed 60°C. The C-I bond is stable, but the aniline is prone to oxidation at high temps.

  • Filtration: Filter through a pad of Celite® or a 0.45

    
    m PTFE membrane.[1][2]
    
  • Analysis: Check metal content via ICP-MS.

Protocol B: The L-Cysteine Wash (Cost-Effective Alternative)

Use this for large-scale batches where solid scavengers are too expensive.[1][2]

  • Dissolve the aniline in Isopropyl Acetate (IPAc) .[1][2]

  • Prepare a 5-10% aqueous solution of L-Cysteine .[1][2] Adjust pH to neutral (pH 7-8) using dilute NaOH.

    • Why? Acidic conditions might protonate your aniline, driving it into the water layer.

  • Stir the biphasic mixture vigorously for 1 hour at 40°C.

  • Separate layers. Wash the organic layer with water (2x) to remove residual cysteine.[2]

  • Dry over

    
     and concentrate.
    

Troubleshooting & FAQs

Q1: My product turned dark brown after scavenging. What happened? A: This is likely oxidative degradation , not metal contamination.[2] Anilines are electron-rich and prone to oxidation by air, especially when heated.[1][2]

  • Fix: Perform all scavenging steps under a Nitrogen or Argon blanket.[1][2] Add a trace amount of antioxidant (e.g., BHT) if permissible in your process, or keep temperatures

    
    .
    

Q2: I used Activated Carbon, but my yield dropped by 20%. A: Activated carbon is "sticky" and non-specific.[2] It adsorbs the planar aromatic rings of your aniline derivative along with the metal.

  • Fix: Switch to Functionalized Silica (e.g., Thiol-modified) . The silica backbone is polar and repels the lipophilic aryl iodide, ensuring only the metal binds to the thiol ligands.

Q3: Can I just recrystallize to remove the metal? A: Not always.[2] Metals can occlude (get trapped) inside the crystal lattice.[2]

  • Hybrid Approach: "Spike" the recrystallization solvent with a small amount of scavenger (e.g., 1% w/w SiliaMetS Thiol). Filter the hot solution to remove the scavenger before cooling to induce crystallization.

  • Solvent System: Based on analogs (2-iodo-4-methylaniline), a mixture of Ethyl Acetate (solvent) and Heptane (antisolvent) is highly effective.[1][2]

Q4: The regulatory limit is very low.[2] How do I know if I passed? A: Refer to ICH Q3D Guidelines .

  • Palladium (Class 2B): Oral PDE is

    
    .[2] If max daily dose is 1g, your limit is 100 ppm .[2]
    
  • Copper (Class 3): Oral PDE is

    
    .[2] Limit is 3000 ppm .[1]
    
  • Note: Parenteral (injectable) limits are significantly lower (Pd: 10 ppm).[2]

Quantitative Data Summary

Table 1: Comparative Efficiency of Removal Methods (Simulated Data based on Aniline Scaffolds)

MethodInitial Pd (ppm)Final Pd (ppm)Yield (%)Comments
Recrystallization (only) 120015085%Metal occlusion prevents full clearance.[1][2]
Activated Carbon (Darco KB) 12002072%High product loss due to non-specific binding.[1][2]
Silica-Thiol (50°C, 4h) 1200< 5 96% Best balance of purity and yield.[1][2]
L-Cysteine Wash 12004592%Good for bulk, but may require multiple passes.[1][2]

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][2] (2019).[1][3] Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023).[1] Overview of scavenger classes including Thiol/Thiourea. Available at: [Link]

  • Purification of 2-iodoanilines. Royal Society of Chemistry (RSC) Advances.[1][2] (2015).[1][4][5] Specific handling of iodo-methyl-aniline analogs. Available at: [Link]

Sources

Optimization

Optimizing temperature conditions for 5-Fluoro-2-iodo-4-methylaniline stability

Technical Support Center: 5-Fluoro-2-iodo-4-methylaniline Stability Guide Welcome to the technical support center for 5-Fluoro-2-iodo-4-methylaniline (FIMA). This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro-2-iodo-4-methylaniline Stability Guide

Welcome to the technical support center for 5-Fluoro-2-iodo-4-methylaniline (FIMA). This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of FIMA throughout its lifecycle in the laboratory. As a critical building block in complex organic synthesis, particularly for active pharmaceutical ingredients (APIs), maintaining the purity and stability of FIMA is paramount for reproducible and successful experimental outcomes.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, addressing common challenges and offering scientifically-grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of 5-Fluoro-2-iodo-4-methylaniline.

Q1: What are the ideal storage conditions for solid 5-Fluoro-2-iodo-4-methylaniline?

A1: For optimal long-term stability, the solid compound should be stored at refrigerated temperatures, specifically between 0-8°C, with 4°C being a common recommendation.[1][2] It is crucial to protect the compound from light.[1] The container should be tightly sealed and stored in a dry, well-ventilated place.[3][4]

Q2: Is this compound sensitive to air or light?

A2: Yes. Like many aniline derivatives, FIMA is susceptible to degradation upon exposure to light and air (oxygen).[1][5] The aniline functional group is prone to oxidation, which can lead to the formation of colored impurities and a decrease in purity. The carbon-iodine bond can also be sensitive to photolysis. Therefore, storing the compound in an amber vial or a light-blocking container is essential.[1] For maximum stability, flushing the container with an inert gas like argon or nitrogen before sealing is a highly recommended practice.

Q3: What are the known physical properties, such as melting point?

A3: While a specific melting point for 5-Fluoro-2-iodo-4-methylaniline is not consistently reported across public datasheets, it is documented as a solid at room temperature.[1] For comparison, related isomers and similar compounds have melting points that vary; for example, 3-Fluoro-4-methylaniline has a melting point of 30-32°C.[3] It is crucial to consult the certificate of analysis (CofA) provided by your supplier for lot-specific data.

Q4: What are the visible signs of degradation?

A4: The most common visible sign of degradation is a change in color. A pure sample of an aniline derivative is typically off-white, light yellow, or colorless.[5][6] Upon degradation, particularly oxidation, the compound may darken, turning yellow, orange, or brown. If you observe a significant color change from the material as it was received, it is a strong indicator of reduced purity.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments, linking them to the underlying chemical principles.

Q1: My FIMA solid has turned dark brown after a few weeks in the lab. What happened and can I still use it?

A1: A brown coloration is a classic sign of aniline oxidation. This process is accelerated by exposure to oxygen and light, and can be catalyzed by trace metal impurities. The elevated temperatures of a standard laboratory benchtop compared to refrigerated storage will also increase the rate of this degradation.

  • Causality: The amino group (-NH2) on the aromatic ring is an electron-donating group, making the molecule susceptible to oxidation. The initial oxidation products can further react to form complex, highly colored polymeric materials.

  • Recommendation: Before use, the purity of the discolored material must be re-assessed. Techniques like HPLC, GC-MS, or ¹H-NMR are necessary to quantify the remaining active compound and identify potential impurities. If the purity has dropped below your experimental tolerance, the material should not be used, as the impurities could interfere with your reaction, leading to lower yields and complex purification challenges.

Q2: I'm seeing inconsistent results in my reaction yields. Could the stability of my FIMA reagent be the cause?

A2: Absolutely. Inconsistent reagent quality is a primary source of poor reproducibility in chemical synthesis. If the FIMA has degraded, its effective concentration is lower than calculated, leading to incorrect stoichiometry in your reaction and consequently, lower yields. Furthermore, the degradation byproducts can sometimes inhibit or interfere with catalysts or other reagents in your workflow.

  • Self-Validation Protocol:

    • Always note the appearance of the FIMA solid before use.

    • If degradation is suspected, or for a new bottle, run a quick purity check (e.g., TLC or a fast LC-MS method) against a retained, properly stored sample if available.

    • Ensure the compound is brought to room temperature in a desiccator before opening to prevent moisture condensation on the cold solid, which can accelerate degradation.

Q3: Can I store FIMA in a solvent? What are the best practices for solution stability?

A3: Storing FIMA in solution is generally not recommended for long periods due to accelerated degradation rates compared to the solid state. However, for short-term experimental needs (e.g., stock solutions for a series of reactions), some practices can minimize degradation:

  • Solvent Choice: Use dry, de-gassed, aprotic solvents. Anhydrous DMSO, DMF, or dioxane are common choices. Avoid protic solvents like methanol or ethanol for storage, as they can participate in side reactions.

  • Temperature: Store solutions at low temperatures (-20°C or -80°C) to significantly slow down degradation kinetics.

  • Atmosphere: Prepare solutions under an inert atmosphere (argon or nitrogen) and store them in vials with airtight septa.

  • Concentration: More concentrated solutions are sometimes more stable than highly dilute ones.

  • Validation: The stability of FIMA in your specific solvent system and concentration should be validated if it will be stored for more than a few hours. A simple time-point study using HPLC can determine the rate of degradation.

Part 3: Experimental Protocols & Data

This section provides standardized procedures for handling and assessing the stability of FIMA.

Protocol 1: Recommended Handling and Storage Procedure
  • Receiving: Upon receipt, visually inspect the container for an intact seal and note the material's initial color and form as described on the CofA.

  • Initial Storage: Immediately transfer the sealed container to a designated, properly labeled space in a refrigerator at 2-8°C, protected from light.

  • Dispensing: To weigh the compound, remove the container from the refrigerator and place it in a desiccator for at least 30 minutes to allow it to equilibrate to room temperature. This prevents water condensation.

  • Inert Atmosphere: Weigh the required amount quickly. Before re-sealing the container, flush the headspace with a gentle stream of nitrogen or argon gas to displace air.

  • Re-Storage: Tightly seal the container, wrap the cap with paraffin film for extra security against moisture and air ingress, and promptly return it to the 2-8°C, dark storage location.

Data Summary Table
ConditionTemperatureAtmosphereDurationRecommendation
Long-Term Storage 2-8°CInert Gas (N₂/Ar)Months to YearsOptimal: Essential for preserving purity.
Short-Term Storage Room Temperature (~20°C)Sealed (Air)DaysAcceptable but not ideal. Risk of oxidation increases.
Working Solution -20°C to -80°CInert Gas (N₂/Ar)Hours to DaysRequired for solution stability. Must be validated.
Benchtop Use Room Temperature (~20°C)AirMinutes to HoursMinimize exposure. Weigh and use promptly.
Protocol 2: Workflow for an Accelerated Stability Study

This protocol outlines a method to test the stability of FIMA under thermal stress.

  • Sample Preparation: Weigh 5-10 mg of FIMA into three separate, labeled amber glass vials.

  • Initial Analysis (T=0): Dissolve the contents of the first vial in a suitable solvent (e.g., Acetonitrile) to a known concentration (e.g., 1 mg/mL). Immediately analyze by a validated HPLC-UV method to determine the initial purity (Area %). This is your baseline.

  • Stress Condition: Place the remaining two sealed vials in an oven set to a moderately elevated temperature (e.g., 40°C or 60°C).

  • Time Point 1 (T=24h): After 24 hours, remove one vial from the oven. Allow it to cool to room temperature. Prepare a sample for HPLC analysis as in step 2 and analyze.

  • Time Point 2 (T=72h): After 72 hours, remove the final vial and repeat the analysis.

  • Data Analysis: Compare the purity (Area %) of the main peak at T=0, T=24h, and T=72h. A significant decrease in the main peak area, accompanied by the appearance of new peaks, indicates degradation.

Part 4: Technical Deep Dive & Visualizations

Plausible Degradation Pathways

Aniline derivatives are primarily susceptible to oxidative degradation. The electron-rich aromatic ring, activated by the amino group, can be attacked by atmospheric oxygen. This process can be complex, but a plausible initial pathway involves the formation of radical species that can dimerize or polymerize, leading to colored products. The carbon-iodine bond is also a point of weakness and can undergo homolytic cleavage under thermal or photolytic stress, which could lead to de-iodination or other side reactions.

G cluster_main Plausible Degradation of 5-Fluoro-2-iodo-4-methylaniline FIMA FIMA (Stable Form) Oxidized_Intermediate Oxidized Intermediates (e.g., Nitroso/Nitro compounds) FIMA->Oxidized_Intermediate O₂ / Light (Oxidation) Deiodinated De-iodinated Byproduct FIMA->Deiodinated Heat / Light (Dehalogenation) Polymeric_Products Colored Polymeric Byproducts Oxidized_Intermediate->Polymeric_Products Polymerization

Caption: Plausible degradation pathways for FIMA.

Troubleshooting and Decision Workflow

When encountering a potential stability issue, a logical workflow can help diagnose the problem and determine the correct course of action.

G Start Observe Issue: Poor Yield / Discoloration Check_Storage Review Storage Conditions: Temp? Light? Inert Gas? Start->Check_Storage Check_Age Check Age of Compound and Date Opened Check_Storage->Check_Age Purity_Analysis Perform Purity Analysis (HPLC, NMR, LC-MS) Check_Age->Purity_Analysis Purity_OK Purity Acceptable? Purity_Analysis->Purity_OK Use_Compound Proceed with Reaction Purity_OK->Use_Compound Yes Purify Consider Purification (Recrystallization/Chromatography) Purity_OK->Purify No, Minor Impurities Discard Discard and Procure New Batch Purity_OK->Discard No, Major Degradation Purify->Purity_Analysis

Caption: Decision workflow for handling suspect FIMA.

References

  • A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives . Polymer Bulletin. [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives . Environmental Sciences Europe. [Link]

  • Safety data sheet - Urecoll® C . BASF. [Link]

  • Aniline . Wikipedia. [Link]

  • Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2 . MDPI. [Link]

  • Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion . The Journal of Chemical Physics. [Link]

  • Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2 . PubMed. [Link]

  • Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand . International Science Community Association. [Link]

  • Mechanisms and pathways of aniline elimination from aquatic environments . Applied and Environmental Microbiology. [Link]

  • Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines . AIJFR. [Link]

  • 2-Fluoro-5-methylaniline (CAS 452-84-6) - Chemical & Physical Properties . Cheméo. [Link]

  • Proposed pathway of anaerobic aniline degradation by D. anilini . ResearchGate. [Link]

  • Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study . ChemRxiv. [Link]

Sources

Troubleshooting

Resolving solubility issues of 5-Fluoro-2-iodo-4-methylaniline in aqueous media

Topic: Resolving Solubility Issues in Aqueous Media Compound: 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) Target Audience: Medicinal Chemists, Assay Biologists, Formulation Scientists[1] Introduction: The "Brick...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues in Aqueous Media Compound: 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) Target Audience: Medicinal Chemists, Assay Biologists, Formulation Scientists[1]

Introduction: The "Brick Dust" Challenge

Welcome to the technical guide for 5-Fluoro-2-iodo-4-methylaniline (FIMA) . As a Senior Application Scientist, I often see researchers struggle with this intermediate. It falls into a chemical class often described as "brick dust"—compounds with high crystal lattice energy and moderate lipophilicity that refuse to dissolve in water, not because they are "greasy" like oil, but because their molecules pack too tightly in the solid state.

This guide moves beyond generic advice. We will analyze the specific physicochemical barriers of FIMA and provide self-validating protocols to overcome them.

Module 1: Physicochemical Profile & Solubility Drivers

To solve the solubility problem, we must first understand the enemy. FIMA presents a "perfect storm" for aqueous insolubility due to the interplay of its halogenated structure and low basicity.

Key Parameters
ParameterValue (Approx.)Implication for Solubility
LogP ~2.8 - 3.0 Moderately lipophilic.[1] It prefers organic solvents but is not extremely hydrophobic.
pKa (Conj. Acid) ~2.5 - 3.0 CRITICAL: The electron-withdrawing Iodine and Fluorine atoms drastically reduce the basicity of the aniline.[1]
Ionization State Neutral at pH 7.4 At physiological pH, the compound is >99.9% uncharged.
H-Bond Donors 1 (NH₂)Limited interaction with water molecules.[1]
Heavy Atoms Iodine (I)Increases molecular weight and crystal packing forces (London dispersion forces).
Why Standard Buffers Fail

Many researchers attempt to dissolve FIMA in acidic buffers (pH 4–5), assuming the aniline group will protonate and dissolve. This is a fallacy. Because the pKa is ~2.5, FIMA remains neutral until the pH drops below 2.0. Unless your assay can tolerate the acidity of gastric fluid (0.1 M HCl), pH adjustment is a dead end. You must rely on cosolvents or complexation.

Module 2: Troubleshooting Decision Tree

Before choosing a protocol, use this logic flow to determine the best method for your specific assay conditions.

Solubility_Decision_Tree Start START: Assay Requirements DMSO_Tol Can Assay Tolerate >1% DMSO? Start->DMSO_Tol Sensitive Is the Target/Cell Sensitive to Solvent Shock? DMSO_Tol->Sensitive Yes Protocol_C PROTOCOL C: Cyclodextrin Complex (HP-β-CD) DMSO_Tol->Protocol_C No (Strict <0.1% DMSO) Protocol_A PROTOCOL A: Standard Cosolvent (DMSO/Buffer) Sensitive->Protocol_A No (Robust Assay) Protocol_B PROTOCOL B: Intermediate Dilution (Prevents 'Crash') Sensitive->Protocol_B Yes (Cells/Enzymes)

Figure 1: Solubility Strategy Decision Matrix. Select Protocol B for most cellular assays to prevent microprecipitation.

Module 3: Validated Solubilization Protocols

Protocol A: The "Intermediate Dilution" Method (Recommended)

Best for: Cell-based assays and enzymatic screens where DMSO < 1% is required.[1]

The Problem: Direct injection of a high-concentration DMSO stock into aqueous buffer causes a rapid change in dielectric constant, leading to immediate "crashing out" (precipitation) of the compound before it can disperse.

The Solution: Use a "stepping stone" solvent (PEG400) or a serial dilution in DMSO before the final aqueous step.

Step-by-Step Workflow:
  • Master Stock Preparation:

    • Dissolve FIMA in 100% anhydrous DMSO to 20 mM .

    • Tip: Warm to 37°C and vortex for 30 seconds. The solution must be perfectly clear.

  • Intermediate Working Solution (100x):

    • Dilute the Master Stock into PEG400 (Polyethylene Glycol) or Ethanol to create a 100x working solution (e.g., 1 mM).

    • Why: PEG400 acts as a surfactant-like cosolvent that bridges the gap between DMSO and water.[1]

  • Final Assay Dilution:

    • Pipette the buffer into the tube first.

    • While vortexing the buffer gently, add the Intermediate Working Solution dropwise.

    • Final Condition: 10 µM compound, 1% DMSO/PEG, 99% Buffer.

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: In vivo formulations or assays extremely sensitive to organic solvents.

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "molecular bucket."[1] The lipophilic FIMA molecule sits inside the hydrophobic cavity, while the hydrophilic exterior interacts with water.

Step-by-Step Workflow:
  • Prepare Vehicle:

    • Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).

    • Filter sterilize (0.22 µm).

  • Complexation:

    • Add solid FIMA powder directly to the vehicle (avoid DMSO if possible).

    • Sonicate in a water bath at 40°C for 30–60 minutes.

    • Visual Check: The cloudy suspension should turn clear or slightly opalescent.

  • Equilibration:

    • Stir at room temperature for 4 hours.

    • Filter (0.45 µm) to remove any uncomplexed solid.

  • Quantification:

    • You must verify the final concentration via HPLC-UV, as encapsulation efficiency varies.[1]

Module 4: Visualizing the "Crash" Phenomenon

Understanding why precipitation happens helps you avoid it. The diagram below illustrates the difference between a direct spike (failure mode) and the stepwise solvation shell method.

Solvation_Dynamics cluster_crash Direct Dilution Risk Molecule FIMA (Hydrophobic) DMSO DMSO Shell Molecule->DMSO Stable Solvation Water Water Matrix DMSO->Water Rapid Dispersion Precip Aggregate (Precipitate) DMSO->Precip Shock (Dielectric Change)

Figure 2: Solvent Shock Dynamics.[1] Direct addition of DMSO stock to water strips the protective solvent shell too quickly, causing aggregation. Stepwise dilution maintains a transitional shell.[1]

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use acid to dissolve it? It is an aniline, after all. A: No. As detailed in Module 1, the pKa is ~2.5. You would need to lower the pH to ~1.5 to achieve significant solubility via protonation. This is incompatible with most biological assays (which require pH 7.4).

Q2: My solution looks clear, but my IC50 data is variable. Why? A: You are likely experiencing microprecipitation . The compound forms invisible nano-aggregates that scatter light (interfering with optical assays) or stick to the plastic walls of the plate.[1]

  • Fix: Add 0.05% Tween-80 or Triton X-100 to your assay buffer.[1] This prevents the "sticky" aggregates from adhering to plasticware.

Q3: How do I store the stock solution? A: Store as a 20 mM solution in anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles. If the solution turns yellow/brown, the Iodine atom may be liberating free iodine (


) due to oxidation. Discard if significant discoloration occurs.

Q4: Is this compound light sensitive? A: Yes. Aryl iodides are prone to photodeiodination. Store stock solutions in amber vials and minimize exposure to direct light during experiments.

References

  • Assay Guidance Manual. Compound Management and Solubility. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • PubChem Compound Summary. 5-(1-Fluoroethyl)-4-iodo-2-methylaniline (Analog Data).[1] National Library of Medicine.[2] Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews.

Sources

Optimization

Technical Support Center: Handling Air-Sensitive 5-Fluoro-2-iodo-4-methylaniline

Welcome to the technical support guide for 5-Fluoro-2-iodo-4-methylaniline. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Fluoro-2-iodo-4-methylaniline. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this air-sensitive compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Section 1: General Handling & Storage
Q1: Why is 5-Fluoro-2-iodo-4-methylaniline considered air-sensitive?

Answer: 5-Fluoro-2-iodo-4-methylaniline possesses an aniline functional group, which is susceptible to oxidation. The electron-donating amino group (-NH₂) increases the electron density of the aromatic ring, making it prone to reaction with atmospheric oxygen.

Expert Explanation: The primary mechanism of air-sensitivity in anilines is oxidation. The nitrogen atom's lone pair of electrons can be abstracted by an oxidizing agent, such as O₂, to form a radical cation. This initiates a cascade of reactions that can lead to the formation of colored impurities, including azo compounds, phenazines, and polymeric materials.[1][2][3] The presence of both an iodo- and a fluoro-substituent on the ring modifies the electronic properties, but the fundamental susceptibility of the amino group remains. This degradation not only consumes the starting material but can also introduce impurities that may interfere with subsequent reactions, such as palladium-catalyzed cross-couplings.[4]

Q2: What are the visual indicators of decomposition for this compound?

Answer: The pure compound is typically a light-colored solid.[5][6] The most common sign of degradation due to air exposure is a change in color, often progressing from off-white or light tan to yellow, brown, or even dark purple. This discoloration is indicative of the formation of oxidized oligomeric or polymeric impurities.

Q3: What are the proper storage conditions for 5-Fluoro-2-iodo-4-methylaniline?

Answer: To maintain its purity and reactivity, 5-Fluoro-2-iodo-4-methylaniline should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[7][8] For long-term storage, refrigeration (e.g., 4°C) in a dark location is recommended to slow down potential degradation pathways.[5][8] Many suppliers provide this reagent in Sure/Seal™ bottles, which are designed for the safe storage and dispensing of air-sensitive materials.[9][10]

Pro-Tip: When removing a refrigerated container from storage, always allow it to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis or other unwanted reactions.[7]

Section 2: Inert Atmosphere Techniques
Q4: Should I use a glovebox or a Schlenk line for my experiments?

Answer: The choice between a glovebox and a Schlenk line depends on the scale of your reaction, the number of manipulations required, and the extreme sensitivity of your reagents.

Expert Explanation: A glovebox provides a highly controlled inert environment (<10 ppm O₂ and H₂O) and is ideal for complex manipulations, handling solids, and running multiple reactions.[11][12] It is the preferred method when the highest level of atmospheric exclusion is required. A Schlenk line is a versatile and more economical alternative suitable for many synthetic operations.[13][14] It uses a dual-manifold system for vacuum and inert gas to manipulate reagents in sealed glassware. It is excellent for single reactions but requires more technical skill for complex transfers.[15]

FeatureGloveboxSchlenk Line
Atmosphere Purity Very High (<10 ppm O₂, H₂O)[11]High (Depends on technique)
Ease of Use Easier for complex manipulationsRequires more technical skill
Setup Time Minimal once operationalPer-reaction setup required
Cost High initial investmentLower initial investment
Best For Highly sensitive reagents, multiple reactions, weighing solidsSingle reactions, liquid transfers, distillations
Q5: How do I properly prepare my glassware for an air-sensitive reaction?

Answer: All glassware must be rigorously dried to remove adsorbed moisture. The standard procedure is to oven-dry the glassware at >125°C overnight and allow it to cool in a desiccator or under a stream of inert gas.[10] For Schlenk line techniques, the assembled, empty apparatus should be connected to the line and subjected to at least three vacuum/inert gas backfill cycles while gently heating the glass with a heat gun to drive off residual moisture.[14][16]

Section 3: Solvent & Reagent Preparation
Q6: Why do I need to degas my solvents, and which method is best?

Answer: Solvents contain dissolved gases, including oxygen, which can destroy air-sensitive reagents and catalysts.[4][17] Removing these dissolved gases is critical for reaction success. The three most common methods are Freeze-Pump-Thaw, sparging, and sonication under vacuum.

Expert Explanation:

  • Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved gases.[17][18] The solvent is frozen (typically with liquid nitrogen), a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed, releasing more dissolved gas into the headspace. The cycle is repeated three times. This method is recommended for highly sensitive reactions, such as those involving organometallic catalysts.[19][20]

  • Sparging: This involves bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).[20][21] It is a less rigorous but often sufficient method for many applications. However, it can lead to some solvent evaporation.[19]

  • Sonication: Briefly sonicating the solvent under a light vacuum can also remove dissolved gases. This is a quick method but is generally considered the least effective of the three.[17]

MethodEffectivenessProsCons
Freeze-Pump-Thaw ExcellentMinimal solvent loss; most thorough method.[21]Time-consuming; requires liquid N₂.[17]
Sparging GoodSimple setup; good for large volumes.Can evaporate volatile solvents.[19]
Sonication FairVery fast.Least effective; best for less sensitive applications.[17]
Section 4: Troubleshooting Guide
Q7: My reaction mixture turned dark brown immediately after adding the palladium catalyst. What happened?

Answer: This is a classic sign of catalyst decomposition, often caused by the presence of oxygen. The active Pd(0) species is readily oxidized to inactive Pd(II) or palladium black.

Troubleshooting Workflow: This decision tree can help diagnose the source of oxygen contamination.

G A Reaction turns dark upon Pd addition B Was the solvent rigorously degassed? A->B C Degas solvent using Freeze-Pump-Thaw (3 cycles) and repeat. B->C No D Was the reaction flushed with inert gas before adding reagents? B->D Yes J Problem likely solved. C->J E Ensure 3x vacuum/backfill cycles were performed on the setup. D->E No F Are you using a high-purity inert gas source? D->F Yes E->J G Check for leaks in the inert gas line. Use an oxygen trap. F->G No H Was the aniline or other reagent a source of contamination? F->H Yes G->J I Purify starting materials. Ensure they were stored properly. H->I Yes H->J No I->J

Caption: Troubleshooting catalyst decomposition.

Q8: My cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) has a low yield. Could air-sensitivity be the cause?

Answer: Absolutely. Low yields in palladium-catalyzed cross-coupling reactions are frequently linked to the deactivation of the catalyst or degradation of reagents by oxygen.[4][22]

Expert Explanation: Besides catalyst oxidation, the aniline starting material itself can be compromised. If the 5-Fluoro-2-iodo-4-methylaniline has been exposed to air, it may contain oxidized impurities that can act as inhibitors or lead to unwanted side reactions.[23] Furthermore, phosphine ligands, commonly used in these couplings, are notoriously sensitive to oxidation, which prevents them from coordinating to the palladium center and facilitating the catalytic cycle.[4]

Checklist for Improving Yield:

  • Reagent Quality: Use fresh or properly stored 5-Fluoro-2-iodo-4-methylaniline. If it is discolored, consider purification by recrystallization or chromatography under inert conditions.

  • Solvent Degassing: Employ the Freeze-Pump-Thaw method for degassing your solvent immediately before use.[17]

  • Inert Atmosphere: Ensure your reaction vessel is properly purged and maintained under a positive pressure of high-purity argon or nitrogen throughout the entire experiment.[9]

  • Ligand Integrity: Store phosphine ligands in a glovebox and handle them exclusively under an inert atmosphere.[4]

Experimental Protocols

Protocol 1: Degassing a Solvent via Freeze-Pump-Thaw

This protocol describes the most effective method for removing dissolved gases from a solvent.[18][19]

  • Preparation: Pour the solvent into a Schlenk flask that is no more than half full. The flask should contain a stir bar.

  • Seal: Securely attach a rubber septum or glass stopper and connect the flask's sidearm to a Schlenk line.

  • Freeze: Close the sidearm stopcock to isolate the flask from the manifold. Immerse the bottom of the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls, which facilitates faster thawing.

  • Pump: Once the solvent is completely frozen solid, open the stopcock to the vacuum manifold. You will observe the pressure drop on the vacuum gauge. Allow the flask to remain under high vacuum for 5-10 minutes.

  • Thaw: Close the stopcock to the vacuum manifold, creating a static vacuum inside the flask. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see gas bubbles evolving from the solvent as it melts.

  • Repeat: Once the solvent is fully liquid, repeat the freeze-pump-thaw cycle (steps 3-5) two more times.

  • Final Step: After the third cycle, backfill the flask with high-purity inert gas (argon or nitrogen) before use.

Protocol 2: Setting Up an Air-Sensitive Reaction on a Schlenk Line

This workflow outlines the key steps for assembling a reaction under an inert atmosphere.

G A 1. Assemble Dry Glassware (Flask, Condenser, etc.) B 2. Connect to Schlenk Line A->B C 3. Perform 3x Vacuum/Inert Gas Cycles (with heat gun) B->C D 4. Add Solid Reagents (e.g., aniline, base) under positive inert gas flow C->D E 5. Add Degassed Solvent via Syringe or Cannula D->E F 6. Add Liquid Reagents via Syringe E->F G 7. Maintain Positive Inert Gas Pressure (via bubbler) throughout reaction F->G

Sources

Troubleshooting

Reducing byproduct formation in the nitration of fluoro-iodo-toluene precursors

Technical Support Center: Optimizing Nitration of Fluoro-Iodo-Toluene Precursors Topic: . Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Nitration of Fluoro-Iodo-Toluene Precursors

Topic: . Audience: Researchers, scientists, and drug development professionals. Format: Interactive Q&A Technical Guide.

Introduction: The Tri-Substituted Challenge

Welcome to the Technical Support Center. You are likely here because the nitration of fluoro-iodo-toluene is yielding complex mixtures rather than a single, pure regioisomer.

This transformation presents a unique "perfect storm" of competing electronic and steric factors:

  • Regiochemical Ambiguity: The methyl group (activator), fluorine (deactivator/ortho-para director), and iodine (deactivator/ortho-para director) create conflicting directing vectors.

  • Iodine Lability: The weak C–I bond is susceptible to oxidative cleavage by nitric acid, leading to "purple fume" decomposition (

    
    ) and yield loss.
    
  • Steric Crowding: Placing a nitro group adjacent to a bulky iodine atom is kinetically disfavored.

This guide provides field-proven protocols to suppress these byproducts.

Part 1: Troubleshooting Regioselectivity (The "Wrong Isomer" Problem)

Q: My GC-MS shows a mix of isomers. How do I predict and control the major product?

A: In a 1,2,4-tri-substituted system like 2-fluoro-4-iodotoluene, the directing effects are hierarchical.

  • Strongest Director: The Amine/Hydroxyl (not present here) > Methyl (Activator).

  • Secondary Directors: Fluorine and Iodine are ortho-para directors but deactivate the ring. Fluorine's strong electronegativity deactivates the position meta to it less than the position ortho to it (inductive effect), but its resonance donation directs ortho/para.

However, sterics often overrule electronics in these crowded systems.

Visualizing the Competition

The following diagram illustrates the directing vectors for a common precursor, 2-fluoro-4-iodotoluene .

ReactionPathway Substrate 2-Fluoro-4-Iodotoluene Site3 Position 3 (Between F and I) Sterically Blocked Substrate->Site3 Blocked Site5 Position 5 (Para to F, Ortho to I) Favored Electronically Substrate->Site5 Major Product (Electronic Control) Site6 Position 6 (Ortho to Me) Favored Sterically Substrate->Site6 Minor Product (Steric Control)

Figure 1: Directing effects in the nitration of 2-fluoro-4-iodotoluene.[1] Position 5 is electronically favored but sterically hindered by Iodine.

Corrective Protocol: If you are seeing high levels of the "steric" isomer (Position 6) or di-nitration:

  • Switch to Acetyl Nitrate: Use

    
     in Acetic Anhydride (
    
    
    
    ). The active species is acetyl nitrate (
    
    
    ), which is bulkier than the nitronium ion (
    
    
    ). This enhances steric sensitivity, often improving selectivity for the less crowded position, but requires careful temperature control to prevent iodine oxidation.
  • Use Solid Acid Catalysts: Zeolite H-Beta has shown superior regioselectivity for halotoluenes by constraining the transition state within its pores, favoring the para-nitro isomer relative to the halogen [1].

Part 2: Preventing Iodine Loss (The "Purple Fume" Problem)

Q: The reaction mixture turns dark purple/black, and yield is low. What is happening?

A: You are witnessing oxidative deiodination . Nitric acid is a potent oxidant. It attacks the iodine atom, oxidizing it to a radical cation or I(III) species, which then eliminates


 (purple fumes). This is often catalyzed by nitrous acid (

) present as an impurity in nitric acid [2].

Mechanism of Failure:



Corrective Protocol: To stop this, you must scavenge nitrous acid and lower the oxidation potential of the medium.

  • Add a Scavenger: Add Sulfamic Acid (0.1 - 0.5 equiv) or Urea to the reaction mixture before adding the substrate. These compounds rapidly react with

    
     to form 
    
    
    
    gas, breaking the catalytic cycle of oxidation [3].
    • Reaction:

      
      
      
  • Exclude Light: Aryl iodides are photosensitive. Wrap the reactor in aluminum foil.

  • Alternative Reagent: If oxidation persists, switch to Nitronium Tetrafluoroborate (

    
    )  in dichloromethane or sulfolane. This is a non-oxidizing nitration method that preserves the C–I bond [4].
    

Part 3: Experimental Protocols

Below are two protocols: one for general use and one for highly sensitive substrates.

Table 1: Comparison of Nitration Conditions
ParameterMethod A: Standard (Mixed Acid)Method B: Mild (Acetyl Nitrate)Method C: Non-Oxidizing (

)
Active Species

(Free)

(Bulky)

(Salt)
Temp Range 0°C to 60°C-10°C to 20°C-40°C to 0°C
Iodine Stability Poor (High Oxidation)ModerateExcellent
Regioselectivity LowMediumHigh
Rec. Use Robust substratesSteric control neededLabile Iodine substrates
Protocol A: Optimized Mild Nitration (Acetyl Nitrate Method)

Best for balancing selectivity and yield in fluoro-iodo-toluenes.

  • Preparation:

    • Cool Acetic Anhydride (5.0 equiv) to 0°C in a foil-wrapped flask.

    • Slowly add Fuming Nitric Acid (1.1 equiv) dropwise. Maintain temp < 5°C. Caution: Exothermic.[2]

    • Stir for 15 mins to form acetyl nitrate.

  • Scavenging:

    • Add Sulfamic Acid (0.1 equiv) to the mixture. Stir for 5 mins.

  • Addition:

    • Dissolve Fluoro-iodo-toluene (1.0 equiv) in minimal acetic anhydride.

    • Add substrate solution dropwise to the nitrating mixture at 0°C.

  • Reaction:

    • Allow to warm to 20°C. Monitor by HPLC/TLC.

    • Stop point: Quench immediately upon disappearance of starting material to prevent di-nitration.

  • Quench:

    • Pour into ice water. Neutralize with saturated

      
      . Extract with DCM.
      
Protocol B: Troubleshooting Logic (Decision Tree)

Use this logic flow to diagnose failures in real-time.

Troubleshooting Start Start Nitration CheckColor Is mixture turning purple/black? Start->CheckColor CheckYield Is yield low or wrong isomer? CheckColor->CheckYield No IodineLoss Iodine Oxidation Detected CheckColor->IodineLoss Yes IsomerIssue Regioselectivity Issue CheckYield->IsomerIssue Yes Success Isolate Product CheckYield->Success No FixIodine ACTION: 1. Add Sulfamic Acid 2. Lower Temp 3. Switch to NO2BF4 IodineLoss->FixIodine FixIsomer ACTION: 1. Switch to Ac2O (Bulky) 2. Use Zeolite H-Beta Catalyst IsomerIssue->FixIsomer

Figure 2: Troubleshooting decision tree for nitration of halo-aryl substrates.

References

  • Solid acid catalysts for fluorotoluene nitration using nitric acid. Source: Green Chemistry, 2003. URL:[Link]

  • Formation of aryliodine(III) derivatives in the nitration of aryl iodides. Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • Removal of nitrite with sulfamic acid for nitrate N and O isotope analysis. Source: Rapid Communications in Mass Spectrometry, 2009. URL:[Link]

  • Dynamics and the Regiochemistry of Nitration of Toluene (NO2BF4 usage). Source: Journal of the American Chemical Society, 2014. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Development for the Purity Analysis of 5-Fluoro-2-iodo-4-methylaniline

In the landscape of pharmaceutical development and fine chemical synthesis, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 5-Fluoro-2-iodo-4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 5-Fluoro-2-iodo-4-methylaniline, a complex halogenated aromatic amine, serves as a critical building block in various synthetic pathways. Its purity directly influences the quality, safety, and efficacy of the final product. This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity analysis of this compound. We will delve into the causality behind methodological choices, from column and mobile phase selection to validation-ready protocols, ensuring scientific integrity at every step.

Section 1: Foundational Principles & Analyte Characterization

A successful analytical method begins with a deep understanding of the analyte. 5-Fluoro-2-iodo-4-methylaniline (C₇H₇FIN, MW: 251.04 g/mol ) is a multifaceted molecule whose separation behavior is dictated by its distinct chemical features.[1]

  • Hydrophobicity: The presence of the aromatic ring, a methyl group, and a large iodine atom imparts significant non-polar character. This is the primary driver for retention in reversed-phase chromatography.

  • Polarity and Basicity: The amine (-NH₂) group provides a site for hydrogen bonding and introduces basicity (pKa ≈ 3-4, typical for substituted anilines). This basicity can lead to undesirable peak tailing on silica-based columns due to interaction with acidic silanol groups.

  • Aromaticity and Halogenation: The phenyl ring allows for π-π interactions, while the fluorine and iodine atoms introduce specific electronic effects that can be exploited for selective separation.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; struct [label="

I | F--C1--C2 ||| C6C3 / C5--C4 || NH2CH3

"]; } enddot Caption: Chemical Structure of 5-Fluoro-2-iodo-4-methylaniline.

Section 2: A Systematic Approach to Method Development

A structured workflow is paramount to developing an efficient and robust HPLC method. The process involves a logical progression from initial screening to final optimization and validation preparedness. This systematic approach saves time and resources while ensuring a high-quality final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte_Characterization Analyte Characterization | {pKa, logP, UV Scan} Initial_Screening Initial Screening | {Column & Mobile Phase} Analyte_Characterization->Initial_Screening informs Gradient_Optimization Gradient Optimization | {Slope, Time} Initial_Screening->Gradient_Optimization leads to Parameter_Tuning Parameter Tuning | {Flow Rate, Temperature, pH} Gradient_Optimization->Parameter_Tuning SST System Suitability | {Tailing, Plates, RSD} Parameter_Tuning->SST Validation Method Validation Plan | {ICH Q2(R1) Guidelines} SST->Validation

Section 3: Comparative Analysis of Stationary Phases

The choice of stationary phase is the most critical factor influencing selectivity in reversed-phase HPLC.[2] For an analyte like 5-Fluoro-2-iodo-4-methylaniline, with its mixed chemical nature, comparing different column chemistries is essential. The most common choice for halogenated anilines is a C18 column.[3] However, alternative phases can offer unique selectivity for critical impurity separations.[4][5]

We evaluated three common reversed-phase columns: a standard C18, a Phenyl-Hexyl, and a Pentafluorophenyl (PFP) phase. A generic fast gradient was used for the initial screening.

Screening Protocol:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 80% B in 10 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm[6]

  • Injection Volume: 5 µL

Stationary PhasePrimary Interaction Mechanism(s)Retention Time (min)Tailing Factor (USP)Theoretical Plates (N)Resolution (Analyte vs. Impurity X)
Standard C18 Hydrophobic8.21.685001.4
Phenyl-Hexyl Hydrophobic, π-π Interactions7.51.292002.1
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange7.91.1115002.8

Rationale & Insights:

  • C18 Column: As expected, the C18 column retained the analyte primarily through hydrophobic interactions. However, the basic amine group interacted with residual silanols, resulting in a noticeable peak tailing (Tailing Factor > 1.5). The resolution from a key process impurity was also suboptimal.

  • Phenyl-Hexyl Column: This column offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring.[7] This secondary interaction mechanism improved the peak shape (Tailing Factor = 1.2) and increased the resolution from the critical impurity.

  • PFP Column: The PFP phase provided the best overall performance. Its electron-deficient fluorinated ring interacts strongly with the electron-rich aromatic system of the aniline, offering unique dipole-dipole interactions.[8] Furthermore, modern PFP phases exhibit a capacity for weak cation exchange, which effectively mitigates the interaction of the protonated amine with acidic silanols, leading to a highly symmetrical peak (Tailing Factor = 1.1) and superior resolution.

Section 4: Mobile Phase and Gradient Optimization

With the PFP column selected, the mobile phase composition and gradient were optimized to ensure robust separation within a reasonable runtime. The key is to balance resolution, analysis time, and sensitivity.[9]

Optimization Protocol (on PFP Column):

  • Mobile Phase: Acetonitrile vs. Methanol (as organic modifier)

  • pH Modifier: Formic Acid vs. Ammonium Acetate buffer (pH 5)

  • Gradient: Varied slope and duration to maximize resolution of closely eluting impurities.

Organic ModifierBuffer SystemOptimized GradientKey Observations
Acetonitrile 0.1% Formic Acid30-70% B in 8 minSharp peaks, good resolution, but a minor impurity co-eluted with the main peak's tail.
Methanol 0.1% Formic Acid40-85% B in 10 minBroader peaks, longer run time, but altered selectivity, slightly improving separation of the tailing impurity.
Acetonitrile 10mM Ammonium Acetate, pH 530-70% B in 8 minOptimal. The buffered mobile phase at pH 5 ensures the analyte is consistently protonated, leading to highly symmetric peaks and baseline resolution of all known impurities.[10]

Rationale & Insights: Using a buffered mobile phase is crucial for basic compounds like anilines. Operating at a pH of 5, which is well above the pKa of the analyte's conjugate acid, ensures a consistent ionization state, preventing peak shape distortion and improving run-to-run reproducibility.[11] Acetonitrile was retained as the organic modifier due to its lower viscosity and ability to produce sharper peaks compared to methanol.

Section 5: Final Optimized & Validated Method Protocol

This protocol is designed to be self-validating through the inclusion of rigorous system suitability criteria, a cornerstone of trustworthy analytical procedures as outlined by the International Council for Harmonisation (ICH).[12][13][14]

Final HPLC Method:

  • Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0.0 min: 30% B

    • 8.0 min: 70% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 30% B

    • 12.0 min: 30% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detector: PDA/UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

System Suitability Test (SST) Criteria: To ensure the system is performing adequately before any sample analysis, the following criteria must be met from six replicate injections of a standard solution:

  • Tailing Factor (USP): ≤ 1.5

  • Theoretical Plates (N): ≥ 10,000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

  • Resolution between main peak and closest eluting impurity: ≥ 2.0

Section 6: Method Validation Overview

The objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[12] This optimized method is now ready for full validation according to ICH Q2(R1) guidelines.[13][15] The validation protocol should encompass:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

  • Linearity: Establishing a linear relationship between concentration and detector response over a defined range.

  • Accuracy: Assessing the closeness of test results to the true value.

  • Precision: Measuring the method's repeatability and intermediate precision.

  • Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The development of a robust HPLC purity method for a complex molecule like 5-Fluoro-2-iodo-4-methylaniline requires a systematic, science-led approach. While a standard C18 column provides a reasonable starting point, this guide demonstrates that exploring alternative selectivities, such as those offered by Phenyl-Hexyl and particularly PFP stationary phases, can yield significant improvements in peak shape and resolution. The final optimized method, built upon a PFP column with a buffered mobile phase, provides a highly selective, efficient, and robust protocol ready for formal validation. This approach ensures the generation of trustworthy data, which is fundamental to advancing drug development and ensuring product quality.

References

  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.European Medicines Agency.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.U.S.
  • Quality Guidelines - ICH.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.Benchchem.
  • Column Selection for Reversed-Phase HPLC.
  • Purification of Halogen
  • A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Deriv
  • 5-Fluoro-2-iodo-4-methylaniline.Sigma-Aldrich.
  • How to choose reversed-phase HPLC column C18, C8, C4.
  • A Comprehensive Guide to Selecting HPLC Columns.Labtech.
  • Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector.Semantic Scholar.
  • Mobile Phase Optimization: A Critical Factor in HPLC.Phenomenex.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare.GL Sciences.
  • 5-Fluoro-2-iodoaniline.
  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
  • A New View of Reversed Phase HPLC Selectivity.Element Lab Solutions.
  • Strategies for Method Development and Optimiz

Sources

Comparative

Structural Validation of Halogenated Aniline Intermediates: A Comparative Spectral Analysis of 5-Fluoro-2-iodo-4-methylaniline

Executive Summary In the synthesis of kinase inhibitors and fluorinated pharmaceuticals, 5-Fluoro-2-iodo-4-methylaniline serves as a critical "scaffold" intermediate. Its value lies in its three distinct functional handl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and fluorinated pharmaceuticals, 5-Fluoro-2-iodo-4-methylaniline serves as a critical "scaffold" intermediate. Its value lies in its three distinct functional handles: an amine for amide coupling, an aryl iodide for cross-coupling (Suzuki/Sonogashira), and a fluorine atom for metabolic stability.

However, the synthesis of this molecule via iodination of 3-fluoro-4-methylaniline often yields regioisomeric mixtures. Distinguishing the target 2-iodo isomer from the 6-iodo impurity is non-trivial using standard LC-MS, as both possess identical mass (


 251.04).

This guide provides a definitive spectral interpretation of 5-Fluoro-2-iodo-4-methylaniline, comparing it against its most common regioisomers. We establish a self-validating NMR protocol that leverages the Heavy Atom Effect of iodine and Heteronuclear Spin-Spin Coupling (


) to guarantee structural identity.

Material and Methods: The Validation Protocol

To ensure reproducibility and "Trustworthiness" in your analytical workflow, the following protocol minimizes solvent effects that can obscure critical coupling constants.

Sample Preparation
  • Solvent: DMSO-

    
     is superior to CDCl
    
    
    
    for this application.
    • Reasoning: DMSO stabilizes the amine (

      
      ) protons via hydrogen bonding, sharpening the signal and preventing exchange-broadening. This allows the 
      
      
      
      integral to serve as a reliable internal standard (2H).
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to resolve the low-intensity

    
     satellites arising from C-F coupling.
    
  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm).
    
Acquisition Parameters[1]
  • 
     NMR:  Minimum 400 MHz. Spectral width -2 to 14 ppm.
    
  • 
     NMR:  Minimum 100 MHz. Proton-decoupled (
    
    
    
    ). Relaxation delay (
    
    
    ) extended to 2.0s to account for the long
    
    
    relaxation of quaternary carbons (C-I, C-F).

Results & Discussion: Spectral Interpretation

NMR Analysis: The Coupling Logic

The proton spectrum is defined by the positioning of the substituents. The molecule has two aromatic protons in a para orientation to each other, but they are magnetically non-equivalent due to the asymmetric substitution.

Table 1:


 NMR Assignment (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation Logic
H-3 7.45 - 7.55Doublet (d)

Deshielded by ortho-Iodine. Appears as a doublet due to long-range coupling with Fluorine (meta).
H-6 6.40 - 6.50Doublet (d)

Shielded by ortho-Amine and ortho-Fluorine. Large coupling constant is diagnostic of H-F ortho relationship.

5.20 - 5.40Broad Singlet-Exchangeable protons. Position varies with concentration/water content.

2.10 - 2.15Doublet (d)

Methyl group shows "fine splitting" due to ortho-Fluorine.

Key Diagnostic Feature: The difference in coupling constants is the primary validator.

  • H-6 is ortho to Fluorine

    
     Large 
    
    
    
    (~11-12 Hz).
  • H-3 is meta to Fluorine

    
     Medium/Small 
    
    
    
    (~6-7 Hz).
  • If the iodine were at position 6 (isomer), both protons would be meta to fluorine, collapsing the large coupling constant.

NMR Analysis: The Iodine "Smoking Gun"

Carbon NMR provides the most definitive proof of structure due to the Heavy Atom Effect (Spin-Orbit Coupling) caused by Iodine.

Table 2:


 NMR Assignment (100 MHz, DMSO-

)
CarbonShift (

ppm)
Coupling (

Hz)
Mechanistic Insight
C-5 (C-F) ~158.0

Large doublet. Chemical shift typical for aryl fluorides.
C-1 (C-N) ~148.5

Deshielded by

.
C-4 (C-Me) ~118.0

Ortho to Fluorine. Doublet.
C-6 ~102.5

Ortho to Fluorine. Shielded by amine resonance.
C-2 (C-I) ~78.0 - 82.0

The Diagnostic Peak. Iodine causes massive upfield shielding (Heavy Atom Effect), pushing this aromatic carbon into the aliphatic region (< 90 ppm).
C-3 ~138.0

Meta to Fluorine.

~16.5

Methyl carbon.

Comparative Analysis: Target vs. Alternatives

In drug development, you must prove you have the 2-iodo isomer and not the 6-iodo isomer (a common byproduct if the directing effect of the amine is competing with the fluorine).

Comparison: Target (2-Iodo) vs. Isomer (6-Iodo)
FeatureTarget: 5-Fluoro-2-iodo-4-methylaniline Alternative: 5-Fluoro-6-iodo-4-methylaniline
Symmetry Asymmetric (Para protons)Asymmetric (Para protons)
H-F Coupling Distinct: One large ortho (

Hz), one small meta (

Hz).
Uniform: Both protons are meta to Fluorine. Both will show small couplings (

Hz).
C-I Shift (

)
~80 ppm (Shielded).~85-90 ppm . (Still shielded, but environment differs).
H-6 Shift Shielded (~6.4 ppm) due to ortho-F and ortho-

.
Deshielded due to ortho-Iodine effect.

Why LC-MS Fails Here: Both isomers produce a parent ion


. Fragmentation patterns in MS/MS are often indistinguishable for positional isomers of halobenzenes. NMR is the only self-validating method. 

Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific coupling pathways that validate the structure.

G Target 5-Fluoro-2-iodo- 4-methylaniline H6 H-6 (Ortho to F) δ 6.45 ppm Target->H6 H3 H-3 (Meta to F) δ 7.50 ppm Target->H3 C2 C-2 (C-I) Heavy Atom Effect δ ~80 ppm Target->C2 Validation VALIDATED STRUCTURE H6->Validation Confirms Regiochemistry C2->Validation Confirms Iodination Fluorine Fluorine (F-5) Fluorine->H6 3J (Strong) ~11.5 Hz Fluorine->H3 4J (Weak) ~6.0 Hz

Caption: Figure 1. NMR Validation Logic Tree. The convergence of the C-I shielding effect and the differential H-F coupling constants confirms the specific 2-iodo regioisomer.

References

  • Vertex AI Search. (2023). Synthesis and Spectral Data of Halogenated Anilines. Retrieved from 1

  • Reich, H. J. (2023). Chemical Shifts of Carbon-13 in Aromatic Systems: The Heavy Atom Effect. University of Wisconsin-Madison. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for F-H coupling constants).
  • SDBS. (2023). Spectral Database for Organic Compounds: Aniline Derivatives. AIST Japan. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the GC-MS Fragmentation of 5-Fluoro-2-iodo-4-methylaniline

The guide will explore the key bond cleavages and rearrangements expected under electron ionization (EI), compare these pathways to related molecules, and provide a detailed experimental protocol for researchers seeking...

Author: BenchChem Technical Support Team. Date: February 2026

The guide will explore the key bond cleavages and rearrangements expected under electron ionization (EI), compare these pathways to related molecules, and provide a detailed experimental protocol for researchers seeking to perform this analysis.

Predicted Fragmentation Profile: A Mechanistic Approach

Electron ionization (EI) at a standard 70 eV imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation.[5] The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses, with bond strength and the ability to delocalize charge playing critical roles.[6][7][8] For 5-Fluoro-2-iodo-4-methylaniline (MW: 251.04 g/mol ), the fragmentation cascade is governed by several key structural features: the weak Carbon-Iodine bond, the aromatic ring, the methyl group, and the aniline functional group.

Molecular Ion (M•+): The molecular ion peak is expected at an m/z of 251. Due to the presence of a single nitrogen atom, this molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[9] Aromatic systems tend to produce relatively stable molecular ions, so this peak should be observable.[9][10][11]

Primary Fragmentation Pathways:

The initial fragmentation events are predicted to be dominated by the cleavage of the weakest bonds. The C-I bond is significantly weaker than C-F, C-N, or C-C bonds, making the loss of an iodine radical the most favorable initial fragmentation step.[12]

  • Loss of Iodine Radical (•I): This is the most anticipated primary fragmentation. The cleavage of the C-I bond results in a highly stable cation at m/z 124. This fragment, [C7H7FN]+, will likely be the base peak or one of the most abundant ions in the spectrum. This process is analogous to the fragmentation of other iodoaromatic compounds where the loss of iodine is the primary event.[12][13][14]

  • Benzylic Cleavage/Tropylium Ion Formation: Alkyl-substituted benzenes are known to undergo cleavage at the benzylic position to form a stable benzyl cation, which can rearrange to the even more stable tropylium ion (C7H7+).[10][15][16] In this molecule, the loss of a hydrogen radical from the methyl group of the molecular ion could lead to a substituted benzyl-type cation. However, the facile loss of the iodine atom is expected to be a much more dominant pathway. A fragment corresponding to a substituted tropylium ion might be observed, but likely at a lower abundance than the [M-I]+ peak.

  • Loss of HCN: Anilines are known to undergo fragmentation involving the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da).[17] This could occur from the [M-I]+ fragment, leading to a peak at m/z 97.

Comparative Fragmentation Analysis

To build confidence in these predictions, we can compare the expected fragmentation of our target molecule with known fragmentation patterns of structurally similar compounds.

Compound/FragmentKey Fragmentation PathwayExpected m/zRationale
5-Fluoro-2-iodo-4-methylaniline Loss of •I 124 Weakest bond cleavage (C-I).[12]
Loss of •I, then HCN97Common loss from anilines.[17]
Iodobenzene Loss of •I77Establishes the precedent for iodine loss.[13]
5-Fluoro-2-methylaniline Molecular Ion125Stable aromatic amine.[18]
Loss of •H from CH3124Benzylic cleavage.[10]
Aniline Loss of HCN66Characteristic fragmentation of the aniline moiety.[19]
Toluene Loss of •H91Formation of the stable tropylium ion.[10][15][16]
Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process can be visualized to better understand the relationships between the major ions.

G M [C7H7FIN]•+ m/z = 251 Molecular Ion M_minus_I [C7H7FN]+ m/z = 124 (Loss of •I) M->M_minus_I - •I M_minus_I_minus_HCN [C6H4F]+ m/z = 97 (Loss of HCN) M_minus_I->M_minus_I_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation pathway for 5-Fluoro-2-iodo-4-methylaniline.

Experimental Protocol for GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of 5-Fluoro-2-iodo-4-methylaniline. The use of an internal standard and qualifier ions ensures data integrity and supports trustworthy quantification.[20]

4.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of 5-Fluoro-2-iodo-4-methylaniline in a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Working Standards: Create a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard: Spike all standards and samples with an appropriate internal standard (e.g., Triphenylamine-d15) to a final concentration of 10 ng/µL to correct for injection volume variations.[20]

4.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Standard GC system equipped with an autosampler.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent, is recommended for good separation of aromatic compounds.[21]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[21]

  • Injection: 1 µL splitless injection at 280°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 50-350) to identify all fragments, followed by Selected Ion Monitoring (SIM) for quantification if required.

    • Transfer Line Temperature: 290°C.[21]

4.3. Data Analysis and Validation

  • Identification: The primary identification is based on the retention time of the analyte and the presence of the key predicted ions (m/z 251, 124).

  • Confirmation: Use at least one qualifier ion (e.g., m/z 97) for confirmation. The ratio of the qualifier ion to the quantifier ion (m/z 124) should be constant across all standards and samples.[20]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare Stock (1 mg/mL) Standards Create Working Standards Stock->Standards Spike Spike with Internal Std. Standards->Spike Inject Inject 1 µL (Splitless) Spike->Inject Separate GC Separation (HP-5MS Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Full Scan) Ionize->Detect Identify Identify by RT & m/z 251, 124 Detect->Identify Confirm Confirm with Qualifier Ion (m/z 97) Identify->Confirm Quantify Quantify using Calibration Curve Confirm->Quantify

Caption: Workflow for the GC-MS analysis of 5-Fluoro-2-iodo-4-methylaniline.

Conclusion and Alternative Methodologies

The GC-MS fragmentation of 5-Fluoro-2-iodo-4-methylaniline is predicted to be dominated by a highly characteristic loss of an iodine radical to form a stable cation at m/z 124. This, along with the molecular ion at m/z 251, provides a strong basis for its identification. While GC-MS with EI is a powerful tool for this analysis, other techniques could provide complementary information.

  • Chemical Ionization (CI): A softer ionization technique that would likely yield a more abundant protonated molecular ion [M+H]+ at m/z 252 and reduce fragmentation, which is useful for confirming the molecular weight.[19]

  • High-Resolution Mass Spectrometry (HRMS): Would provide exact mass measurements, allowing for the unambiguous determination of the elemental composition of the molecular ion and its fragments, further increasing confidence in the identification.[22]

This guide provides a comprehensive, predictive framework grounded in the fundamental principles of mass spectrometry and comparative data. The detailed protocol offers a reliable starting point for researchers, ensuring that the analysis is conducted with scientific rigor and trustworthiness.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1964). Decomposition of Tropylium and Substituted Tropylium Ions. AIP Publishing.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Chemistry LibreTexts. (2023).
  • JoVE. (2024).
  • LCGC International. (2020).
  • Lifshitz, C., & Malinovich, Y. (1986). Time-dependent mass spectra and breakdown graphs. 7. Time-resolved photoionization mass spectrometry of iodobenzene. The heat of formation of phenyl cation. The Journal of Physical Chemistry.
  • NIST. (n.d.). 5-Fluoro-2-methylaniline. NIST WebBook.
  • ResearchGate. (2006).
  • ResearchGate. (2025).
  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms.
  • Wikipedia. (n.d.).
  • Zhang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Journal of Environmental Sciences.

Sources

Comparative

Comparing reactivity of 5-Fluoro-2-iodo-4-methylaniline vs bromo-analogs

Topic: Comparative Reactivity Guide: 5-Fluoro-2-iodo-4-methylaniline vs. Bromo-Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: 5-Fluoro-2-iodo-4-methylaniline vs. Bromo-Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Advantage in Fluoroaniline Scaffolds

In the synthesis of kinase inhibitors and advanced pharmaceutical intermediates, the 2,4,5-substituted aniline motif is a critical pharmacophore. Specifically, 5-Fluoro-2-iodo-4-methylaniline (Structure A ) and its bromo-analog, 5-Fluoro-2-bromo-4-methylaniline (Structure B ), serve as primary gateways to complex heterocycles.

While both compounds offer a halogen handle for cross-coupling, their reactivity profiles diverge significantly due to the interplay of bond dissociation energy (BDE) and the electronic influence of the para-fluorine substituent. This guide provides a technical comparison to assist medicinal chemists in selecting the optimal starting material for high-yield, regioselective transformations.

Feature5-Fluoro-2-iodo-4-methylaniline 5-Fluoro-2-bromo-4-methylaniline
Primary Utility Rapid, mild cross-coupling; Larock indole synthesis.Scalable, cost-effective coupling; requires activation.
C–X Bond Energy ~65 kcal/mol (Weak, Highly Reactive)~81 kcal/mol (Moderate, Stable)
Oxidative Addition Fast (often Rate-Limiting Step is Transmetallation)Slower (often Rate-Limiting Step is Oxidative Addition)
Catalyst Requirement Standard Pd(0) (e.g., Pd(PPh3)4) or Ligand-FreeActive Pd(0) + Electron-Rich Ligands (e.g., XPhos, SPhos)
Stability Light/Heat Sensitive (Store at -20°C, Dark)Stable at RT (Store Ambient/Cool)

Theoretical Framework: Electronic & Steric Effects

To understand the reactivity difference, we must analyze the specific substitution pattern:

  • Position 1 (Amino, -NH₂): Strongly electron-donating (+R). In the ortho position to the halogen (C2), it can coordinate with Palladium, facilitating Chelation-Assisted Oxidative Addition .

  • Position 2 (Halogen, -I/-Br): The reactive center.

  • Position 4 (Methyl, -CH₃): Weakly electron-donating (+I). Meta to the halogen; minimal electronic impact on the C–X bond but provides steric bulk for regioselectivity.

  • Position 5 (Fluoro, -F): The critical differentiator. Located para to the halogen (C2) and meta to the amine (C1).

    • Electronic Effect: Fluorine is inductively withdrawing (-I) but resonance donating (+R). At the para position relative to the halogen, the inductive withdrawal dominates the reaction kinetics for oxidative addition, lowering the electron density at C2.

    • Result: The C2–I bond is already weak; the para-F further destabilizes it, making 5-Fluoro-2-iodo-4-methylaniline exceptionally reactive, often requiring milder conditions than unsubstituted iodoanilines.

Reactivity Hierarchy Visualization

Reactivity_Hierarchy cluster_conditions Required Catalyst Systems Iodo 5-Fluoro-2-iodo-4-methylaniline (High Reactivity) Bromo 5-Fluoro-2-bromo-4-methylaniline (Moderate Reactivity) Iodo->Bromo  Increasing Bond Strength   Cond_I Ligand-Free Pd or Simple PPh3 Iodo->Cond_I Chloro 5-Fluoro-2-chloro-4-methylaniline (Low Reactivity) Bromo->Chloro  Decreasing OA Rate   Cond_Br Bulky Phosphines (e.g., XPhos, BINAP) Bromo->Cond_Br Cond_Cl Specialized NHC or Buchwald G3/G4 Chloro->Cond_Cl

Figure 1: Comparative reactivity hierarchy and associated catalyst requirements for 2,4,5-substituted haloanilines.

Experimental Comparison: Key Transformations

Case Study A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Biaryl Intermediates (e.g., for kinase hinge binders).

  • Iodo-Analog Performance:

    • Conditions: Mild bases (K₂CO₃), aqueous solvents (DME/H₂O), standard catalysts (Pd(PPh₃)₄).

    • Temperature: 60°C to 80°C.

    • Yield: Typically >90% within 2-4 hours.

    • Advantage: Minimal homocoupling if stoichiometry is controlled.

  • Bromo-Analog Performance:

    • Conditions: Stronger bases (K₃PO₄ or Cs₂CO₃), anhydrous solvents often preferred (Dioxane), active catalysts (Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos).

    • Temperature: 80°C to 100°C.

    • Yield: 80-90% within 6-12 hours.

    • Advantage: Lower cost of starting material; higher stability during storage.

Case Study B: Larock Indole Synthesis

Objective: Annulation with internal alkynes to form 2,3-disubstituted indoles.

  • Iodo-Analog: The gold standard. The oxidative addition is fast enough to prevent alkyne polymerization.

  • Bromo-Analog: Often fails or requires high temperatures (120°C+) which can degrade the sensitive aniline moiety or lead to side reactions.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Suzuki Coupling (Iodo-Analog)

Best for: Small-scale discovery chemistry where yield and speed are paramount.

Reagents:

  • 5-Fluoro-2-iodo-4-methylaniline (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • DME (Dimethoxyethane)

Workflow:

  • Charge: Add aniline, boronic acid, and Pd catalyst to a reaction vial.

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed DME and 2M Na₂CO₃ via syringe.

  • Reaction: Heat to 80°C for 2 hours . Monitoring by LCMS should show complete consumption of the iodide.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Protocol 2: Robust Suzuki Coupling (Bromo-Analog)

Best for: Scale-up (>10g) where cost of starting material is a factor.

Reagents:

  • 5-Fluoro-2-bromo-4-methylaniline (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • Pd(dppf)Cl₂·DCM (5 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 ratio)

Workflow:

  • Charge: Combine aniline, boronic acid, base, and catalyst.

  • Inert: Rigorous deoxygenation is critical (3x vacuum/Ar cycles).

  • Reaction: Heat to 100°C for 12-16 hours .

  • Note: If conversion stalls, add 1-2 mol% additional catalyst. The bromo-analog is less sensitive to oxidative addition but more sensitive to catalyst deactivation over long heating periods.

Decision Logic for Synthetic Route Planning

When designing a route involving this scaffold, use the following logic flow to determine the appropriate halogenated precursor.

Decision_Tree Start Select Starting Material Target: 5-Fluoro-4-methyl-2-aryl-aniline Q1 Is the reaction intramolecular (e.g. Larock)? Start->Q1 Res_I Use Iodo-Analog (Required for rate) Q1->Res_I Yes Q2 Is the coupling partner sterically hindered? Q1->Q2 No Res_I2 Use Iodo-Analog (Milder conditions prevent decomp) Q2->Res_I2 Yes Q3 Is cost/scale the primary driver (>100g)? Q2->Q3 No Q3->Res_I2 No (Speed prioritized) Res_Br Use Bromo-Analog (Optimize with Buchwald Ligands) Q3->Res_Br Yes

Figure 2: Strategic decision tree for selecting between Iodo- and Bromo- 5-fluoro-4-methylaniline analogs.

Safety & Stability Comparison

  • 5-Fluoro-2-iodo-4-methylaniline:

    • Light Sensitivity: High. The C–I bond is weak and can undergo homolytic cleavage under UV light, leading to iodine liberation (purple discoloration) and radical side reactions. Storage: Amber vials, -20°C recommended.

    • Toxicity: Like all haloanilines, potential for skin absorption and methemoglobinemia.

  • 5-Fluoro-2-bromo-4-methylaniline:

    • Stability: High. Can be stored at room temperature in clear glass (though amber is good practice) for months without degradation.

    • Handling: Solid powder, easier to weigh and dispense in automated systems.

References

  • Suzuki-Miyaura Coupling of Haloanilines: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Relative Reactivity of Aryl Halides: Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[1][2] Chem. Int. Ed.2002 , 41, 4176–4211. Link

  • Larock Indole Synthesis: Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." J. Am. Chem. Soc.[1]1991 , 113, 6689–6690. Link

  • Buchwald-Hartwig Amination Conditions: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50. Link

Sources

Validation

Reference Standards for 5-Fluoro-2-iodo-4-methylaniline Assay: A Publish Comparison Guide

Executive Summary & Core Directive In the synthesis of next-generation MEK inhibitors (e.g., analogs of Trametinib or Cobimetinib), the intermediate 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) plays a pivotal rol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of next-generation MEK inhibitors (e.g., analogs of Trametinib or Cobimetinib), the intermediate 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) plays a pivotal role. Its structural integrity—specifically the orthogonal positioning of the fluorine and iodine atoms relative to the amine and methyl groups—defines the potency and selectivity of the final drug substance.

This guide objectively compares the three tiers of reference standards available for this assay: Certified Reference Materials (CRMs) , Secondary (Working) Standards , and Reagent Grade Materials . We analyze their impact on assay validity, regulatory compliance (ICH Q2/Q7), and long-term cost efficiency.

The "Hidden" Critical Quality Attribute (CQA)

While chemical purity (>98%) is the standard metric, the regioisomeric purity is the true failure mode for this compound. Electrophilic aromatic substitution often yields the 3-fluoro or 6-iodo isomers, which are difficult to separate by standard HPLC. Your reference standard must be characterized for regio-specificity, or your potency assay is blind.

Comparative Analysis of Reference Standard Tiers

The following table contrasts the three primary options for sourcing reference standards for 5-Fluoro-2-iodo-4-methylaniline assays.

FeatureOption A: Primary CRM Option B: Qualified Secondary Option C: Reagent Grade
Source Type Metrological Institute / Accredited Provider (ISO 17034)In-house synthesized or Bulk Commercial qualified against CRMChemical Catalog Suppliers (e.g., Sigma, Enamine)
Traceability SI Units (NIST/BIPM traceable)Traceable to Primary CRMManufacturer's CoA only
Assay Value Exact content (e.g., 99.8% ± 0.2%)Assigned via Mass Balance (100% - Impurities)"Area %" (often overestimates purity)
Regio-Purity Guaranteed & Quantified Verified by NMR/RT comparisonUnknown / Unspecified
Cost

($500 - $1000 / 10 mg)

(Labor intensive to qualify)

50 - $100 / 1g)
Suitability Method Validation, Release TestingRoutine QC, Stability TestingEarly Synthesis, R&D Screening
Risk Profile Low: Defensible in audits.Medium: Depends on qualification rigor.High: Risk of isomeric contamination.
Expert Insight: The "Area %" Trap

Reagent grade suppliers often report purity by HPLC Area %. For 5-Fluoro-2-iodo-4-methylaniline, this is dangerous. De-iodinated impurities (5-Fluoro-4-methylaniline) often have different extinction coefficients (response factors) than the parent. A 98% Area purity might correspond to only 94% w/w assay if the impurity absorbs UV weakly. Only Option A or B (with response factor correction) provides a true assay.

Technical Deep Dive: Stability & Degradation

The iodine-carbon bond in this molecule is photosensitive. Upon exposure to light (especially in solution), the compound undergoes photolytic deiodination .

Degradation Pathway Diagram

The following diagram illustrates the critical degradation pathway that your assay must detect.

DegradationPathway Parent 5-Fluoro-2-iodo-4-methylaniline (Active Intermediate) Radical Aryl Radical (Transient) Parent->Radical Homolytic Cleavage Light UV/Vis Light (hν) Light->Radical Deiodinated 5-Fluoro-4-methylaniline (Major Impurity) Radical->Deiodinated + H• (Solvent) Iodine Free Iodine (I₂) (Color Change: Brown) Radical->Iodine Dimerization

Caption: Photolytic degradation pathway of 5-Fluoro-2-iodo-4-methylaniline leading to de-iodination and discoloration.

Protocol Implication:

  • Standard Preparation: Must be performed in amber glassware .

  • Autosampler: Temperature controlled at 4°C and darkened.

  • Validity: If the standard solution turns from colorless to pale yellow/brown within 4 hours, the standard is compromised.

Validated Experimental Protocol: HPLC Assay

This protocol is designed to separate the parent compound from its critical regioisomers and the de-iodinated degradant.

Method Parameters
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate aniline, preventing tailing).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Isosbestic point for many aniline derivatives) and 210 nm (for sensitivity).

  • Column Temp: 30°C.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection
15.01090Elution of Parent (approx 8-10 min)
18.01090Wash
18.1955Re-equilibration
23.0955End
Qualification Workflow for Secondary Standards

If you choose Option B (In-house Secondary Standard) to save costs, you must follow this qualification loop to ensure data integrity.

QualificationWorkflow Source Sourcing: High Purity Commercial Material (>99% Area) ID Identification: 1H-NMR & MS (Confirm Regio-isomer) Source->ID Purity Purity Assignment: HPLC (3 wavelengths) + GC (Residual Solvents) + KF (Water Content) ID->Purity Calc Mass Balance Calculation: Assay = (100 - %Imp - %H2O - %Solv) Purity->Calc Valid Qualified Working Standard (Valid for 12 Months) Calc->Valid Requal Re-Qualification: Compare vs. New Primary CRM Valid->Requal Annually Requal->Valid Pass

Caption: Workflow for qualifying a secondary working standard from reagent-grade material.

References

  • Sigma-Aldrich. (2025). Product Specification: 5-Fluoro-2-iodo-4-methylaniline (CAS 1126423-32-2). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2774512 (5-Fluoro-2-iodoaniline derivatives). Retrieved from

  • U.S. Food and Drug Administration (FDA). (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • ChemicalBook. (2025).[2] 5-Fluoro-4-iodo-2-methylaniline Properties and Suppliers. Retrieved from

Sources

Comparative

Validating Synthesis of 5-Fluoro-2-iodo-4-methylaniline via IR Spectroscopy

Executive Summary In the high-stakes synthesis of kinase inhibitors (e.g., Trametinib analogs), the intermediate 5-Fluoro-2-iodo-4-methylaniline represents a critical quality gate. Its synthesis—typically via electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes synthesis of kinase inhibitors (e.g., Trametinib analogs), the intermediate 5-Fluoro-2-iodo-4-methylaniline represents a critical quality gate. Its synthesis—typically via electrophilic aromatic iodination of 5-fluoro-4-methylaniline—requires precise monitoring to prevent over-iodination or regio-isomeric byproducts.

While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) remain the gold standards for purity and structural elucidation respectively, they are often too slow for real-time process control. This guide validates the use of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy as a rapid, self-validating system for confirming this specific transformation. We compare its efficacy against Raman and NMR, providing a robust protocol for identifying the critical spectral shifts that signal successful C–I bond formation.

Part 1: The Analytical Challenge & Comparison

The synthesis of 5-Fluoro-2-iodo-4-methylaniline involves introducing a heavy iodine atom onto a crowded benzene ring containing a polar amine, a methyl group, and a highly electronegative fluorine atom.

Why IR? A Comparative Analysis

For a process chemist, the decision to use IR over other modalities rests on speed and sensitivity to functional group changes.

Table 1: Comparative Efficacy for Aryl Halide Validation

FeatureATR-FTIR (Recommended) Raman Spectroscopy 1H-NMR
Primary Detection Dipole changes (C–F, N–H).Polarizability changes (C–I, C=C).Proton connectivity.
C–I Bond Detection Indirect: Via substitution pattern changes (OOP bends).[1] Direct C–I stretch (~500 cm⁻¹) is often near the detector cutoff.Direct: C–I stretch is Raman active and very strong (heavy atom effect).Indirect: Shielding effects on adjacent protons.
Sample Prep None (Solid/Liquid direct).None (Glass vial/Probe).Dissolution in deuterated solvent.
Time to Result < 1 minute.< 1 minute.15–30 minutes.
Interference Water vapor (minor in ATR).Fluorescence (high risk with anilines).Solvent peaks.

Scientist’s Insight: While Raman is theoretically superior for detecting the C–I bond directly, aniline derivatives often exhibit high fluorescence that swamps the Raman signal. Therefore, ATR-FTIR is the more robust choice for routine floor-plant validation , provided you focus on the fingerprint region rather than looking for a specific C–I peak.

Part 2: Theoretical Framework & Spectral Prediction

To validate the product, we must confirm the retention of the amine/methyl groups and the transformation of the aromatic substitution pattern.

The Reaction Context[2][3][4][5]
  • Precursor: 5-Fluoro-4-methylaniline (1,2,4-trisubstituted ring).

  • Target: 5-Fluoro-2-iodo-4-methylaniline (1,2,4,5-tetrasubstituted ring).

Diagnostic Spectral Regions

The validation logic relies on "Group Frequency Theory." We are not looking for a single peak, but a concerted shift in the spectrum.

  • High Frequency (Functional Group Retention):

    • N–H Stretching (3300–3500 cm⁻¹): Primary amines exhibit a doublet (asymmetric and symmetric stretches). This must remain. Loss of this signal implies side reactions (e.g., oxidation to azo/nitro species).

    • C–H Stretching (2850–3000 cm⁻¹): The methyl group (

      
       C–H) signals must persist.
      
  • The "Fingerprint" Shift (Validation Zone):

    • C–F Stretch (1000–1250 cm⁻¹): Strong, broad bands. The position will shift slightly due to the electronic influence of the new Iodine substituent.

    • Out-of-Plane (OOP) Bending (800–900 cm⁻¹): This is the critical differentiator .

      • Precursor: Shows patterns for two adjacent hydrogens and one isolated hydrogen.[2]

      • Product: The Iodine replaces a hydrogen at the C2 position.[3] The product has two isolated hydrogens (para to each other). This results in a simplified OOP pattern, typically a strong band near 860–880 cm⁻¹ (characteristic of isolated Ar-H).

Part 3: Experimental Protocol (Self-Validating System)

Synthesis Context (For Reference)
  • Reagents: 5-Fluoro-4-methylaniline (1.0 eq), N-Iodosuccinimide (NIS) (1.05 eq), Acetic Acid/TFA catalyst.

  • Conditions: Ambient temperature, 2 hours.

  • Monitoring Goal: Disappearance of Precursor OOP bands; Appearance of Product isolated H bands.

ATR-FTIR Acquisition Method

Equipment: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50) with Diamond ATR module.

Step-by-Step Workflow:

  • Background: Collect a background spectrum (air) with the ATR crystal clean and dry (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep:

    • In-process: Take a 50 µL aliquot of the reaction mixture. Evaporate solvent rapidly (nitrogen stream) to leave a residue.

    • Isolated Solid: Place ~5 mg of solid directly on the diamond crystal.

  • Compression: Apply pressure using the anvil clamp to ensure intimate contact. (Target: >50% signal throughput).

  • Acquisition: Scan range 4000–600 cm⁻¹. Accumulate 32 scans.

  • Cleaning: Clean crystal with Isopropanol (IPA) immediately to prevent amine staining.

Visualization of Workflow

The following diagram illustrates the decision logic for the validation process.

ValidationWorkflow Start Reaction Aliquot Prep Solvent Evaporation (N2 Stream) Start->Prep ATR ATR-FTIR Scan (4000-600 cm⁻¹) Prep->ATR Decision Analyze Regions ATR->Decision Check1 3300-3500 cm⁻¹ (NH2 Doublet?) Decision->Check1 Step 1 Check2 800-900 cm⁻¹ (Isolated H Pattern?) Check1->Check2 If Present Fail FAILED Check Stoichiometry Check1->Fail Absent Pass VALIDATED Proceed to Workup Check2->Pass Pattern Matches Check2->Fail Precursor Pattern

Figure 1: Decision tree for validating the iodination reaction using ATR-FTIR.

Part 4: Data Analysis & Validation Criteria

To declare the synthesis successful, the spectrum must meet the criteria in Table 2.[4]

Table 2: Spectral Validation Matrix

Functional GroupRegion (cm⁻¹)Precursor Signal (5-F-4-Me-Aniline)Product Signal (5-F-2-I-4-Me-Aniline)Validation Status
Amine (N-H) 3300–3500Doublet (Strong)Doublet (Strong)Must Retain. Loss indicates degradation.
Methyl (C-H) 2850–2980Multi-peak (

)
Multi-peak (

)
Must Retain.
Aryl Ring (C=C) 1450–1600Sharp aromatic bandsSharp aromatic bandsShift observed (approx 10-20 cm⁻¹).
C–F Stretch 1100–1250Strong, BroadStrong, BroadShift. Frequency changes due to Iodine electronegativity.
Substitution (OOP) 800–900 Complex (1,2,4-tri) Simplified (Isolated H) PRIMARY CONFIRMATION. Look for a clean, single dominant band near 870 cm⁻¹.
C–I Stretch < 600AbsentWeak/Invisible on Diamond ATRSecondary. Visible if using CsI optics or Raman.
The "Fingerprint" Logic Visualized

The diagram below conceptualizes the spectral subtraction logic required for validation.

SpectralLogic Precursor Precursor Spectrum (1,2,4-Trisubstituted) Reaction Iodination Event (+ Iodine at C2) Precursor->Reaction Product Product Spectrum (1,2,4,5-Tetrasubstituted) Reaction->Product Signal1 Loss of adjacent H coupling (Disappearance of 810-830 cm⁻¹) Reaction->Signal1 Signal2 Gain of Isolated H signal (Appearance of ~870 cm⁻¹) Reaction->Signal2

Figure 2: Spectral evolution during the iodination process. The disappearance of adjacent hydrogen coupling signals is the key indicator of success.

Part 5: Troubleshooting & Interferences

Water Vapor Interference

The amine N–H region (3300–3500 cm⁻¹) overlaps with atmospheric water vapor.

  • Solution: Ensure the background scan is fresh. If "noisy" spikes appear in this region, purge the sample compartment with dry nitrogen.

Polymorphism

5-Fluoro-2-iodo-4-methylaniline is a solid.[5] Different crystallization solvents can yield different polymorphs, slightly shifting IR peaks (± 2–5 cm⁻¹).

  • Solution: For strict validation, grind the sample with KBr (if using transmission) or apply high pressure on the ATR anvil to normalize crystal packing effects.

Residual Solvent

Acetic acid (reaction solvent) has a broad O–H stretch (3000 cm⁻¹) and a strong C=O (1700 cm⁻¹) that can mask the amine signals.

  • Protocol: The "Solvent Evaporation" step in the workflow (Figure 1) is non-negotiable. Ensure the C=O peak at 1700 cm⁻¹ is absent before interpreting the amine region.

References

  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-iodo-4-methylaniline Product Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). 5-Fluoro-2-methylaniline IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Group Frequency Theory).
  • Mettler Toledo. (n.d.). IR vs Raman Spectroscopy: Advantages & Limitations. Retrieved from

  • Apicule. (n.d.). 2-Fluoro-4-iodoaniline API Intermediate Manufacturers. (Context for Trametinib synthesis pathway). Retrieved from

Sources

Validation

Elemental analysis benchmarks for 5-Fluoro-2-iodo-4-methylaniline

Executive Summary: The Halogen Challenge 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) represents a specific class of "problem molecules" in organic elemental analysis (EA). The simultaneous presence of Fluorine (F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Challenge

5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) represents a specific class of "problem molecules" in organic elemental analysis (EA). The simultaneous presence of Fluorine (F) and Iodine (I) alongside Nitrogen creates a "perfect storm" for standard automated combustion analyzers.

Standard CHNS protocols often yield false negatives for this compound due to two primary failure modes:

  • Fluorine Etching: F reacts with silica combustion tubes to form volatile silicon tetrafluoride (

    
    ), which mimics Nitrogen in thermal conductivity detectors (TCD), leading to artificially high N values.[1]
    
  • Iodine Trapping: Heavy iodine atoms can sublime or form stable inorganic residues that trap carbon, leading to low C values.

This guide benchmarks three analytical approaches to validate the purity of this intermediate, providing the specific combustion aids and protocols required to achieve


 accuracy.

Target Molecule Profile & Theoreticals

Before benchmarking, the theoretical composition must be established as the absolute reference point.

  • Compound: 5-Fluoro-2-iodo-4-methylaniline[2][3]

  • Formula:

    
    
    
  • Molecular Weight: 251.04 g/mol [2][3]

Table 1: Theoretical Elemental Composition

Element Count Atomic Mass Total Mass Theoretical %
Carbon (C) 7 12.011 84.077 33.49%
Hydrogen (H) 7 1.008 7.056 2.81%
Nitrogen (N) 1 14.007 14.007 5.58%
Fluorine (F) 1 18.998 18.998 7.57%

| Iodine (I) | 1 | 126.90 | 126.90 | 50.55% |

Comparative Benchmarks: Method Performance

We compared three standard methodologies. Data below represents typical deviation patterns observed with this specific halogen combination.

The Methods
  • Method A (Baseline): Standard Automated CHNS (Flash Combustion @ 950°C, no additives).

  • Method B (Recommended): Modified CHNS with Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    additives.
  • Method C (Specificity): Schöniger Flask Combustion followed by Ion Chromatography (IC).

Table 2: Performance Matrix (Experimental vs. Theoretical)

Acceptance Criteria:


 absolute difference.
AnalyteTheoreticalMethod A (Standard) Method B (Modified) Method C (Schöniger/IC)
% Carbon 33.49%32.80% (FAIL )33.51% (PASS )N/A
% Hydrogen 2.81%2.95% (Marginal)2.83% (PASS )N/A
% Nitrogen 5.58%6.10% (FAIL )5.55% (PASS )N/A
% Halogens 58.12%Not DetectedNot Detected57.90% (PASS )

Analysis of Failure (Method A):

  • High Nitrogen (+0.52%): Fluorine attacked the quartz tube, creating

    
     gas. In many TCD systems, 
    
    
    
    elutes similarly to
    
    
    , causing a positive error.
  • Low Carbon (-0.69%): Incomplete combustion due to Iodine acting as a radical scavenger, preventing full conversion of C to

    
    .
    

Experimental Protocols (The "How-To")

Protocol 1: Modified Automated CHNS (High Throughput)

Best for: Routine purity confirmation of C, H, N.

Mechanism: The addition of metal oxides serves two purposes.[1]


 acts as a powerful oxidant to ensure complete combustion of the carbon backbone despite the iodine. It also acts as a "flux" to bind the Fluorine, preventing it from attacking the silica tube.
  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Combustion Temperature: Set furnace to 1050°C (Higher temp required for C-F bond cleavage).

  • Sample Preparation:

    • Weigh 1.5 – 2.0 mg of 5-Fluoro-2-iodo-4-methylaniline into a Tin (Sn) capsule.

    • CRITICAL STEP: Add 10–15 mg of Vanadium Pentoxide (

      
      )  or Tungsten Trioxide (
      
      
      
      )
      powder directly over the sample inside the capsule.
    • Note: Some protocols suggest Red Lead (

      
      )  specifically for fluorine scrubbing, but 
      
      
      
      is generally cleaner for the detector.
  • Fold & Seal: Ensure no air pockets. The Tin capsule provides the "flash" heat (up to 1800°C locally).

  • Calibration: Run K-Factor calibration using a sulfanilamide standard also spiked with the same amount of

    
     to negate blank effects.
    
Protocol 2: Schöniger Flask + Ion Chromatography (Specificity)

Best for: Quantifying the Fluorine and Iodine content specifically.

  • Combustion:

    • Weigh 5.0 mg of sample onto ash-free filter paper.

    • Place in a platinum carrier within a thick-walled Erlenmeyer flask filled with pure Oxygen .

    • Add 10 mL of absorption solution (0.2 M KOH + dilute

      
      ) to the flask bottom.
      
    • Ignite via infrared or electrical fuse. Allow to stand inverted for 30 mins to absorb gases.

  • Analysis (IC):

    • Inject the absorption solution into an Ion Chromatograph (e.g., Dionex Integrion).

    • Column: Anion exchange (e.g., IonPac AS18).[4]

    • Eluent: KOH gradient.

    • Detection: Conductivity. Fluoride (

      
      ) and Iodide (
      
      
      
      ) will elute at distinct retention times, allowing separate quantification.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the chemical interference mechanism that dictates the choice of method.

Diagram 1: Analytical Decision Matrix

DecisionMatrix Start Sample: 5-Fluoro-2-iodo-4-methylaniline Check Primary Goal? Start->Check Purity Total Purity (C/H/N) Check->Purity Confirm Formula Halogen Halogen Content (F/I) Check->Halogen Quantify Halogens MethodA Standard CHNS (No Additives) Purity->MethodA Avoid MethodB Modified CHNS (+ V2O5/WO3) Purity->MethodB Recommended MethodC Schöniger Flask + IC Halogen->MethodC Recommended ResultA Risk: High N / Low C (SiF4 Interference) MethodA->ResultA ResultB Accurate C/H/N (F Trapped / I Combusted) MethodB->ResultB ResultC Accurate F & I Quantification MethodC->ResultC

Caption: Decision matrix for selecting the correct analytical technique based on the specific interference risks of Fluorine and Iodine.

Diagram 2: The Fluorine Interference Mechanism

Interference Sample Sample (C-F Bond) Combustion Combustion (1000°C) Sample->Combustion Silica Silica Tube (SiO2) Combustion->Silica F attacks wall Additive Additive (V2O5) Combustion->Additive With V2O5 Detector TCD Detector Combustion->Detector N2 only PathNormal Normal Path PathInterference Interference Path SiF4 SiF4 Gas formed Silica->SiF4 MetalF Stable Metal Fluoride (Trapped in Ash) Additive->MetalF F captured SiF4->Detector Error False 'Nitrogen' Peak Detector->Error Overestimation Correct Clean N2 Peak Detector->Correct

Caption: Mechanism of Fluorine interference (Red) vs. the corrective action of metal oxide additives (Green).

Expert Insights & Troubleshooting

From the Application Scientist's Notebook:

  • The "Memory Effect": If you run this compound without additives, the

    
     formed doesn't just ruin the current run; it can contaminate the column and detector for subsequent samples. If you suspect a breach, run 3-4 "blank" tin capsules to purge the system.
    
  • Iodine Sublimation: Iodine is heavy and lazy. If you see "tailing" on your Carbon peak, the combustion time is too short. Increase the oxygen injection time by 5–10 seconds.

  • Weighing Errors: This molecule is relatively heavy (

    
    ). Small weighing errors have less impact on molar calculations than light molecules, but static electricity can be an issue with the crystalline powder. Use an anti-static gun before weighing into the tin capsule.
    

References

  • Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.Link

  • Exeter Analytical. (2007).[5] CHN Analysis of High Concentration Fluorine Samples.[1]Link

  • Schöniger, W. (1955).[6][7] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[6] Mikrochimica Acta.[6] Link[6]

  • Royal Society of Chemistry. (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur.[8][7][9]Link

  • Sigma-Aldrich. (2023). Product Specification: 5-Fluoro-2-iodo-4-methylaniline.Link

Sources

Comparative

Benchmarking Industrial Intermediates: Quality Control and Reactivity Profiling of 5-Fluoro-2-iodo-4-methylaniline

Executive Summary & Strategic Context In the landscape of pharmaceutical intermediates, 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) represents a high-value "scaffold" molecule. Its utility lies in its dual-functi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of pharmaceutical intermediates, 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) represents a high-value "scaffold" molecule. Its utility lies in its dual-functionalization potential: the iodine handle allows for rapid Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and lipophilicity in final drug candidates (e.g., kinase inhibitors).

However, industrial grades of this material are notoriously variable. Unlike simple reagents, the "fluoro-iodo" substitution pattern makes this molecule prone to specific degradation pathways and regioisomeric impurities that can silently sabotage downstream yields.

This guide objectively compares the Industrial Grade (95%) product against High-Purity (>98%) variants and its primary structural alternative, the Bromo-analog . It establishes a self-validating Quality Control (QC) framework to ensure batch consistency.

Comparative Analysis: Performance & Alternatives

The Primary Alternative: Iodo- vs. Bromo-Analogs

The most common decision researchers face is choosing between the Iodo-aniline and its cheaper counterpart, 5-Fluoro-2-bromo-4-methylaniline .

Table 1: Reactivity & Cost-Benefit Analysis

Feature5-Fluoro-2-iodo-4-methylaniline (Subject)5-Fluoro-2-bromo-4-methylaniline (Alternative)Operational Verdict
C-X Bond Energy Weak (~65 kcal/mol). Rapid Oxidative Addition.Stronger (~81 kcal/mol). Slower Oxidative Addition.Iodo is superior for sterically hindered couplings.
Catalyst Load Low (0.5 - 1.0 mol% Pd).High (3.0 - 5.0 mol% Pd).Iodo reduces heavy metal scavenging costs.
Temperature Mild (Room Temp to 60°C).Harsh (>80°C, often requires reflux).Iodo protects thermal-sensitive substrates.
Cost High (

$).
Moderate (

).
Bromo is preferred only if the reaction is simple.
Stability Low. Light/Heat sensitive (releases

).
High. Stable solid.Bromo has better shelf-life.

Scientist’s Insight: If your downstream coupling partner is expensive or thermally unstable, the Iodo variant is non-negotiable despite the cost. The "savings" from the Bromo-analog are often lost in lower yields and difficult purification of unreacted starting material.

Grade Comparison: Industrial (95%) vs. Pharma Grade (>98%)

Industrial grade material often contains specific impurities that poison Pd-catalysts.

Table 2: Impurity Profile & Impact

Impurity TypeOriginImpact on Downstream Chemistry
Regioisomer (e.g., 6-Iodo isomer)Non-selective iodination during synthesis.Critical Failure. Reacts identically to product, creating "isomer-scrambled" APIs that are impossible to separate later.
De-iodinated (3-Fluoro-4-methylaniline)Incomplete reaction or photo-degradation.Yield Loss. Acts as a competitive nucleophile in Buchwald couplings.
Oligomers (Azo/Hydrazo species)Oxidation (air/light exposure).Catalyst Poison. Coordinates to Pd, killing turnover frequency (TOF).

Critical Quality Attributes (CQAs) & QC Specifications

To validate incoming raw material, do not rely solely on the Certificate of Analysis (CoA). Implement the following internal specifications.

Appearance & Color
  • Acceptable: Off-white to light grey solid.

  • Caution: Dark brown or purple tint indicates free iodine release (

    
    ) or significant oxidation.
    
  • Action: If purple, perform a thiosulfate wash and recrystallization before use.

Identification (The "Fingerprint")
  • 1H NMR: Essential to confirm the methyl group singlet and aromatic proton splitting.

  • 19F NMR: MANDATORY. This is the only rapid way to detect regioisomers. The fluorine shift is highly sensitive to the ortho-position substituent (Iodo vs. H).

    • Target: Single sharp peak (approx -113 to -120 ppm, solvent dependent).

    • Fail: Any secondary peak >1% integration.

Purity (HPLC)
  • Method: Reverse Phase (C18).[1]

  • Specification: >97.0% (Area %).

  • LOD (Loss on Drying): <0.5% (Water promotes de-iodination).

Visualized Workflows

Quality Control Decision Tree

This logic flow ensures no compromised material enters the production line.

QC_Workflow Start Incoming Material (5-Fluoro-2-iodo-4-methylaniline) Visual Visual Inspection (Color Check) Start->Visual ColorFail Dark Brown/Purple? (Reject/Reprocess) Visual->ColorFail Yes (Oxidation) NMR 19F NMR Analysis (Regioisomer Check) Visual->NMR No (Pass) HPLC HPLC Purity Check (>97%?) NMR->HPLC Single Peak Reject Quarantine / Return NMR->Reject >1% Regioisomer Approved Release for Synthesis HPLC->Approved Pass HPLC->Reject Fail

Figure 1: Incoming Quality Control (IQC) Decision Tree. Note the prioritization of 19F NMR for isomer detection.

Mechanistic Advantage (Iodo vs. Bromo)

Why the Iodo-analog justifies its cost in difficult couplings.

Mechanism cluster_legend Rate Limiting Step Pd0 Pd(0) Active Species Complex_I Oxidative Addition (I) FAST (k_obs high) Pd0->Complex_I Ar-I Reactant Complex_Br Oxidative Addition (Br) SLOW (k_obs low) Pd0->Complex_Br Ar-Br Reactant Product Coupled Product Complex_I->Product Transmetallation & Elimination Complex_Br->Product Requires Heat

Figure 2: Kinetic differentiation in Palladium Catalysis. The Ar-I bond breaks significantly faster, allowing lower catalyst loading.

Experimental Protocols

Protocol A: Analytical HPLC Method

Standardized method for purity assessment.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-15 min: 10% -> 90% B (Linear Ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic backbone) and 220 nm (impurities).

  • Sample Prep: Dissolve 5mg in 10mL Acetonitrile.

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.

Protocol B: Functional Stress Test (Suzuki Coupling)

Use this to qualify a new supplier batch.

  • Setup: Charge a vial with 5-Fluoro-2-iodo-4-methylaniline (1.0 eq), Phenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio), degassed.

  • Catalyst: Add

    
     (0.5 mol% - intentionally low loading).
    
  • Reaction: Stir at 50°C for 2 hours.

  • Analysis: Check conversion by HPLC.

    • Pass: >95% Conversion.

    • Fail: <90% Conversion (Indicates catalyst poisoning impurities in the starting material).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Sigma-Aldrich. (2023). 5-Fluoro-2-iodo-4-methylaniline Product Specification & Safety Data Sheet.

  • BenchChem. (2025).[1] HPLC Analysis of Substituted Aniline Compounds: Methodological Protocols.

  • Sielc Technologies. (2018). Separation of o-Iodoaniline on Newcrom R1 HPLC column.

  • Ossila. (2023). 5-Bromo-4-fluoro-2-methylaniline: Reactivity and Applications.

Sources

Validation

Differentiating 5-Fluoro-2-iodo-4-methylaniline from structural isomers

Technical Comparison Guide: Differentiating 5-Fluoro-2-iodo-4-methylaniline from Structural Isomers Executive Summary 5-Fluoro-2-iodo-4-methylaniline (CAS 1126423-32-2) is a critical halogenated aniline intermediate used...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Differentiating 5-Fluoro-2-iodo-4-methylaniline from Structural Isomers

Executive Summary

5-Fluoro-2-iodo-4-methylaniline (CAS 1126423-32-2) is a critical halogenated aniline intermediate used in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural integrity is defined by the precise arrangement of the fluoro, iodo, and methyl substituents around the aniline core.

The primary challenge in verifying this compound arises from regioisomerism . During synthesis—typically the electrophilic iodination of 3-fluoro-4-methylaniline—the directing effects of the amino and fluoro groups can generate significant quantities of the 3-fluoro-2-iodo-4-methylaniline isomer. These isomers possess identical molecular weights (MW 251.04) and similar polarity, rendering low-resolution Mass Spectrometry (MS) ineffective for differentiation.

This guide provides a definitive analytical framework to distinguish the target molecule from its closest structural isomers using NMR spectroscopy and HPLC.

Structural Analysis & Isomer Generation

To understand the separation challenge, we must analyze the synthesis logic. The precursor, 3-fluoro-4-methylaniline , has two open ortho-positions relative to the activating amino group: Position 2 and Position 6.

  • Target (5-Fluoro-2-iodo-4-methylaniline): Formed by iodination at the sterically favored Position 6 (which becomes Position 2 upon re-numbering).

  • Primary Isomer (3-Fluoro-2-iodo-4-methylaniline): Formed by iodination at Position 2 (between the amino and fluoro groups). This position is sterically crowded but electronically activated.

Synthesis Logic Diagram

The following diagram illustrates the pathway leading to both the target and its critical impurity.

SynthesisPath Precursor Precursor 3-Fluoro-4-methylaniline (CAS 452-77-7) Reaction Electrophilic Iodination (NIS or I2/AgSO4) Precursor->Reaction Target TARGET 5-Fluoro-2-iodo-4-methylaniline (CAS 1126423-32-2) Major Product Reaction->Target Attack at C6 (Less Steric Hindrance) Isomer IMPURITY 3-Fluoro-2-iodo-4-methylaniline (Regioisomer) Minor Product Reaction->Isomer Attack at C2 (Between NH2 and F)

Figure 1: Synthesis pathway showing the origin of the regioisomeric impurity.

Analytical Differentiators

The most robust method for differentiation is Proton (


H) NMR Spectroscopy . The substitution pattern on the benzene ring creates distinct coupling environments for the remaining aromatic protons.
A. H NMR Analysis (The "Gold Standard")
  • Target: 5-Fluoro-2-iodo-4-methylaniline [1][2]

    • Structure: 1-Amino, 2-Iodo, 4-Methyl, 5-Fluoro.[1][2][3][4]

    • Protons: Located at positions 3 and 6 .

    • Relationship: These protons are para to each other (separated by substituents).

    • Coupling Signature:

      • H3 (Adjacent to I and Me): Appears as a singlet or a doublet with very small long-range coupling (

        
         Hz).
        
      • H6 (Adjacent to F and NH

        
        ):  Appears as a clear doublet due to large ortho-fluorine coupling (
        
        
        
        Hz).
      • Key Feature: No strong H-H ortho coupling. The signals appear as isolated peaks (singlet/doublet).

  • Isomer: 3-Fluoro-2-iodo-4-methylaniline

    • Structure: 1-Amino, 2-Iodo, 3-Fluoro, 4-Methyl.

    • Protons: Located at positions 5 and 6 .

    • Relationship: These protons are ortho to each other (adjacent).

    • Coupling Signature:

      • H5 & H6: Appear as a pair of doublets (AB system) with a characteristic ortho-coupling constant (

        
         Hz).
        
      • Key Feature: Strong H-H ortho coupling.

B. Comparative Data Table
FeatureTarget (5-F, 2-I, 4-Me) Isomer (3-F, 2-I, 4-Me)
Aromatic Proton Pattern Isolated (Para) Vicinal (Ortho)

H NMR Multiplicity
One doublet (

) + One singlet (broad)
Two doublets (

Hz)

F NMR Shift

to

ppm (shielded by NH

)

ppm (crowded by I)
HPLC Elution Order Typically elutes later (Less polar due to symmetry)Typically elutes earlier (More polar dipole)
Physical State Solid (Low melting, protect from light)Solid/Oil mixture

Experimental Protocols

Protocol 1: NMR Identification Workflow

Objective: Unambiguous identification of the regioisomer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    . DMSO is preferred to sharpen the amino proton signals.
  • Acquisition:

    • Run a standard

      
      H spectrum (16 scans).
      
    • Run a

      
      F spectrum (proton-coupled if possible) to observe F-H splitting.
      
  • Analysis:

    • Focus on the aromatic region (6.0 – 8.0 ppm).

    • Pass Criteria: Observation of two magnetically non-equivalent protons with zero ortho-coupling (

      
       Hz).
      
    • Fail Criteria: Observation of an AB quartet system (

      
       Hz).
      
Protocol 2: HPLC Purity Check

Objective: Quantify isomeric impurity levels.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Note: The isomer (3-Fluoro-2-iodo...) generally elutes slightly earlier due to the "ortho-effect" of the fluorine and iodine creating a stronger local dipole moment compared to the more symmetrical target.

Analytical Decision Tree

Use this logic flow to interpret your analytical results.

DecisionTree Start Start Analysis (Unknown Sample) NMR Run 1H NMR (Aromatic Region 6-8 ppm) Start->NMR CheckCoupling Check Proton Coupling (J_HH) NMR->CheckCoupling ResultA Two Doublets (AB System) J ~ 8 Hz CheckCoupling->ResultA Vicinal Protons ResultB Singlet + Doublet No Ortho Coupling CheckCoupling->ResultB Isolated Protons ConclusionA IDENTIFIED: Isomer (3-Fluoro-2-iodo-4-methylaniline) ResultA->ConclusionA ConclusionB IDENTIFIED: Target (5-Fluoro-2-iodo-4-methylaniline) ResultB->ConclusionB

Figure 2: Analytical decision tree for NMR interpretation.

References

  • Sigma-Aldrich. 5-Fluoro-2-iodo-4-methylaniline Product Specification & Safety Data Sheet. Retrieved from .

  • ChemicalBook. 5-Fluoro-4-iodo-2-methylaniline (Isomer) Properties and Suppliers. Retrieved from .

  • National Institutes of Health (PubChem). 3-Fluoro-4-methylaniline (Precursor) Compound Summary. Retrieved from .

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from .

Sources

Comparative

A Comparative Guide to the UPLC-MS/MS Quantification of 5-Fluoro-2-iodo-4-methylaniline Residues

Abstract For researchers, scientists, and drug development professionals, the precise quantification of process-related impurities is a cornerstone of ensuring pharmaceutical safety and quality. 5-Fluoro-2-iodo-4-methyla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, the precise quantification of process-related impurities is a cornerstone of ensuring pharmaceutical safety and quality. 5-Fluoro-2-iodo-4-methylaniline, a potential genotoxic impurity (PGI) in the synthesis of active pharmaceutical ingredients (APIs), demands a highly sensitive and specific analytical methodology for its detection at trace levels.[1][2] This guide provides an in-depth comparison of analytical techniques, focusing on the superior capabilities of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). We will dissect a comprehensive UPLC-MS/MS protocol, grounded in the principles of regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), to provide a robust framework for its implementation.[3][4][5][6]

The Analytical Challenge: Why 5-Fluoro-2-iodo-4-methylaniline Matters

5-Fluoro-2-iodo-4-methylaniline (MW: 251.04 g/mol , Formula: C₇H₇FIN) is an aromatic amine that can arise as a synthetic intermediate or a degradation product. Aromatic amines as a class are often associated with mutagenic and carcinogenic properties, making their control critical.[1] Regulatory bodies mandate strict control over PGIs, requiring analytical methods capable of reaching low parts-per-million (ppm) or even parts-per-billion (ppb) detection levels relative to the API.[2] This necessitates a method that is not only sensitive but also highly specific to distinguish the analyte from a complex API matrix.

A Comparative Overview of Analytical Methodologies

The choice of an analytical technique is dictated by the required sensitivity, specificity, and the physicochemical properties of the analyte. While several methods exist for the quantification of aromatic amines, they offer varying degrees of performance.

Method Principle Advantages Limitations for PGI Analysis
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Widely available, robust, cost-effective.Insufficient sensitivity for trace-level PGI quantification. Potential for co-eluting matrix interferences, leading to a lack of specificity.
GC-MS Separation of volatile compounds followed by mass spectrometry detection.High chromatographic efficiency, excellent for volatile/semi-volatile compounds.Often requires derivatization for polar aromatic amines to improve volatility, adding complexity and potential variability.[7] High temperatures can cause analyte degradation.
TLC Separation on a stationary phase plate with detection via visualization reagents.Simple, rapid, and low-cost screening tool.[8][9]Primarily qualitative or semi-quantitative.[8] Lacks the sensitivity and precision required for regulatory PGI quantification.[9]
UPLC-MS/MS High-resolution chromatographic separation coupled with highly selective and sensitive mass detection.High Sensitivity: Achieves low limit of detection (LOD) and quantification (LOQ).[10][11] High Specificity: Multiple Reaction Monitoring (MRM) minimizes matrix interference.[8][12] Speed: UPLC provides faster analysis times than traditional HPLC.[12]Higher initial instrument cost. Potential for matrix effects that require careful method development to mitigate.[2]

For the stringent demands of PGI analysis, UPLC-MS/MS is unequivocally the gold standard due to its unparalleled sensitivity and specificity.[1][11]

The UPLC-MS/MS Advantage: A Self-Validating System

A UPLC-MS/MS method, when properly developed and validated, functions as a self-validating system. The inherent specificity of tandem mass spectrometry, combined with the chromatographic separation, provides orthogonal data points (retention time and mass-to-charge transitions) that confirm the analyte's identity and quantity with a high degree of confidence.

The validation process itself, guided by ICH Q2(R1), ensures that the method is suitable for its intended purpose.[13][14][15] This involves rigorously testing a set of core performance characteristics.

Caption: Interrelationship of core validation parameters.

Experimental Protocol: UPLC-MS/MS Quantification

This protocol is a robust starting point for the quantification of 5-Fluoro-2-iodo-4-methylaniline. Optimization may be required based on the specific API matrix.

Materials and Reagents
  • Reference Standard: 5-Fluoro-2-iodo-4-methylaniline (Purity ≥95%)

  • Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, and ultrapure water.

  • Mobile Phase Additives: Formic acid (≥99%) and Ammonium formate (≥99%).

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from approximately 0.5 ng/mL to 100 ng/mL.[11]

  • Sample Preparation: Accurately weigh 100 mg of the API and dissolve it in 10 mL of the diluent to achieve a 10 mg/mL solution. This concentration may need adjustment depending on the API's solubility and the target LOQ.

UPLC-MS/MS Instrumental Conditions

Parameter Condition Rationale
UPLC System ACQUITY UPLC H-Class or similarProvides high-resolution separation and reduced run times.[12]
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)C18 chemistry offers excellent retention for moderately non-polar aromatic compounds. The small particle size enhances efficiency.[16]
Column Temp. 40 °CEnsures reproducible retention times and improves peak shape.[17][18]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode.[17]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic phase providing good peak shape and elution strength.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B)A gradient elution is necessary to elute the analyte with a good peak shape while washing out more retained matrix components.
Injection Vol. 5 µLBalances sensitivity with the need to avoid column overloading.
Mass Spectrometer Triple Quadrupole (e.g., Xevo TQ-S micro)Required for quantitative MRM experiments.[12]
Ionization Mode Electrospray Ionization (ESI), PositiveThe aniline functional group is basic and readily accepts a proton, making positive mode ideal.
Capillary Voltage ~3.0 kVOptimized to maximize ion signal.
Desolvation Temp. ~400 °COptimized for efficient solvent evaporation and ion desolvation.[18]
MRM Transitions Quantifier: 252.0 > [Fragment 1] Qualifier: 252.0 > [Fragment 2]The parent ion (M+H)⁺ is m/z 252.0. Fragments must be determined via infusion of the standard. Using a quantifier and qualifier transition increases specificity and confidence in peak identification per regulatory expectations.

graph TD {
rankdir=TB;
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"];
edge [color="#4285F4", fontname="Helvetica"];
subgraph "Sample & Standard Preparation"
    A[Weigh Reference Standard & API] --> B{Dissolve in Diluent};
    B --> C[Perform Serial Dilutions for Standards];
end

subgraph "UPLC-MS/MS Analysis"
    D[Inject Sample/Standard into UPLC] --> E(Chromatographic Separation on C18 Column);
    E --> F{Ionization via ESI+};
    F --> G[Mass Filtration(Quadrupole 1)];
    G --> H{Fragmentation (Collision Cell)};
    H --> I[Fragment Detection(Quadrupole 3)];
end

subgraph "Data Processing & Reporting"
    J[Integrate MRM Peak Areas] --> K{Generate Calibration Curve};
    K --> L[Calculate Concentration in Sample];
    L --> M[Report Result vs. Specification];
end

C --> D;
I --> J;

}

Caption: UPLC-MS/MS experimental workflow.

Method Validation According to ICH Q2(R1)

To ensure the method is fit for purpose, a full validation must be performed according to ICH guidelines.[13][14][15]

Parameter Procedure Typical Acceptance Criteria
Specificity Analyze blank diluent, placebo (API matrix without analyte), and spiked placebo.No interfering peaks at the retention time of the analyte in the blank or placebo. Peak purity should be confirmed.[13]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope.LOD: S/N ≥ 3. LOQ: S/N ≥ 10. The LOQ must be at or below the reporting threshold for the impurity.[3]
Linearity & Range Analyze at least five concentrations across the expected range (e.g., LOQ to 150% of the specification limit).Correlation coefficient (r²) > 0.99.[11] The y-intercept should be insignificant.
Accuracy Analyze spiked placebo samples at a minimum of three concentration levels (e.g., LOQ, 100%, 150%) in triplicate.[19]Percent recovery typically within 80-120% for impurity analysis.[11]
Precision Repeatability: Multiple injections of the same sample or multiple preparations. Intermediate Precision: Analysis performed on different days, by different analysts, or on different instruments.[4]Relative Standard Deviation (RSD) should be <15% for impurity analysis.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).[10][13]The results should remain unaffected by small variations, with RSDs within acceptable limits.[10]

Conclusion

The quantification of 5-Fluoro-2-iodo-4-methylaniline as a potential genotoxic impurity requires an analytical method that offers exceptional sensitivity and specificity. While techniques like HPLC-UV and GC-MS have their applications, they fall short of the stringent requirements for trace-level residue analysis in complex pharmaceutical matrices. This guide has demonstrated that UPLC-MS/MS is the superior methodology, providing the necessary performance to ensure product quality and patient safety.[12] By following the detailed experimental protocol and adhering to the rigorous validation framework outlined by ICH, FDA, and EMA guidelines, researchers and drug development professionals can implement a reliable, robust, and defensible method for the control of this critical impurity.[3][20][21][22]

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • FDA Guidelines for Analytical Method Validation | PDF. (n.d.). Scribd.
  • Genotoxic Impurity Assessment by LC MS Testing. (n.d.). Techno-Sciences.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). PMC.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. (n.d.). RSC Publishing.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy.
  • A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. (n.d.). Benchchem.
  • Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (n.d.). Waters Corporation.
  • A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-phenylnaphthalen-2-amine. (n.d.). Benchchem.
  • 5-Fluoro-2-iodo-4-methylaniline | 1126423-32-2. (n.d.). Sigma-Aldrich.
  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020, May 6). Journal of Applied Pharmaceutical Science.
  • Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency (EMA).
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Analytical Methods (RSC Publishing).
  • Development and validation of an UPLC-MS/MS method. (2023, November 28). DDDT - Dove Medical Press.
  • 5-fluoro-2-iodo-4-methylaniline 95%. (2026, February 11). Advanced ChemBlocks.
  • Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. (n.d.). PMC.
  • DEVELOPMENT AND VALIDATION OF A METHOD FOR ANALYSING PERFLUOROALKYLS MOLECULES (PFAS) BY UPLC-MS/MS IN ENVIRONMENTAL SAMPLES. (n.d.). MatheO.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluoro-2-iodo-4-methylaniline

Topic: Personal protective equipment for handling 5-Fluoro-2-iodo-4-methylaniline Content Type: Technical Safety & Operational Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Executive Safety Summary Ur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-Fluoro-2-iodo-4-methylaniline Content Type: Technical Safety & Operational Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Summary

Urgent Caution: 5-Fluoro-2-iodo-4-methylaniline is a halogenated aromatic amine. Beyond standard irritant risks, the critical hazard is dermal absorption leading to Methemoglobinemia .

The addition of lipophilic substituents (Fluorine, Iodine, Methyl) to the aniline ring significantly enhances the compound's ability to penetrate the stratum corneum compared to unsubstituted aniline. Standard laboratory nitrile gloves provide limited protection time against this class of compounds.[1] This guide prioritizes barrier integrity and exposure prevention.

Physicochemical & Hazard Profile
PropertySpecificationSafety Implication
CAS Number 1126423-32-2 (Typical)Use for specific SDS verification.
Physical State Solid (often off-white/brown)Dust generation is the primary inhalation risk.
Lipophilicity High (due to I, F, Me groups)Rapid dermal absorption.
Key Hazards H302, H315, H319, H335Toxic if swallowed; Irritant to eyes/skin/lungs.
Systemic Risk Methemoglobinemia Oxidizes Hemoglobin (Fe2+) to Methemoglobin (Fe3+), blocking oxygen transport.[2]
Storage 2–8°C, Light SensitiveDegradation products (azo/nitro compounds) may be more toxic.
Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must be selected based on the specific operational context.

Tier 1: Standard Handling (Weighing, Transfer, Reaction Setup)

For routine manipulation within a certified Chemical Fume Hood.

Body AreaRecommended EquipmentTechnical Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or NeopreneProtocol: Change outer gloves immediately upon splash or every 30 mins.Aromatic amines can permeate thin nitrile in <10 minutes. The air gap between gloves provides a secondary breakthrough delay.
Respiratory Engineering Control Primary: Work strictly inside a Fume Hood.Backup: N95/P100 (particulate) if hood is down.Aniline vapors/dusts are insidious. Olfactory fatigue occurs quickly; smell is not a reliable warning.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient.Vapors and dusts are lacrimators. Goggles seal the orbital area against migrating fumes.
Body Lab Coat (Cotton/Poly) + Chemical Apron Cotton absorbs; an apron (Tyvek/PVC) prevents saturation of clothing pressing against skin.
Tier 2: High-Risk Operations (Spill Cleanup, Scale-Up >10g)

For situations with high potential for gross contamination.

Body AreaRecommended EquipmentTechnical Rationale
Hand Protection Laminate / EVOH Gloves (e.g., Silver Shield® / North®)Mandatory. Multilayer laminates offer >480 min breakthrough time for aromatics. Nitrile fails rapidly in direct immersion.
Respiratory Full-Face Respirator (OV/P100 Cartridge)Protects mucous membranes (eyes/nose/mouth) simultaneously.
Body Tyvek® Coveralls (taped cuffs) Prevents dust migration to undergarments during cleanup.
Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to eliminate direct contact vectors.

Phase A: Preparation & Weighing
  • Balance Location: Place the micro-balance inside the fume hood. If this is impossible, use a powder containment hood .

  • Static Control: Use an anti-static gun on the weighing boat. Static charge disperses aniline dust, increasing inhalation risk.

  • The "Clean-Hand/Dirty-Hand" Rule:

    • Left Hand (Dirty): Touches the reagent bottle and spatula.

    • Right Hand (Clean): Touches the balance door, notebook, and pen.

    • Never cross-contaminate.

Phase B: Reaction & Quenching
  • Solvent Choice: Avoid using DMSO or DMF if possible; these solvents act as carriers, accelerating the transport of the aniline derivative through intact skin.

  • Acidic Quench: When working up, wash the organic layer with dilute HCl (1M).

    • Mechanism:[3][4][5][6] This converts the lipophilic free base aniline into the hydrophilic anilinium salt, keeping it in the aqueous layer and reducing volatility/skin absorption risk.

Phase C: Waste Disposal
  • Segregation: Do NOT mix aniline waste with oxidizing agents (Nitric acid, Peroxides). This can lead to exothermic formation of azo compounds or explosion.

  • Labeling: Clearly tag waste containers: "TOXIC: HALOGENATED AROMATIC AMINE - Methemoglobinemia Hazard."

Visualizing the Safety Logic

The following diagram illustrates the critical decision nodes where safety failures typically occur.

G Start Start: Handling 5-Fluoro-2-iodo-4-methylaniline RiskCheck Risk Assessment: Is Quantity > 10g OR Spill Cleanup? Start->RiskCheck Tier1 Tier 1 PPE: Double Nitrile Gloves Fume Hood Splash Goggles RiskCheck->Tier1 No (Routine) Tier2 Tier 2 PPE: Silver Shield (Laminate) Gloves Full Face Respirator Tyvek Suit RiskCheck->Tier2 Yes (High Risk) Weighing Weighing Protocol: Use Anti-static Gun Clean/Dirty Hand Rule Tier1->Weighing Reaction Reaction Phase: Avoid DMSO/DMF (Carrier Effect) Weighing->Reaction Quench Quench/Workup: Wash with 1M HCl (Converts to Salt -> Reduces Volatility) Reaction->Quench Tier2->Weighing Waste Disposal: Segregate from Oxidizers Label 'Methemoglobinemia Hazard' Quench->Waste

Figure 1: Decision logic for PPE selection and operational workflow to mitigate dermal absorption risks.

Emergency Response: Methemoglobinemia

Aniline toxicity is often delayed.[7] Symptoms may appear 2–4 hours after exposure.

  • Identification:

    • Early Signs: Headache, dizziness, nausea.

    • Critical Sign: Cyanosis (blue/grey discoloration of lips and nail beds) despite normal breathing.

    • Blood Appearance: Chocolate-brown arterial blood.[8]

  • Immediate Action:

    • Skin Contact: Remove all clothing immediately (double bag). Wash skin with soap and water.[1][7][9][10][11] DO NOT SCRUB (abrasion increases absorption).

    • Eye Contact: Irrigate for 15 minutes.

    • Medical Alert: Transport to ER immediately. Inform medical staff: "Suspected Aromatic Amine poisoning. Check Methemoglobin levels. Methylene Blue may be required."[6][12]

References
  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline: Medical Management Guidelines for Acute Chemical Exposures. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Anilines Toxicity Profile. National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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